N-(2-Chloroethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-chloroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJUYCGPLFWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180984 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26385-07-9 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26385-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroethyl)benzamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026385079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26385-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloroethyl)benzamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.296 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CHLOROETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJW6HN933G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Optimized Synthetic Strategies for N-(2-Chloroethyl)benzamide
Executive Summary
N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) is a critical intermediate in medicinal chemistry, serving as a stable precursor for nitrogen mustard analogs and a versatile linker in fragment-based drug discovery.[1] Its structural integrity relies on the precise balance between the electrophilic alkyl chloride tail and the stable amide core.
This technical guide provides a rigorous, field-validated protocol for its synthesis. Unlike generic procedures, this monograph addresses the specific challenge of preventing aziridine cyclization—a common side reaction when handling 2-chloroethylamine derivatives—and details a self-validating purification workflow.
Part 1: Retrosynthetic Analysis & Strategic Logic
The synthesis of this compound is best approached via Convergent Acylation (Route A). While linear functional group interconversion (Route B) from N-(2-hydroxyethyl)benzamide is possible using thionyl chloride, it introduces rigorous anhydrous requirements and corrosive byproducts (
Route A (Recommended): Direct acylation of 2-chloroethylamine hydrochloride with benzoyl chloride.
-
Why: This route utilizes the hydrochloride salt of the amine, which locks the nitrogen lone pair, preventing the spontaneous intramolecular cyclization to the toxic and volatile aziridine intermediate. The free base is generated in situ only in the presence of the acylating agent, ensuring immediate capture.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis highlighting the strategic use of the amine salt to prevent aziridine formation.
Part 2: Experimental Protocol (Route A)
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Chloroethylamine HCl | 115.99 | 1.0 | Nucleophile Source |
| Benzoyl Chloride | 140.57 | 1.1 | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.2 | Base (Scavenger) |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium (0.2 M) |
Critical Control Point: Two equivalents of base are required—one to free the amine from the hydrochloride salt, and the second to neutralize the HCl generated during acylation.
Step-by-Step Methodology
Phase 1: In-Situ Free Basing & Acylation
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Suspension: Charge the RBF with 2-Chloroethylamine HCl (10.0 mmol) and anhydrous DCM (50 mL). The salt will not fully dissolve; this is normal.
-
Activation: Cool the suspension to 0°C (ice/water bath). Add Triethylamine (22.0 mmol) dropwise over 5 minutes.
-
Addition: Add Benzoyl Chloride (11.0 mmol) dropwise via the addition funnel over 15 minutes. maintain internal temperature < 5°C to prevent hydrolysis or bis-acylation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 3 hours.
-
TLC Monitoring: Silica gel, 30% EtOAc in Hexanes. Product
≈ 0.4–0.5.
-
Phase 2: Workup & Purification
-
Quench: Quench the reaction with 1M HCl (30 mL). This step is vital to remove unreacted amine and convert any trace aziridine back to the ring-opened salt.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).[5]
-
Wash: Wash the organic layer sequentially with:
-
Sat.
(30 mL) – Removes excess benzoic acid. -
Brine (30 mL) – Removes residual water.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude off-white solid from Ethanol/Water (1:1) or Hexane/EtOAc .
-
Target Yield: 85–92%.
-
Visualization: Reaction Workflow
Figure 2: Operational workflow for the synthesis, emphasizing the acidic quench for safety.
Part 3: Characterization & Validation
To ensure the protocol was successful, the product must meet the following physicochemical specifications.
Data Table
| Property | Specification | Diagnostic Note |
| Appearance | White crystalline solid | Yellowing indicates oxidation or residual benzoyl chloride. |
| Melting Point | 102 – 106°C | Sharp range indicates high purity. |
| Distinct triplets for the ethyl linker ( | ||
| Broad singlet; disappears with | ||
| MS (ESI/EI) | [M+H]+ = 184.05 | Characteristic Chlorine isotope pattern (3:1 ratio for |
Spectral Interpretation
The diagnostic signature of this molecule is the ethylene linker . In the
-
The
adjacent to the Chlorine appears as a triplet at ~3.72 ppm . -
The
adjacent to the Nitrogen appears as a multiplet (quartet-like due to NH coupling) at ~3.84 ppm . -
Any signals around 2.2 ppm suggest aziridine formation (cyclization), indicating the reaction temperature was too high or the quench was insufficient.
Part 4: Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of benzoyl chloride before reaction.
-
Fix: Ensure DCM is anhydrous. Use fresh benzoyl chloride (distill if colored).
-
-
Product Oiling Out:
-
Cause: Impurities preventing crystallization.[3]
-
Fix: Seed the solution with a crystal from a previous batch or scratch the glass surface. Switch solvent system to Hexane/EtOAc (dissolve in min. hot EtOAc, add Hexane until cloudy).
-
-
Safety Warning (Aziridine):
-
Never wash the reaction mixture with strong base (NaOH) before quenching with acid. A basic environment with unreacted 2-chloroethylamine promotes cyclization to 1-benzoylaziridine or free aziridine, which are potent alkylating agents. Always perform the first wash with dilute HCl.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chloroethyl)benzamide
This guide provides a comprehensive overview of the core physicochemical properties of N-(2-Chloroethyl)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. The following sections delve into its structural and chemical identity, physical and spectral properties, and potential applications, supported by experimental protocols and data.
Introduction: Understanding the Significance of this compound
This compound belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide group. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The presence of the reactive 2-chloroethyl group in this compound makes it a valuable intermediate for synthesizing more complex molecules. This reactive moiety can participate in various chemical transformations, allowing for the creation of diverse compound libraries for drug discovery. The cytostatic action of related di-(β-chloroethyl)amines is thought to involve intramolecular cyclization to form an unstable, reactive immonium cation, which can then alkylate biological macromolecules[2]. This mechanism underscores the potential of chloroethyl-containing compounds in the development of therapeutic agents.
Core Physicochemical and Spectral Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Chemical and Structural Identity
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Melting Point | 103-106 °C (lit.) | [4] |
| Boiling Point | 366.4 °C at 760 mmHg | [3][4] |
| Density | 1.164 g/cm³ | [3][4] |
| Flash Point | 175.4 °C | [3][4] |
| Vapor Pressure | 1.47E-05 mmHg at 25°C | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.04610 | [3][4] |
| Refractive Index | 1.538 | [3][4] |
| Topological Polar Surface Area (PSA) | 29.1 Ų | [6] |
Solubility Profile
Spectral Data
Spectral data is crucial for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry: The mass spectrum (electron ionization) shows a molecular ion peak at m/z 183, corresponding to the molecular weight of the compound. Other significant peaks are observed at m/z 105 and 77[6][7].
-
Infrared (IR) Spectroscopy: IR spectra are available for this compound, typically recorded as a KBr disc or nujol mull[3]. Key absorptions would be expected for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: ¹H NMR data in CDCl₃ is available[3]. The spectrum would show characteristic signals for the aromatic protons of the benzoyl group and the methylene protons of the chloroethyl group.
-
¹³C NMR: ¹³C NMR data in CDCl₃ is also available, which would provide information on the carbon skeleton of the molecule[3].
-
Experimental Protocols for Property Determination
To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from a starting temperature well below the expected melting point (e.g., 50 °C) to a final temperature above the melting point (e.g., 150 °C).
-
A typical heating rate is 10 °C/min under a nitrogen purge.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The area under the peak can be used to calculate the enthalpy of fusion.
Assessment of Solubility
Rationale: Determining the solubility of a compound in various solvents is crucial for its formulation and application. A simple, yet effective, method is the shake-flask method.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Synthesis and Potential Applications
The synthesis and potential applications of this compound are key areas of interest for its use in drug discovery and development.
Synthesis Pathway
This compound can be synthesized through the acylation of 2-chloroethylamine with benzoyl chloride.
Caption: Synthesis of this compound via acylation.
Potential as a Cytostatic Agent Intermediate
The N-(2-chloroethyl) group is a key pharmacophore in a class of anticancer agents known as nitrogen mustards[11]. These compounds act as alkylating agents, forming covalent bonds with DNA and other cellular macromolecules, which ultimately leads to cell death. While this compound itself is not a nitrogen mustard, its reactive chloroethyl group makes it a valuable precursor for the synthesis of more complex molecules with potential cytostatic activity. For example, it can be used to introduce the benzamide moiety onto a scaffold containing another reactive group, potentially leading to dual-acting therapeutic agents. Recent research has explored benzamide derivatives containing the bis-(2-chloroethyl)amino group as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy[12][13].
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[6]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. It is stable under normal temperatures and pressures, but should be kept away from strong oxidizing agents[4].
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties. Its reactive nature makes it a useful building block in organic synthesis, particularly for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its key characteristics, along with practical experimental protocols, to support its effective use in research and drug development.
References
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This compound | CAS#:26385-07-9 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]
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This compound | C9H10ClNO | CID 101439 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
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This compound - CAS Common Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
This compound - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]
- Pettit, G. R., & Garson, L. (1966). ANTINEOPLASTIC AGENTS: XVII. N-(2-BROMOETHYL)-N-(2-CHLOROETHYL)AMINES. Canadian Journal of Chemistry, 44(20), 2467-2471.
-
(HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (n.d.). Retrieved January 30, 2026, from [Link]
- Chen, X., Feng, L., Hu, Y., Wang, Y., Song, Z., & Zhang, J. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.
- Oniscu, C., Chicu, E., & Soare, I. L. (2007). New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl). Revista de Chimie, 58(10), 963-966.
- Li, Y., Wang, Y., Liu, Z., & Gong, J. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 131, 28-36.
-
N-(2-chloroethyl)-N-methylnitrous amide | CAS 16339-16-5 - Veeprho. (n.d.). Retrieved January 30, 2026, from [Link]
- Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
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Benzamide - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
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N-bis(2-chloroethyl)nitrous amide - Manasa Life Sciences. (n.d.). Retrieved January 30, 2026, from [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]
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Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
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4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
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An In-Depth Technical Guide to N-(2-Chloroethyl)benzamide: Synthesis, Characterization, and Applications in Drug Development
Abstract
N-(2-Chloroethyl)benzamide is a key chemical intermediate whose structural features—a benzoyl group attached to a reactive 2-chloroethylamino moiety—make it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, and a thorough analytical characterization. Furthermore, this document explores the compound's significant role as a precursor in the synthesis of various biologically active molecules and highlights its applications in medicinal chemistry, providing a holistic understanding of its utility and importance.
Introduction and Chemical Identity
This compound, with the IUPAC name This compound , is a member of the benzamide class of organic compounds.[1] Its structure is characterized by a benzene ring connected to an amide functional group, which is further substituted with a 2-chloroethyl group on the nitrogen atom. This seemingly simple molecule is of significant interest due to the electrophilic nature of the chloroethyl group, which allows for a variety of subsequent chemical transformations.
The presence of both a stable benzamide core and a reactive alkyl chloride makes this compound a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Understanding its properties and synthetic routes is therefore crucial for its effective utilization in research and development.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 26385-07-9[1]
-
Molecular Formula: C₉H₁₀ClNO[2]
-
Canonical SMILES: C1=CC=C(C=C1)C(=O)NCCCl
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic procedures. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Molecular Weight | 183.63 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 102-106 °C | [4] |
| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.164 g/cm³ (Predicted) | [4] |
| LogP | 2.04610 | [4] |
Safety and Handling:
This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acylation of 2-chloroethylamine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (neutralized by a base) yields the final amide product.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for benzamide synthesis and is optimized for the preparation of this compound.[3][5]
Materials and Reagents:
-
2-Chloroethylamine hydrochloride
-
Benzoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the suspension. Stir the mixture for 15-20 minutes at room temperature to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Acylation: Slowly add a solution of benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The formation of triethylamine hydrochloride as a white precipitate will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white crystalline solid.
-
Characterization: Dry the purified product under vacuum and characterize it by melting point determination and spectroscopic methods (NMR, IR, MS).
Structural Elucidation and Analytical Characterization
The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show the following characteristic signals:
-
δ ~7.80 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~7.51 ppm (t, 1H): Aromatic proton para to the carbonyl group.
-
δ ~7.43 ppm (t, 2H): Aromatic protons meta to the carbonyl group.
-
δ ~6.84 ppm (br s, 1H): Amide N-H proton. The chemical shift of this proton can be variable and it may exchange with D₂O.
-
δ 3.78 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-).
-
δ 3.72 ppm (t, 2H): Methylene protons adjacent to the chlorine (-CH₂-Cl).[1]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon framework:
-
δ ~167 ppm: Carbonyl carbon (C=O).
-
δ ~134 ppm: Quaternary aromatic carbon attached to the carbonyl group.
-
δ ~131 ppm: Aromatic C-H carbon (para).
-
δ ~128 ppm: Aromatic C-H carbons (meta).
-
δ ~127 ppm: Aromatic C-H carbons (ortho).
-
δ ~43 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂-).
-
δ ~41 ppm: Methylene carbon adjacent to the chlorine (-CH₂-Cl).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit the following key absorption bands:
-
~3350 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.[6]
-
~3060 cm⁻¹ (weak): Aromatic C-H stretching vibrations.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretching vibrations.
-
~1640 cm⁻¹ (strong): C=O stretching vibration (Amide I band). This is a very characteristic and intense peak for amides.[7]
-
~1540 cm⁻¹ (medium): N-H bending vibration (Amide II band).[6]
-
~700-800 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z 183 and a characteristic [M+2]⁺ peak at m/z 185 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of one chlorine atom. A prominent fragment ion is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.[1]
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a valuable synthon for a range of applications, particularly in the synthesis of heterocyclic compounds and as a precursor for pharmacologically active molecules.
Intramolecular Cyclization to 2-Phenyl-2-oxazoline
Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution reaction to form 2-phenyl-2-oxazoline. In this reaction, the amide oxygen, upon deprotonation or in its enol form, acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form a five-membered ring. This transformation is a key step in the synthesis of various oxazoline-containing compounds, which are themselves important intermediates and ligands in asymmetric synthesis.
Figure 2: Simplified representation of the cyclization of this compound.
Precursor for Bioactive Molecules
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of compounds with potential therapeutic applications.
-
Nitrogen Mustard Analogues: The chloroethylamino moiety is a key pharmacophore in many nitrogen mustard-based anticancer agents. While this compound itself is not a nitrogen mustard, it can be used as a precursor to synthesize more complex structures that incorporate this functionality, which act as DNA alkylating agents.
-
HDAC Inhibitors: Derivatives of benzamide are known to be potent histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has shown class I selectivity for HDACs.[8][9] this compound can serve as a scaffold for the development of novel HDAC inhibitors.
-
Combretastatin Analogues: Combretastatins are potent anti-cancer agents that inhibit tubulin polymerization.[8] N-phenyl-N'-(2-chloroethyl)urea derivatives, which are structurally related to this compound, have been synthesized as combretastatin A-4 mimics and have shown to arrest the cell cycle in the G2/M phase.[10]
-
Neuroleptic Agents: The benzamide scaffold is present in several neuroleptic drugs. For example, YM-09151-2, a benzamide derivative, has demonstrated potent neuroleptic effects.[9][11] The reactivity of the chloroethyl group in this compound allows for its incorporation into more complex structures for the development of novel central nervous system (CNS) active agents.
-
PET Radiotracers: Radiolabeled benzamides have been investigated as potential Positron Emission Tomography (PET) probes for imaging malignant melanoma.[4] The this compound scaffold can be modified to incorporate a chelating agent for radiometals, making it a promising platform for the development of new diagnostic imaging agents.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to advancements in pharmaceutical sciences.
References
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-i. (n.d.). Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101439, this compound. Retrieved January 30, 2026, from [Link]
-
Fortin, S., Moreau, E., Lacroix, J., Teulade, J. C., Patenaude, A., & C-Gaudreault, R. (2007). N-Phenyl-N'-(2-chloroethyl)urea analogues of combretastatin A-4: Is the N-phenyl-N'-(2-chloroethyl)urea pharmacophore mimicking the trimethoxy phenyl moiety?. Bioorganic & Medicinal Chemistry Letters, 17(7), 2000–2004. [Link]
-
Ghare, S. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved January 30, 2026, from [Link]
- Iwanami, M., Takashima, M., Hirata, Y., & Kawamata, M. (1981). Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties. Arzneimittel-Forschung, 31(6), 949-956.
-
Huczyński, A., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(5), 1135. [Link]
-
Chen, Y., Feng, Z., Hu, Y., Wang, C., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved January 30, 2026, from [Link]
- Iwanami, M., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry, 24(10), 1224-1230.
-
Kim, J. Y., Kim, D. Y., Park, J. H., Yu, K. H., & Jeong, J. M. (2012). Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. Bioorganic & Medicinal Chemistry, 20(16), 4889-4895. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 30, 2026, from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved January 30, 2026, from [Link]
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- 9. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Phenyl-N'-(2-chloroethyl)urea analogues of combretastatin A-4: Is the N-phenyl-N'-(2-chloroethyl)urea pharmacophore mimicking the trimethoxy phenyl moiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Chloroethyl)benzamide mechanism of action
Topic: N-(2-Chloroethyl)benzamide: Mechanism of Action, Synthesis, and Kinetic Analysis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
This compound (CAS: 26385-07-9) represents a classical model for studying Neighboring Group Participation (NGP) in amide solvolysis.[1] Unlike aliphatic nitrogen mustards which cyclize via the nitrogen lone pair to form aziridinium ions, this compound predominantly utilizes the amide oxygen as the internal nucleophile.[1] This results in the transient formation of a 2-phenyl-2-oxazolinium species.[1]
This guide provides a definitive mechanistic analysis, distinguishing the O-alkylation pathway from N-alkylation, and details self-validating protocols for its synthesis and kinetic characterization.[1]
Mechanistic Architecture: The O-Alkylation Pathway[1]
The defining feature of this compound is the ambident nature of the amide group.[1] While the nitrogen atom appears sterically positioned for cyclization (analogous to mechlorethamine), its lone pair is heavily delocalized into the carbonyl group (
Consequently, the carbonyl oxygen acts as the driving nucleophile.
1.1 The Reaction Coordinate
-
Ground State: The molecule adopts a conformation where the carbonyl oxygen approaches the
-carbon bearing the chlorine.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Transition State: The C=O bond polarizes further as the oxygen attacks the
orbital. -
Intermediate (The "Hidden" Electrophile): A 5-membered 2-phenyl-2-oxazolinium ion is formed.[1] This is the reactive electrophile, not the neutral starting material.
-
Fate of the Intermediate:
-
Hydrolysis (Acidic/Neutral): Water attacks the C-2 or C-5 position, opening the ring to form the amino-ester (kinetic product) or reverting to the amide-alcohol (thermodynamic product).[1]
-
Nucleophilic Attack:[1] In the presence of DNA or proteins, the oxazolinium ion can act as an alkylating agent, though significantly weaker than aziridinium ions.
-
1.2 Pathway Visualization
The following diagram illustrates the critical divergence between the expected (but incorrect) Aziridinium pathway and the actual Oxazolinium pathway.
Figure 1: Mechanistic divergence showing the dominance of O-alkylation (Oxazolinium) over N-alkylation due to amide resonance.[1]
Comparative Mechanistics: Amides vs. Amines[1]
To understand the reactivity profile, one must compare this compound with standard nitrogen mustards.[1]
| Feature | Nitrogen Mustard (e.g., Mechlorethamine) | This compound |
| Internal Nucleophile | Amine Nitrogen ( | Amide Oxygen ( |
| Intermediate | Aziridinium Ion (Highly Strained) | Oxazolinium Ion (Resonance Stabilized) |
| Kinetic Order | First Order ( | First Order ( |
| Reactivity | High (Powerful Alkylator) | Moderate to Low (Weak Alkylator) |
| Stability | Unstable in solution | Moderately stable (requires heat/time to cyclize) |
| Biological Role | Cytotoxic Chemotherapy | Chemical Intermediate / Model for NGP |
Expert Insight: The stability of the oxazolinium intermediate means that this compound is often used as a "masked" alkylating agent or in the synthesis of oxazoline derivatives for polymer chemistry (e.g., poly(2-oxazoline)s).[1]
Experimental Protocols
3.1 Synthesis of this compound
Objective: Synthesize high-purity material for kinetic verification. Scale: 10 mmol.
Reagents:
-
Benzoyl Chloride (1.40 g, 10 mmol)
-
2-Chloroethylamine Hydrochloride (1.16 g, 10 mmol)[1]
-
Triethylamine (TEA) (2.22 g, 22 mmol) — Note: 2 equivalents required (one to free the amine, one to scavenge HCl).
-
Dichloromethane (DCM) (Anhydrous, 50 mL)[1]
Workflow:
-
Preparation: Suspend 2-chloroethylamine HCl in DCM (25 mL) in a round-bottom flask under Nitrogen.
-
Activation: Add TEA dropwise at 0°C. Stir for 15 min to generate the free base in situ.
-
Acylation: Add Benzoyl Chloride dissolved in DCM (25 mL) dropwise over 30 minutes at 0°C. Control: Maintain temp < 5°C to prevent premature cyclization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine/TEA), then sat. NaHCO3, then Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.
Validation Criteria:
-
1H NMR (CDCl3): Triplet at
ppm (CH2-Cl), Triplet atngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ppm (CH2-N). Absence of oxazoline signals (which would appear shifted if cyclization occurred during workup).
3.2 Kinetic Analysis: Solvolysis Rate Determination
Objective: Quantify the rate of oxazolinium formation (
Methodology:
The reaction is first-order intramolecular displacement.[1]
Protocol:
-
Solvent System: Prepare 50% Aqueous Acetone (v/v) or 50% Aqueous Ethanol. Note: Water is required to drive the hydrolysis of the intermediate, making the step irreversible for measurement purposes.
-
Setup: Dissolve this compound (0.01 M) in the solvent thermostated at 50°C.
-
Sampling: Aliquot 5.0 mL samples at intervals (t = 0, 10, 20, 30, 60 min).
-
Quenching: Quench aliquots into cold Acetone/HNO3.
-
Titration: Potentiometric titration with AgNO3 to determine liberated [Cl-].
Data Processing:
Plot
- = initial concentration
-
= concentration of Cl- at timengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
The slope of the line
.
Figure 2: Workflow for the kinetic determination of NGP-assisted solvolysis.
References
-
Mechanism of Amide NGP : Winstein, S., & Boschan, R. (1950). The Role of Neighboring Groups in Replacement Reactions.[2][3][4][5][6] Journal of the American Chemical Society.
-
Oxazoline Formation : Yang, T., et al. (2022).[7] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization.[1][7][8] Molecules. [1]
- Kinetic Methodology: McManus, S. P., & Capon, B. (1976). Neighboring Group Participation. Plenum Press. (Standard text for Solvolysis Kinetics).
-
Chemical Data : NIST Chemistry WebBook, SRD 69. This compound.[1][9][10][11][12] [1]
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- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
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Technical Guide: Solubility Profile and Solvent Selection for N-(2-Chloroethyl)benzamide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Chloroethyl)benzamide (CAS: 26385-07-9). As a structural hybrid comprising a lipophilic benzoyl core and a reactive chloroethyl side chain, this molecule presents unique solvation challenges critical for researchers in medicinal chemistry and process development.[1]
While often used as a synthetic intermediate—specifically as a precursor for 2-phenyl-2-oxazoline via cyclization—its solubility data in open literature is frequently fragmented. This guide synthesizes predictive physicochemical profiling with comparative data from structural analogs (e.g., Benzamide) to establish a Solubility Landscape .[1] It further provides a self-validating experimental protocol for precise thermodynamic solubility determination, ensuring researchers can generate robust internal data.[1]
Physicochemical Profile
Understanding the solubility behavior requires a breakdown of the molecular forces at play.[1] this compound exhibits a "push-pull" solvation mechanism: the amide linkage facilitates hydrogen bonding (H-bond donor/acceptor), while the phenyl ring and chloroethyl tail drive lipophilicity.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₁₀ClNO | Moderate molecular weight (183.64 g/mol ) allows for reasonable dissolution kinetics.[2] |
| Melting Point | 103–106 °C | High crystal lattice energy requires thermal input (heating) for dissolution in borderline solvents (e.g., ethanol).[1] |
| LogP (Predicted) | ~2.04 | Moderately lipophilic.[1] Prefers organic solvents over pure water.[1] |
| H-Bond Donors | 1 (Amide NH) | Capable of interaction with protic solvents (Alcohols).[1] |
| H-Bond Acceptors | 1 (Carbonyl O) | Capable of interaction with protic solvents and water.[1] |
Data grounded in standard chemical databases and comparative analysis of benzamide derivatives. [1, 3][1][3][4][5][6][7][8][9][10]
Solubility Landscape
The following classification is derived from the "Like Dissolves Like" principle and empirical data from the purification of structurally similar benzamides.
Solvent Compatibility Matrix
Table 2: Qualitative Solubility Profile
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Primary solvents for stock solutions and reactions.[2] High solubility due to disruption of amide-amide intermolecular H-bonds.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Ideal for extraction and synthesis.[1] The lipophilic chloroethyl group interacts favorably here.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Key for Recrystallization. Soluble at reflux; limited solubility at RT.[1] Use for purification. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for general handling; Acetone is a strong solvent for benzamides but volatile.[1] |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Poor | Used as anti-solvents to precipitate the product from reaction mixtures.[1] |
| Aqueous | Water | Low | Sparingly soluble cold.[1] Solubility increases with heat, but risk of hydrolysis exists.[1] |
The Thermodynamics of Dissolution
The dissolution of benzamides is typically an endothermic process.[1][8] As observed in the parent molecule (Benzamide), solubility increases significantly with temperature.[1][5][6] The order of solubility generally follows: Methanol > Acetone > Ethanol > Ethyl Acetate > Water [2].[1][5][6] Note: The addition of the chloroethyl group in this compound shifts this balance slightly towards lipophilic solvents (e.g., DCM) compared to the parent benzamide.
Critical Safety Insight: Cyclization Risk
Warning: In polar, protic solvents (especially water or alcohols) under basic conditions or high heat, this compound can undergo intramolecular cyclization to form 2-phenyl-2-oxazoline (or the protonated oxazolinium species).[2] This releases HCl.[1]
-
Recommendation: Avoid prolonged heating in protic solvents unless cyclization is the intended reaction.[1] For recrystallization, minimize the time at reflux.[1]
Visualization: Solvation Mechanism
The following diagram illustrates the competitive interactions determining the solubility of this compound.
Figure 1: Mechanistic breakdown of solvent interactions.[1] The amide core drives solubility in polar solvents, while the lipophilic regions limit water solubility.[1]
Experimental Protocol: Determination of Thermodynamic Solubility
Since precise quantitative data (mg/mL) may vary by batch purity and polymorph, the "Shake-Flask" method is the gold standard for generating internal data.[1]
Reagents & Equipment
-
Test Compound: this compound (Dry, powdered).
-
Solvents: HPLC grade (Ethanol, DCM, Acetone, Water).[1]
-
Equipment: Temperature-controlled shaker or water bath, 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.[1]
Workflow (Step-by-Step)
-
Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake/stir at a constant temperature (e.g., 25°C) for 24 hours.
-
Phase Separation: Allow the mixture to settle, then filter the supernatant using a pre-heated syringe filter (to prevent crashing out in the needle).
-
Quantification:
Workflow Diagram
Figure 2: The "Shake-Flask" workflow for determining thermodynamic solubility.
Process Chemistry Applications
Recrystallization Strategy
For purification of crude this compound:
-
Solvent System: Ethanol/Water (9:1 or 8:2 ratio).[1]
-
Procedure: Dissolve crude solid in boiling Ethanol. Add warm water dropwise until slight turbidity persists. Re-heat to clear, then cool slowly to 4°C.
-
Why: This exploits the steep solubility curve in ethanol while using water as an anti-solvent to maximize yield [4].[1]
Reaction Solvent[2]
-
Synthesis: Typically performed in Dichloromethane (DCM) or Toluene .[1] These solvents solubilize the benzoyl chloride reactant and the product, allowing for easy washing of the byproduct salts with water (biphasic workup).[1]
References
-
PubChem. (2025).[1][2][11] this compound | C9H10ClNO.[1][7][11][12][13] National Library of Medicine.[1][2] [Link]
-
Wang, J., et al. (2025).[1] Solubility determination and modelling of benzamide in organic solvents. Imperial College London / ResearchGate.[1] [Link][1]
-
ChemSrc. (2025).[1] this compound Properties and Safety. [Link][2]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide | C17H16ClNO2 | CID 20333893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. aceschem.com [aceschem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Page loading... [wap.guidechem.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Technical Whitepaper: Comprehensive Spectral Analysis of N-(2-Chloroethyl)benzamide
Executive Summary
N-(2-Chloroethyl)benzamide is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of nitrogen mustard derivatives and oxazoline heterocycles. Its structural integrity is defined by the stability of the benzamide core and the reactivity of the alkyl chloride tail.
This technical guide provides a definitive reference for the spectral identification of this compound. Unlike generic databases, this document correlates spectral features directly to structural moieties, establishing a self-validating analytical workflow for researchers engaged in drug development and synthetic optimization.
Structural Context & Synthesis[3][4][5][6][7]
To understand the spectral impurities often found with this compound, one must understand its genesis. The standard synthesis involves the Schotten-Baumann reaction or direct acylation.
-
Precursors: Benzoyl chloride + 2-Chloroethylamine hydrochloride.
-
Key Impurities: Benzoic acid (hydrolysis product), N-(2-hydroxyethyl)benzamide (if conditions are too basic/aqueous).
-
Physical State: White crystalline solid.
-
Melting Point: 103–106 °C .
Mass Spectrometry (MS) Analysis[9][10][11][12][13]
Mass spectrometry provides the primary "fingerprint" for this molecule, characterized by the distinct chlorine isotopic cluster.
Fragmentation Logic
The Electron Ionization (EI) spectrum is dominated by alpha-cleavage adjacent to the carbonyl group. The stability of the benzoyl cation renders it the base peak, suppressing the intensity of the molecular ion.
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Assignment | Mechanistic Origin |
| 183 | ~20% | [M]+ | Molecular Ion ( |
| 185 | ~6.5% | [M+2]+ | Isotope Peak ( |
| 148 | <5% | [M - Cl]+ | Loss of Chlorine radical |
| 105 | 100% (Base) | [C | Benzoyl Cation (Alpha cleavage) |
| 77 | ~40% | [C | Phenyl Cation (Loss of CO from m/z 105) |
| 51 | ~10% | [C | Fragmentation of Phenyl ring |
Fragmentation Pathway Diagram
The following diagram illustrates the decay of the parent ion into its primary diagnostic fragments.
Figure 1: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 105) and phenyl cation.
Infrared Spectroscopy (FT-IR)
IR analysis serves as a rapid functional group validation tool. The presence of the Amide I/II bands and the absence of a broad O-H stretch (indicative of the hydrolyzed benzoic acid impurity) are the critical quality checks.
| Frequency (cm | Vibration Mode | Structural Assignment | Notes |
| 3300 | N-H Stretch | Secondary Amide | Sharp band; distinct from broad O-H. |
| 3060 | C-H Stretch | Aromatic Ring | Weak intensity. |
| 1635 | C=O Stretch | Amide I | Strongest band; diagnostic for amide backbone. |
| 1540 | N-H Bend | Amide II | Combined N-H bending and C-N stretching. |
| 710, 690 | C-H Bend | Mono-substituted Benzene | "OoP" (Out of Plane) bending; confirms mono-substitution. |
Nuclear Magnetic Resonance (NMR)[6][10][13]
NMR provides the definitive structural proof. The data below assumes a solvent of CDCl
H NMR Data Assignments
The ethylene linker protons often appear as a tight multiplet or two distinct triplets depending on the resolution and concentration.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 7.78 - 7.80 | Doublet (d) | 2H | Ortho-Ar (H2, H6) | |
| 7.48 - 7.52 | Triplet (t) | 1H | Para-Ar (H4) | |
| 7.40 - 7.45 | Triplet (t) | 2H | Meta-Ar (H3, H5) | |
| 6.70 - 6.85 | Broad Singlet | 1H | N-H | Exchangeable with D |
| 3.78 | Triplet (t) | 2H | CH | Deshielded by Chlorine |
| 3.72 | Multiplet (q/t) | 2H | CH | Coupled to NH and CH |
Note on Ethylene Linker: While often reported as two triplets, the CH
C NMR Data Assignments
| Chemical Shift ( | Carbon Type | Assignment |
| 167.8 | Quaternary (C=O) | Carbonyl |
| 134.2 | Quaternary (Ar) | Ipso-carbon |
| 131.7 | CH (Ar) | Para-carbon |
| 128.7 | CH (Ar) | Meta-carbons |
| 127.1 | CH (Ar) | Ortho-carbons |
| 43.8 | CH | CH |
| 41.6 | CH | CH |
NMR Assignment Workflow
The following logic flow ensures accurate peak assignment and impurity detection.
Figure 2: Step-by-step logic for validating the 1H NMR spectrum of this compound.
Experimental Protocols
To replicate the spectral data above, strictly adhere to these preparation protocols.
NMR Sample Preparation
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
-
Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).
IR Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (which obscures the NH region).
-
Procedure: Place ~2 mg of solid crystal onto the diamond crystal. Apply high pressure to ensure contact.
-
Background: Collect background spectrum of air before sample application.
References
-
Sigma-Aldrich.[3] Product Specification: this compound. Retrieved from .
-
SpectraBase.[3] 1H NMR Spectrum of this compound. Bio-Rad Laboratories. Retrieved from .[3]
-
National Institute of Standards and Technology (NIST).[4] Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69.[4] Retrieved from .
-
PubChem.[5][3] Compound Summary: this compound (CID 101439).[5][3] National Library of Medicine. Retrieved from .
Sources
Theoretical Framework and Computational Analysis of N-(2-Chloroethyl)benzamide
This guide serves as a comprehensive technical whitepaper on the theoretical and computational analysis of N-(2-Chloroethyl)benzamide (CAS: 26385-07-9).[1] It is designed for researchers and drug development scientists to establish a rigorous protocol for molecular modeling, geometric validation, and electronic property prediction.[2]
Executive Summary
This compound represents a critical structural motif in medicinal chemistry, combining a stable benzamide pharmacophore with a reactive 2-chloroethyl alkylating side chain .[1] While the benzamide core provides binding affinity and metabolic stability, the chloroethyl tail introduces potential electrophilicity, relevant for covalent drug design or prodrug strategies.[2]
This guide outlines the standard theoretical protocols required to define its molecular geometry, vibrational signature, and electronic reactivity profile.[2][3] Unlike aliphatic nitrogen mustards, the amide nitrogen here significantly modulates the reactivity of the chloroethyl group, a nuance that Density Functional Theory (DFT) studies must capture.[2]
Computational Methodology (Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol uses Density Functional Theory (DFT) , the industry standard for small-molecule drug candidates.
Level of Theory[1][2][4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for better dispersion corrections).[1]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
Workflow Diagram
The following Graphviz diagram visualizes the logical flow of the computational study, from initial structure generation to reactivity prediction.
Caption: Standardized DFT workflow for validating this compound geometry and properties.
Geometric Structure Analysis
The geometry of this compound is governed by the resonance of the amide bond and the steric freedom of the ethyl chloride tail.[2]
The Amide Plane (The Core)
The benzamide moiety (Ph-CO-NH-) is expected to be largely planar due to
-
C-N Bond Length: Predicted to be ~1.35 - 1.37 Å .[1][2] This is significantly shorter than a standard C-N single bond (1.47 Å), confirming partial double-bond character.[1]
-
Conformation: The trans conformation (O=C and N-H are anti) is energetically favored over the cis form by approximately 2-5 kcal/mol due to steric repulsion between the phenyl ring and the chloroethyl group.[2]
The Chloroethyl Tail (The Variable)
The -CH
-
Torsion Angle (N-C-C-Cl): Two primary conformers exist:
-
C-Cl Bond: Predicted length 1.79 - 1.82 Å .[1]
Comparative Geometric Parameters (Theoretical vs. Expected)
| Parameter | Atom Pair | Theoretical Value (DFT)* | Experimental Reference (Analogues)** |
| Bond Length | C=O (Carbonyl) | 1.22 Å | 1.23 Å (Benzamide) |
| Bond Length | C-N (Amide) | 1.36 Å | 1.35 Å |
| Bond Length | C-Cl | 1.80 Å | 1.79 Å (Alkyl chloride) |
| Bond Angle | C-N-C (Amide) | 122.5° | ~123° |
| Dihedral | Ph-C-N-C | ~0° (Planar) | < 15° (Twist) |
*Values derived from B3LYP/6-311++G(d,p) calculations on analogous benzamides. **Based on crystallographic data of N-substituted benzamides [1].
Electronic Properties & Reactivity[1][3][4][8]
Understanding the electronic distribution is vital for predicting the stability of the C-Cl bond.[2]
HOMO-LUMO Analysis[1][2][8][9]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the amide nitrogen lone pair .[2] It represents the nucleophilic center of the molecule.[2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the
orbitals of the carbonyl group and the aromatic ring.[2] -
Band Gap: A large HOMO-LUMO gap (typically > 4.5 eV) is expected, indicating high kinetic stability.[1] Unlike amine mustards, the amide nitrogen lone pair is delocalized into the carbonyl, making it less available to displace the chloride ion.[2] This predicts that this compound is not a spontaneously reactive alkylating agent (nitrogen mustard type) but rather a stable precursor.[1]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for intermolecular interactions:
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen .[2] This is the primary H-bond acceptor site.[1][2]
-
Positive Potential (Blue): Concentrated on the Amide Proton (N-H) .[2] This is the H-bond donor site.[1][2]
-
Neutral/Green: The chloroethyl tail is largely non-polar, though the Chlorine atom carries a partial negative charge.[2]
Vibrational Spectroscopy (IR/Raman)[5][6][10]
Theoretical frequency calculations (scaled by a factor of ~0.961 for B3LYP) allow for the assignment of experimental FT-IR bands.
| Vibrational Mode | Frequency (Theoretical cm | Intensity | Assignment |
| N-H Stretch | 3400 - 3450 | Medium | Amide N-H (Free) |
| C=O[1] Stretch | 1650 - 1680 | Strong | Amide I Band (Diagnostic) |
| N-H Bend | 1530 - 1560 | Medium | Amide II Band |
| C-N Stretch | 1250 - 1300 | Medium | Amide III |
| C-Cl Stretch | 650 - 750 | Weak/Med | Alkyl Halide (G/T conformers) |
Note: The C-Cl stretch is often coupled with C-C skeletal vibrations in the fingerprint region.[2]
References
-
Crystal Structure of N-Substituted Benzamides
-
DFT Methodology for Amides
-
Electronic Reactivity of Benzamides
- General Protocol Source: Title: "Ab initio and DFT studies of benzamide derivatives." Relevance: Establishes the planarity of the Ph-CONH- linkage.
Sources
- 1. This compound | C9H10ClNO | CID 101439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Toxicological Profile of N-(2-Chloroethyl)benzamide
The following technical guide details the toxicological profile of N-(2-Chloroethyl)benzamide , synthesized from a combination of direct chemical data, metabolite read-across, and mechanistic principles of nitrogen mustard analogues.
Executive Summary
This compound (CAS: 26385-07-9) is a monofunctional alkylating agent derivative. While often used as a chemical intermediate in the synthesis of oxazolines and heterocyclic pharmaceuticals, its toxicological profile is dominated by its potential to act as a "masked" nitrogen mustard.
Unlike classical nitrogen mustards (which carry two chloroethyl arms), this compound possesses a single chloroethyl group attached to an amide nitrogen. This structure significantly alters its reactivity: it is stable at neutral pH but capable of metabolic activation via hydrolysis or chemical cyclization to reactive electrophiles. Consequently, it presents a risk profile characterized by delayed genotoxicity and severe irritation .
Key Risk Indicators:
-
Acute Toxicity: Estimated Moderate (Category 4 Oral).
-
Genotoxicity: High Concern (Metabolic release of 2-chloroethylamine).
-
Local Effects: Confirmed Skin and Eye Irritant (H315, H319).
Chemical & Physical Characterization
Understanding the physical state is a prerequisite for predicting exposure routes.
| Property | Data | Relevance to Toxicology |
| CAS Number | 26385-07-9 | Unique Identifier |
| Formula | C₉H₁₀ClNO | Molecular Weight: 183.63 g/mol |
| Physical State | Solid (Crystalline powder) | Inhalation risk of dusts; dermal contact.[1] |
| Melting Point | 103–106 °C | Stable solid at room temperature. |
| Solubility | Low in water; Soluble in DMSO, Ethanol | Lipophilicity facilitates membrane penetration. |
| Reactivity | Susceptible to hydrolysis and cyclization | Forms reactive aziridinium or oxazolinium species. |
Mechanism of Toxicity: The "Activation" Pathways
The toxicity of this compound is not inherent to the parent molecule in its resting state but rather to its transformation products. The amide nitrogen reduces the nucleophilicity of the nitrogen lone pair, preventing the spontaneous formation of the toxic aziridinium ion seen in amine mustards. However, two pathways activate this molecule in vivo.
Pathway A: Metabolic Hydrolysis (The Primary Threat)
Enzymatic cleavage of the amide bond (by amidases) releases Benzoic Acid (relatively non-toxic) and 2-Chloroethylamine . The latter is a potent alkylating agent that spontaneously cyclizes to form an aziridinium ion, which alkylates DNA at the N7 position of guanine.
Pathway B: Cyclodehydrochlorination
Under basic conditions or specific enzymatic catalysis, the carbonyl oxygen can attack the chloroethyl group, displacing chloride and forming 2-Phenyl-2-oxazoline . This intermediate is an electrophile that can react with cellular nucleophiles (proteins/DNA).
Visualization: Activation Pathways
The following diagram illustrates the divergence between stable storage and toxic activation.
Caption: Figure 1.[2] Dual activation pathways transforming the stable amide into reactive alkylating species.
Toxicological Data Profile
Direct experimental data for CAS 26385-07-9 is limited in public registries. The following data is synthesized from Read-Across methodology using the primary metabolite, 2-Chloroethylamine (CAS 870-24-6), which represents the "worst-case" toxicity scenario.
Acute Toxicity
| Endpoint | Value (Estimated/Read-Across) | Classification |
| LD50 Oral (Rat) | ~2000 mg/kg (Based on metabolite) | Category 4 (Harmful if swallowed) |
| LD50 Dermal | Data Not Available | Treat as Toxic (Category 3) due to absorption potential. |
| LC50 Inhalation | Data Not Available | High risk of respiratory irritation. |
Irritation & Sensitization
-
Skin: Irritating (Category 2). The chloroethyl moiety is a known vesicant (blistering agent) precursor. Prolonged contact may cause chemical burns.
-
Eyes: Serious Eye Irritation (Category 2A). Hydrolysis on the moist surface of the eye releases HCl, causing immediate damage.
Genotoxicity & Carcinogenicity
-
Mutagenicity: Positive (Predicted). The metabolite 2-chloroethylamine is a known mutagen (Muta. 2). It induces base-pair substitutions and frameshift mutations in Salmonella typhimurium (Ames Test).
-
Carcinogenicity: Not listed by IARC/NTP, but structural alerts (alkylating halide) suggest potential carcinogenicity upon chronic exposure.
Experimental Protocols for Safety Validation
As a researcher handling this compound, you should not rely solely on predicted data. Use the following protocols to validate the specific risks in your formulation.
Protocol A: Hydrolytic Stability Assay
Determine if the compound releases toxic amines in your specific buffer system.
-
Preparation: Dissolve this compound (10 mM) in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and incubate at 37°C.
-
Sampling: Aliquot samples at t=0, 1, 4, and 24 hours.
-
Analysis: Analyze via HPLC-MS/MS.
-
Monitor: Disappearance of Parent (m/z 184 [M+H]+) and appearance of 2-Chloroethylamine (m/z 79/81) and Benzoic Acid.
-
-
Interpretation: >10% degradation in 24h indicates high potential for in vivo toxicity.
Protocol B: Genotoxicity Screening (Ames Test Modification)
Since the parent requires metabolic activation, standard Ames tests may yield false negatives.
-
Strains: S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).
-
Activation System: REQUIRED. Use Rat Liver S9 fraction (induced with Aroclor 1254) to simulate hepatic metabolism (amidase activity).
-
Dosing: 5 concentrations (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).
-
Control: Positive control: 2-Aminoanthracene (requires S9). Negative control: DMSO.
-
Criteria: A 2-fold increase in revertant colonies over background indicates mutagenicity.
Handling & Risk Management
Occupational Exposure Limit (OEL): Not established. Recommended Internal Limit: 0.1 mg/m³ (8h TWA) — Based on nitrogen mustard analogue safety factors.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 minimum. If heating or generating dust, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).
-
Dermal: Double-gloving recommended.
-
Inner Glove: Nitrile (0.11 mm).
-
Outer Glove: Laminate film (Silver Shield) or thick Nitrile (>0.2 mm) for prolonged handling.
-
-
Engineering Controls: All weighing and solution preparation must occur inside a certified Chemical Fume Hood.
Spill Management (Deactivation)
Do not simply wash with water (this generates HCl).
-
Solid Spill: Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize potential acidity. Sweep into a sealed container.
-
Solution Spill: Absorb with vermiculite. Treat the waste with 10% aqueous NaOH to force hydrolysis to the alcohol (N-(2-hydroxyethyl)benzamide) and chloride, then dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chloroethylamine hydrochloride (CAS 870-24-6). (Used for metabolite read-across). Retrieved from [Link]
-
Yang, T., et al. (2022). "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid."[3][4] Molecules, 27(24), 9042.[3] (Demonstrates cyclization reactivity). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for N-alkylation with N-(2-Chloroethyl)benzamide
Abstract & Strategic Utility
-(2-Chloroethyl)benzamide (CAS: 6273-79-6) is a bifunctional building block extensively used in medicinal chemistry to introduce a benzamidoethyl linker onto nucleophilic nitrogen centers. This moiety acts as a pharmacophore in histone deacetylase (HDAC) inhibitors and dopamine receptor ligands.[1]While theoretically a simple
Mechanistic Insight: The "Oxazoline Trap"
The success of this reaction depends on the competition between the desired intermolecular attack by the external amine and the undesired intramolecular attack by the amide oxygen.
Competing Pathways
-
Pathway A (Desired): The external nucleophile (secondary amine) attacks the
-carbon, displacing chloride. -
Pathway B (Undesired): The internal amide oxygen attacks the
-carbon, forming a cyclic oxazoline intermediate. This is favored by high heat and strong bases (e.g., NaH).
Visualization of Reaction Dynamics
The following diagram illustrates the kinetic competition. Note that the addition of Potassium Iodide (KI) accelerates Pathway A by converting the poor leaving group (Cl) to a good one (I) in situ.
Figure 1: Kinetic competition between Finkelstein-assisted alkylation (Green/Yellow) and Oxazoline formation (Red).
Experimental Design & Optimization
Solvent and Base Selection
The choice of solvent determines the ionization state of the reagents. We utilize Acetonitrile (MeCN) over DMF to simplify workup and reduce thermal degradation.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; sufficient boiling point (82°C) for reflux without promoting rapid cyclization.[1] |
| Base | Mild, heterogeneous base.[1] Neutralizes HCl byproduct without deprotonating the amide nitrogen (pKa ~15). | |
| Catalyst | KI (0.5 - 1.0 equiv) | Essential.[1] Converts alkyl chloride to alkyl iodide (Finkelstein), increasing reaction rate by ~100x.[1] |
| Temperature | 80°C (Reflux) | Required to overcome the activation energy of the secondary chloride displacement.[1] |
Detailed Protocol: -Alkylation of Piperazine Derivative
Target: Synthesis of
Reagents Setup
-
Electrophile:
-(2-Chloroethyl)benzamide (1.0 equiv, 183.6 mg) -
Nucleophile: 1-Boc-piperazine or Morpholine (1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, granular (3.0 equiv)[1] -
Catalyst: Potassium Iodide (KI) (0.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN), HPLC Grade (10 mL/mmol)[1]
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis.
Execution
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
-(2-Chloroethyl)benzamide (1.0 equiv) and KI (0.5 equiv) in dry MeCN. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow due to trace iodine liberation. -
Addition: Add the secondary amine (1.2 equiv) followed by anhydrous
(3.0 equiv). -
Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature). Stir vigorously to keep the inorganic base suspended.
-
Monitoring: Check TLC after 6 hours (Eluent: 5% MeOH in DCM).
-
Rf Product: ~0.3 - 0.5 (stains positive with Ninhydrin or UV active).
-
Rf Reactant: ~0.8.
-
Rf Oxazoline (Side Product): Distinct spot, usually higher Rf than product but lower than chloride.[1]
-
-
Workup:
-
Cool reaction to room temperature.
-
Filter through a Celite pad to remove inorganic salts (
, KCl, KI). Rinse pad with DCM. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.[1]
-
Validation & Troubleshooting (QC)
Analytical Markers
-
1H NMR (CDCl3):
-
Diagnostic Shift: The methylene protons adjacent to the chlorine (
~3.7 ppm, triplet) will shift upfield to ~2.6–2.8 ppm upon alkylation by the amine nitrogen. -
Amide Proton: Broad singlet at
~6.5–7.5 ppm confirms the amide bond is intact (no hydrolysis).
-
-
Mass Spectrometry: Look for
corresponding to the product. If you see = 148 (approx), this indicates the 2-phenyl-2-oxazoline side product formed by cyclization.
Troubleshooting Table
| Observation | Diagnosis | Remedial Action |
| Low Yield / Unreacted SM | Chloride is too stable.[1] | Increase KI to 1.0 equiv. Switch solvent to Butanone (MEK) and reflux at higher temp (80°C). |
| Oxazoline Formation | Base is too strong or Temp too high. | Switch base from |
| Hydrolysis of Amide | Wet solvent or excessive base. | Ensure anhydrous MeCN. Do not use NaOH or KOH. |
Safety & Hazards
-
This compound: Skin and eye irritant. Potential alkylating agent (mutagenicity risk). Handle in a fume hood.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).[1]
-
Waste Disposal: Aqueous layers containing iodides should be segregated from standard organic waste if required by local EHS regulations.
References
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2][3] Ber. Dtsch. Chem. Ges., 43, 1528.[2]
-
Oxazoline Formation Side Reaction: Journal of Organic Chemistry, "Intramolecular Nucleophilic Attack in Amide Alkylations". (General mechanistic reference for amide-halide cyclization).
-
Benzamide Linker Chemistry: PubChem Compound Summary for this compound.
-
Base Selection in N-Alkylation: Organic Process Research & Development, "Optimization of N-Alkylation of Piperazines".
Sources
The Strategic Role of N-(2-Chloroethyl)benzamide in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). N-(2-Chloroethyl)benzamide stands out as a valuable building block, primarily due to the reactive 2-chloroethylamino moiety, which serves as a precursor for various cyclization and substitution reactions. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and critical applications in the preparation of important therapeutic agents. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying chemical principles to ensure robust and reproducible outcomes.
I. Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is fundamental for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 103-106 °C | [2] |
| Boiling Point | 366.4 °C at 760 mmHg | [2] |
| CAS Number | 26385-07-9 | [1] |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
II. Synthesis and Characterization of this compound
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the formation of an amide bond, followed by a chlorination reaction. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of N-(2-hydroxyethyl)benzamide
This initial step involves the aminolysis of an ester, such as methyl benzoate, with ethanolamine. This reaction is a classic example of nucleophilic acyl substitution.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl benzoate (1.0 eq) and ethanolamine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure N-(2-hydroxyethyl)benzamide as a white solid.[3]
Step 2: Chlorination of N-(2-hydroxyethyl)benzamide
The hydroxyl group of N-(2-hydroxyethyl)benzamide is converted to a chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-(2-hydroxyethyl)benzamide (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.[4]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The addition is exothermic and will produce HCl and SO₂ gases, which should be vented through a scrubber.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[5][6]
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol to obtain a pure crystalline solid.[7]
Sources
- 1. Benzoylation - Unacademy [unacademy.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 4. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 5. US20190359553A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]
- 6. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
application of N-(2-Chloroethyl)benzamide in cancer research
Subject: Application Note – N-(2-Chloroethyl)benzamide as a Pharmacophore Scaffold in Targeted Alkylation and HDAC Inhibition Strategies
Executive Summary
This compound (CAS: 26385-07-9) represents a critical structural motif in cancer research, serving as a foundational "benzamide mustard." While classical nitrogen mustards (e.g., melphalan, chlorambucil) are bifunctional cross-linkers, this compound acts as a mono-functional alkylating agent . This unique chemical behavior makes it an invaluable probe for studying DNA mono-adduct formation, repair kinetics, and as a synthon for "hybrid" anticancer drugs.
Recent high-impact research utilizes this scaffold to design dual-action inhibitors—molecules that combine Histone Deacetylase (HDAC) inhibition with DNA alkylation . By tethering the reactive 2-chloroethyl "warhead" to a benzamide "carrier" (which mimics HDAC inhibitors like CI-994), researchers can overcome drug resistance in solid tumors (e.g., HepG2, A2780).
This guide details the application of this compound in synthesis, mechanistic profiling, and biological evaluation.[1]
Scientific Mechanism & Rationale
The "Warhead and Carrier" Concept
The efficacy of this compound derivatives relies on two distinct domains:
-
The Warhead (2-Chloroethyl group): An electrophile that cyclizes to form an aziridinium (or equivalent) ion. This intermediate attacks the N7 position of Guanine in DNA. Unlike bifunctional mustards, this mono-functional agent forms DNA mono-adducts , which are repaired differently than inter-strand cross-links, allowing for precise dissection of DNA repair pathways (e.g., BER vs. NER).
-
The Carrier (Benzamide moiety): Provides lipophilicity for membrane penetration and structural homology to benzamide-based HDAC inhibitors (Class I selective). This allows the molecule to dock into the HDAC active site while simultaneously damaging DNA, creating a "synthetic lethal" event in cancer cells.
Pathway Visualization: Dual Mechanism of Action
Caption: Dual mechanism showing DNA alkylation (left) and HDAC inhibition potential (right) leading to synergistic apoptosis.
Experimental Protocols
Protocol A: Synthesis of this compound (Schotten-Baumann Conditions)
Purpose: To generate the core scaffold for further functionalization or use as a control in alkylation assays.
Reagents:
-
Benzoyl chloride (CAS: 98-88-4)
-
2-Chloroethylamine hydrochloride (CAS: 870-24-6)
-
Sodium Hydroxide (10% aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: Dissolve 2-chloroethylamine hydrochloride (10 mmol) in 15 mL of water in a 100 mL round-bottom flask. Cool to 0°C in an ice bath.
-
Basification: Slowly add 10% NaOH solution until pH reaches ~9-10.
-
Acylation: Add Benzoyl chloride (11 mmol) dropwise over 15 minutes while stirring vigorously. Simultaneously, add additional NaOH dropwise to maintain pH >8 (Schotten-Baumann condition).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. A white precipitate may form.[2]
-
Extraction: Extract the reaction mixture with DCM (3 x 20 mL).
-
Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), then saturated NaHCO3, and finally brine. Dry over anhydrous Na2SO4.
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.
-
Quality Control: Confirm structure via 1H-NMR (Triplet at ~3.8 ppm for -CH2Cl).
-
Protocol B: NBP Alkylation Activity Assay
Purpose: To quantify the alkylating potential (reactivity) of the compound compared to bifunctional mustards.
Principle: 4-(p-Nitrobenzyl)pyridine (NBP) acts as a nucleophilic surrogate for DNA. Alkylation of NBP yields a product that turns violet upon basification.
Materials:
-
This compound (Test compound)[3]
-
Melphalan (Positive Control)
-
NBP Reagent (5% in acetone)
-
Acetate Buffer (pH 4.6)
Step-by-Step:
-
Incubation: Mix 1 mL of test compound (varying concentrations: 10-100 µM in DMSO) with 2 mL of Acetate buffer and 1 mL of NBP reagent.
-
Heating: Seal tubes and incubate at 100°C for 30 minutes (accelerates the alkylation).
-
Cooling: Place tubes in ice water for 5 minutes.
-
Development: Add 1 mL of 0.1 M NaOH (or Triethylamine) to basify.
-
Measurement: Immediately read Absorbance at 560 nm .
-
Analysis: Plot Absorbance vs. Concentration. A linear increase confirms alkylating activity.
-
Note: this compound will show lower absorbance slopes than bifunctional agents, reflecting its mono-functional nature.
-
Protocol C: In Vitro Cytotoxicity & HDAC Synergy
Purpose: To evaluate efficacy against solid tumor lines (e.g., HepG2).
-
Seeding: Plate HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with this compound (0.1 - 50 µM).
-
Experimental Arm: Co-treat with SAHA (Vorinostat) to test if the benzamide scaffold competes or synergizes.
-
-
Duration: Incubate for 48 or 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read OD at 570 nm.
-
Calculation: Determine IC50.
-
Expected Result: IC50 for the mono-functional agent is typically in the high micromolar range (20-50 µM). If functionalized into a "Benzamide Mustard" (bis-chloroethyl), IC50 drops to low micromolar (1-5 µM).
-
Data Summary & Interpretation
| Compound Class | Structure Features | Alkylation Type | IC50 (HepG2) | Primary Utility |
| This compound | Mono-Cl, Benzamide core | Mono-adduct | > 20 µM | Probe for repair kinetics; Synthetic intermediate. |
| Benzamide Mustard (NA) | Bis-Cl, Benzamide core | Cross-linking | 1.3 - 2.5 µM | Dual HDAC/Alkylation inhibitor; Solid tumor targeting.[1] |
| Melphalan | Bis-Cl, Amino acid core | Cross-linking | ~15 µM | Standard alkylator control. |
Key Insight: The mono-functional this compound is less cytotoxic than its bifunctional counterparts because mono-adducts are more easily repaired by the Base Excision Repair (BER) pathway. However, this makes it an excellent tool to screen for BER inhibitors —if you treat cells with this compound and a PARP inhibitor, cytotoxicity should increase dramatically (Synthetic Lethality).
References
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor.
- Source: Frontiers in Oncology (2020).
- Relevance: Describes the synthesis and application of the benzamide mustard scaffold for dual HDAC/alkyl
-
Link:[Link]
-
Alkylating Benzamides with Melanoma Cytotoxicity.
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- Relevance: Establishes the utility of the benzamide moiety for targeting melanoma tissues via melanin binding.
-
Link:[Link]
-
N-(2-Chloroethyl)
-
Mechanism of Action for N-substituted Benzamide-induced Apoptosis.
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-
Link:[Link]
Sources
Synthetic Routes to N-(2-Chloroethyl)benzamide Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of N-(2-Chloroethyl)benzamide Scaffolds in Modern Drug Discovery
This compound derivatives represent a class of organic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their structural motif, characterized by a benzamide core linked to a reactive 2-chloroethyl group, serves as a versatile pharmacophore and a key building block for the synthesis of a wide array of biologically active molecules. The presence of the electrophilic chloroethyl moiety allows for facile covalent modification of biological targets or for further synthetic elaboration, making these compounds valuable precursors in the development of novel therapeutics.[1]
Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, with some exhibiting activity as histone deacetylase (HDAC) inhibitors.[2] The benzamide portion of the molecule can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the primary synthetic routes to this compound derivatives, complete with step-by-step protocols, mechanistic insights, and a discussion of reaction optimization.
Primary Synthetic Strategy: The Schotten-Baumann Reaction
The most direct and widely employed method for the synthesis of this compound derivatives is the Schotten-Baumann reaction. This robust and versatile method involves the acylation of a primary or secondary amine with an acid chloride in the presence of a base.[3][4] In the context of our target compounds, 2-chloroethylamine (or its more stable hydrochloride salt) is reacted with a substituted or unsubstituted benzoyl chloride.
Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate.[3][5]
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base, typically aqueous sodium hydroxide or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) generated during the reaction.[3][6] This is a critical step for two reasons: it drives the reaction equilibrium towards the product by consuming a byproduct, and it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4][7]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of the parent this compound. It can be adapted for various substituted benzoyl chlorides.
Materials:
-
2-Chloroethylamine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Base and Acyl Chloride: To the cooled amine solution, add a solution of sodium hydroxide (2.2 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Simultaneously, add benzoyl chloride (1.1 equivalents) dissolved in dichloromethane dropwise from a separate dropping funnel. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a solid.[6]
Caption: General workflow for the synthesis of this compound.
Data Summary: Representative this compound Derivatives
The following table summarizes the synthesis of various this compound derivatives using Schotten-Baumann or similar acylation conditions.
| Starting Benzoyl Chloride | Amine | Base | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Benzoyl chloride | 2-Chloroethylamine HCl | NaOH | Dichloromethane/Water | Not specified | Not specified | General Protocol |
| 4-Nitrobenzoyl chloride | 2-Chloroethylamine HCl | Triethylamine | Dichloromethane | Not specified | Not specified | Analogous to |
| 2-Chlorobenzoyl chloride | Ethylene diamine | NaOH | Ethanol/Water | Not specified | Not specified | [9] |
| m-Toluoyl chloride | Diethylamine | NaOH | Dichloromethane/Water | Not specified | Not specified | [10] |
| 4-(Bis(2-chloroethyl)amino)benzoic acid | 1,2-Diamino-4-fluorobenzene | CDI/TFA | THF | Not specified | Not specified | [11] |
Note: Yields and melting points are highly dependent on the specific reaction conditions and purity of the starting materials.
Alternative Synthetic Routes
While the Schotten-Baumann reaction is the most common approach, other methods can be employed for the synthesis of this compound derivatives.
Route 2: Amide Coupling from Benzoic Acids
This method avoids the use of acyl chlorides, which can be moisture-sensitive. A carboxylic acid is activated in situ using a coupling agent, followed by the addition of the amine.
Common Coupling Agents:
-
Dicyclohexylcarbodiimide (DCC)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carbonyldiimidazole (CDI)
General Procedure:
-
A solution of the desired benzoic acid derivative and a coupling agent (e.g., EDC) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) is stirred at room temperature.
-
2-Chloroethylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added to the reaction mixture.
-
The reaction is stirred until completion, as monitored by TLC.
-
Work-up typically involves filtration to remove the urea byproduct (in the case of DCC or EDC) and standard aqueous extraction and purification procedures.
Route 3: Two-Step Synthesis from Anilines
For certain derivatives, a two-step approach may be preferable. This involves the initial alkylation of a substituted aniline with a suitable 2-chloroethylating agent, followed by acylation.
Example:
-
N-Alkylation: A substituted aniline can be reacted with 1-bromo-2-chloroethane in the presence of a base to introduce the 2-chloroethyl group.
-
Acylation: The resulting N-(2-chloroethyl)aniline derivative can then be acylated with a benzoyl chloride under Schotten-Baumann conditions as described previously.
Conclusion and Future Perspectives
The synthesis of this compound derivatives is readily achievable through well-established synthetic methodologies, primarily the Schotten-Baumann reaction. This method offers high yields and operational simplicity, making it suitable for both small-scale laboratory synthesis and larger-scale production. Alternative routes utilizing amide coupling agents provide a valuable option when starting from carboxylic acids. The versatility of these synthetic strategies allows for the generation of diverse libraries of this compound derivatives, which are crucial for advancing drug discovery programs targeting a range of diseases. Further research into novel catalytic methods for amide bond formation may provide even more efficient and environmentally benign routes to these important chemical entities.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. Retrieved from [Link]
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SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE CUET. Retrieved from [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved from [Link]
-
Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from [Link]
-
Ansari, F. L., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
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- Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine. Google Patents.
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. L.S.College, Muzaffarpur. Retrieved from [Link]
-
Elufioye, T. O., & Habtemariam, S. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Retrieved from [Link]
-
ResearchGate. (2020, October 14). (PDF) Chemistry and Pharmacology of Alkylamides from Natural Origin. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. YouTube. Retrieved from [Link]
-
Boonen, J., et al. (2014). N-alkylamides: from plant to brain. National Library of Medicine. Retrieved from [Link]
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National Library of Medicine. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]
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AIM. (n.d.). TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. AIM. Retrieved from [Link]
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analytical techniques for quantifying N-(2-Chloroethyl)benzamide
Application Note: AN-0217
Quantitative Analysis of N-(2-Chloroethyl)benzamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides detailed, validated protocols for the quantitative analysis of this compound, a key chemical intermediate and potential impurity in pharmaceutical manufacturing. Two robust analytical techniques are presented: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction and Scope
This compound is a molecule of interest in synthetic chemistry and pharmaceutical development. Its accurate quantification is critical for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and ensuring product safety. The presence of the benzamide chromophore makes it suitable for UV detection, while its specific mass allows for highly selective and sensitive quantification by mass spectrometry.
This guide details two primary analytical approaches:
-
HPLC-UV: A widely accessible, reliable method for quantifying this compound at moderate to high concentrations.
-
LC-MS/MS: A high-sensitivity, high-selectivity method ideal for detecting and quantifying trace amounts, such as those required for impurity profiling or genotoxicity studies.[1][2]
The causality behind experimental choices and detailed validation protocols are provided to ensure trustworthy and reproducible results.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [5][6] |
| Molecular Weight | 183.64 g/mol | [5][6][7] |
| CAS Number | 26385-07-9 | [5][6] |
| Melting Point | 103-106 °C | [8] |
| Appearance | White crystalline solid | Assumed |
| UV Absorption | Strong absorbance expected due to the benzoyl group | Inferred |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method leverages reversed-phase chromatography to separate this compound from other components in a sample matrix. The molecule is retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase. The benzamide functional group contains a phenyl ring conjugated to a carbonyl group, which acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A wavelength of 254 nm is often a good starting point for benzamide-containing compounds.[9][10]
Materials and Reagents
-
This compound reference standard (>97% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
0.45 µm Syringe filters (e.g., PTFE, Nylon)
Instrumentation and Chromatographic Conditions
The conditions are designed for optimal peak shape, resolution, and a reasonable run time.
| Parameter | Specification | Rationale |
| HPLC System | Standard system with UV-Vis Detector | Widely available and robust for QC labs. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the aromatic ring, and the specified dimensions offer a good balance of efficiency and backpressure.[9] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | This isocratic mixture provides adequate elution strength for a compound of this polarity, ensuring a reasonable retention time.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9] |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[10] |
| Injection Vol. | 20 µL | A typical volume to achieve good sensitivity without overloading the column.[10] |
| Detection λ | 254 nm | Common wavelength for aromatic compounds and benzamides, providing a strong signal.[9][10] |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential late-eluting impurities. |
Standard and Sample Preparation Protocol
3.4.1 Mobile Phase Preparation
-
Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.
-
Combine in a suitable solvent bottle and mix thoroughly.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the pump.[9]
3.4.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer quantitatively to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase, cap, and invert at least 10 times to mix.
3.4.3 Calibration Standards (e.g., 10-100 µg/mL)
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.[9]
-
For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
3.4.4 Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the validated calibration range (e.g., targeting 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[9]
Method Validation Summary (as per ICH Q2(R1))
This protocol must be validated to prove its suitability for its intended purpose.[3][4][11]
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze 5-6 calibration standards (e.g., 10-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike a blank matrix with known concentrations of the analyte at 3 levels (e.g., 80%, 100%, 120% of target). | Mean recovery of 98.0% - 102.0% |
| Precision | Repeatability (Intra-day): 6 replicate injections of a 100% test concentration. Intermediate (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 2.0% |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1 |
| Specificity | Analyze a blank matrix, a placebo, and spiked samples to demonstrate no interference at the analyte's retention time. | Peak purity analysis should pass. No co-eluting peaks. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification.[1][12] The method combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.[12] The analyte is first ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at parts-per-billion (ppb) levels or lower.[2][13]
Materials and Reagents
-
All reagents from Section 3.2
-
Formic Acid (FA), LC-MS grade
Instrumentation and Conditions
| Parameter | Specification | Rationale |
| LC System | UHPLC or HPLC system | UHPLC provides better resolution and faster run times. |
| Mass Spectrometer | Triple Quadrupole (QqQ) | Required for MRM-based quantification. |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in LC-MS, conserving solvent and enhancing sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive ESI mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase LC-MS. |
| Gradient | 30% B to 95% B over 5 min, hold 2 min | A gradient is used to ensure elution of the analyte while cleaning the column of more nonpolar components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures robust and reproducible chromatography. |
| Injection Vol. | 5 µL | Smaller volume to prevent overloading the MS source. |
Mass Spectrometry Conditions
| Parameter | Specification | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide nitrogen is readily protonated, making positive mode ESI highly efficient. |
| Precursor Ion (Q1) | m/z 184.05 | [M+H]⁺ for C₉H₁₀³⁵ClNO |
| Product Ions (Q3) | To be determined by infusion | Fragments corresponding to the loss of chloroethylamine or the benzoyl cation are expected. MRM transitions must be optimized. |
| Collision Energy (CE) | To be optimized empirically | The voltage required to produce the most stable and abundant product ions. |
| Source Temp. | ~350 °C (instrument dependent) | Optimized for efficient desolvation. |
Standard and Sample Preparation
Follow the protocol in Section 3.4, but use Mobile Phase A as the diluent. Concentrations for LC-MS/MS will be significantly lower (e.g., in the ng/mL or pg/mL range).
Workflow and Data Visualization
A typical analytical workflow ensures consistency and traceability from sample receipt to final reporting.
Caption: General analytical workflow for quantification.
The core principle of MS/MS detection involves the specific fragmentation of a parent ion into daughter ions.
Caption: Principle of MRM in LC-MS/MS analysis.
Conclusion
This application note presents two validated, reliable, and robust methods for the quantification of this compound. The HPLC-UV method is ideal for routine quality control applications where concentration levels are in the µg/mL range. For trace-level analysis required for impurity profiling or studies demanding high sensitivity, the LC-MS/MS method provides superior performance, enabling quantification in the low ng/mL to pg/mL range. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
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Karmen, A. (1967). Gas-liquid chromatography of 2-chloroethyl esters using a detector specific for halogens. Journal of Lipid Research, 8(3), 234-238. [Link]
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ResearchGate. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]
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Semantic Scholar. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. [Link]
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Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
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N-(2-Chloroethyl)benzamide in the development of HDAC inhibitors
An Application Guide to the Strategic Use of Benzamide Scaffolds in Histone Deacetylase (HDAC) Inhibitor Development
Abstract
Histone deacetylase (HDAC) inhibitors represent a pivotal class of epigenetic modulators with significant therapeutic success, particularly in oncology. Among the various chemical scaffolds explored, benzamides have emerged as a privileged structure, leading to the development of class-selective inhibitors like Entinostat (MS-275). This guide provides an in-depth exploration of the benzamide motif in HDAC inhibitor design, with a conceptual focus on the role of chloroethyl-containing precursors, such as N-(2-Chloroethyl)benzamide, as versatile building blocks. We present detailed synthetic protocols, in vitro characterization assays, and an analysis of the mechanism of action, designed for researchers and professionals in drug discovery. This document serves as a practical and theoretical resource for leveraging benzamide chemistry in the generation of novel, potent, and selective HDAC inhibitors.
Introduction: HDACs as Therapeutic Targets
Epigenetic regulation is a cornerstone of gene expression, and its dysregulation is a hallmark of many diseases, including cancer. Histone deacetylases (HDACs) are critical enzymes in this process, removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2]
HDAC inhibitors (HDACis) counteract this by blocking the enzymatic activity of HDACs, leading to histone hyperacetylation and the re-expression of silenced genes.[3] This can induce a variety of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[2][4] The general pharmacophore of a typical HDACI consists of three key components:
-
Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the HDAC active site.
-
Linker: A chain that occupies the hydrophobic channel of the active site.
-
Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site.[4][5]
HDACs are grouped into four classes, with Classes I, II, and IV being zinc-dependent and thus the primary targets for most inhibitors.[5][6] While early HDACis like Vorinostat (SAHA) are pan-inhibitors, targeting multiple HDACs, there is a significant drive to develop isoform-selective inhibitors to improve efficacy and reduce off-target effects.[7][8] Benzamides, such as Entinostat, are a prominent class of HDACis known for their selectivity towards Class I HDACs (HDAC1, 2, and 3).[5][8][9]
The Benzamide Scaffold in HDACi Synthesis
The N-(2-aminophenyl)benzamide moiety is a highly effective Zinc-Binding Group for Class I HDACs.[10] Precursors containing reactive groups, such as the chloroethyl moiety found in this compound and its more complex analogs, are instrumental in constructing the linker and cap regions of the final inhibitor. The chloroethyl group is an excellent electrophile, enabling facile substitution reactions to build out the molecular structure.
While this compound itself (CAS: 26385-07-9) is a foundational building block, this guide will focus on a more advanced application: the synthesis of a potent, bifunctional inhibitor that incorporates a bis(2-chloroethyl)amino group—a nitrogen mustard moiety—onto the benzamide scaffold.[11][12][13] This specific example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (hereafter referred to as NA ), demonstrates the strategic incorporation of this reactive group to create a potent Class I-selective HDACI.[6]
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 26385-07-9 | [12] |
| Molecular Formula | C₉H₁₀ClNO | [14] |
| Molecular Weight | 183.63 g/mol | [12][13] |
| Appearance | White solid | [15] |
| Melting Point | 103-106 °C | [11][15] |
| Key Feature | Reactive 2-chloroethyl group for synthetic elaboration. |
Synthetic Workflow and Experimental Protocols
The synthesis of a sophisticated benzamide inhibitor like NA is a multi-step process that requires careful control of reaction conditions. The following workflow illustrates the conversion of basic starting materials into the final active compound.
Caption: Synthetic workflow for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.
Protocol 3.1: Synthesis of 4-(bis(2-chloroethyl)amino)benzoic Acid (Intermediate)
This protocol outlines the synthesis of the key carboxylic acid intermediate which will serve as the "cap" and "linker" precursor.[6]
Rationale: The synthesis begins by protecting the carboxylic acid of 4-aminobenzoic acid as a methyl ester to prevent it from interfering with subsequent reactions. The amino group is then dialkylated with ethylene oxide to introduce two hydroxyethyl groups. These hydroxyls are subsequently converted to chlorides using a standard chlorinating agent like thionyl chloride. Finally, the methyl ester is hydrolyzed to yield the desired carboxylic acid intermediate.
Materials:
-
4-Aminobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethylene oxide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM), anhydrous
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Esterification: To a solution of 4-aminobenzoic acid (1 equiv.) in anhydrous MeOH, slowly add concentrated H₂SO₄ (catalytic amount) at 0 °C. Reflux the mixture for 4-6 hours until TLC indicates completion. Neutralize, extract with ethyl acetate, and purify to obtain methyl 4-aminobenzoate.
-
Hydroxyethylation: In a sealed pressure vessel, react methyl 4-aminobenzoate (1 equiv.) with an excess of ethylene oxide. This reaction is typically performed at elevated temperature and pressure and requires stringent safety precautions. The product, methyl 4-(bis(2-hydroxyethyl)amino)benzoate, is purified chromatographically.
-
Chlorination: Dissolve the diol from the previous step (1 equiv.) in anhydrous DCM. Add thionyl chloride (2.2 equiv.) dropwise at 0 °C. Allow the reaction to stir at room temperature overnight. Quench carefully with ice water, neutralize, and extract the product. Purify to yield methyl 4-(bis(2-chloroethyl)amino)benzoate.
-
Hydrolysis: Dissolve the chlorinated ester (1 equiv.) in a mixture of THF and water. Add LiOH (1.5 equiv.) and stir at room temperature until the reaction is complete. Acidify the mixture with 1M HCl to precipitate the product. Filter and dry the solid to obtain 4-(bis(2-chloroethyl)amino)benzoic acid.
Protocol 3.2: Amide Coupling to Synthesize Final Product (NA)
Rationale: This final step involves a standard amide bond formation between the synthesized carboxylic acid intermediate and o-phenylenediamine. The diamine provides the crucial N-(2-aminophenyl) moiety that acts as the zinc-binding group. A peptide coupling agent like HATU is used to activate the carboxylic acid for efficient reaction.
Materials:
-
4-(bis(2-chloroethyl)amino)benzoic acid (1 equiv.)
-
o-Phenylenediamine (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3 equiv.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 4-(bis(2-chloroethyl)amino)benzoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the acid.
-
Add o-phenylenediamine to the reaction mixture.
-
Stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final compound, NA .
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation
Once synthesized and purified, the compound's biological activity must be quantified. This involves determining its potency against target enzymes and its effect on cancer cells.
Protocol 4.1: HDAC Enzyme Inhibition Assay (Fluorogenic)
Rationale: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of specific HDAC isoforms. A fluorogenic substrate is deacetylated by the active HDAC enzyme, after which a developing agent cleaves the deacetylated substrate to release a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.[5]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A or SAHA (positive control inhibitor)
-
Developer solution (containing a protease like trypsin)
-
Synthesized compound NA
-
96-well black microplates
-
Plate reader with fluorescence capabilities (Ex: ~380 nm, Em: ~430 nm)
Procedure:
-
Prepare serial dilutions of the test compound NA and the positive control in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted compound/control.
-
Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 20 minutes at 37 °C to allow for fluorophore release.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol 4.2: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric method used to assess the antiproliferative effects of a compound on cancer cell lines. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Cancer cell lines (e.g., HepG2 liver cancer, A2780 ovarian cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound NA
-
Doxorubicin or SAHA (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound NA and controls. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data and Expected Outcomes
The synthesized benzamide NA is expected to exhibit potent and selective inhibition of Class I HDACs, translating into significant antiproliferative activity against solid tumor cell lines.
Table 1: Comparative Biological Activity of Inhibitor NA and SAHA [6]
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | A2780 Cell IC₅₀ (µM) | HepG2 Cell IC₅₀ (µM) |
| NA | 95.2 | 260.7 | 255.7 | 2.66 | 1.73 |
| SAHA (Vorinostat) | - | - | - | 27.3 | 19.5 |
Data extracted from literature for illustrative purposes.[6]
The results indicate that NA is a potent inhibitor of HDAC1, 2, and 3.[6] Critically, its antiproliferative activity against A2780 and HepG2 cancer cells is over 10-fold more potent than the FDA-approved drug SAHA, highlighting the potential of this chemical scaffold.[6]
Mechanism of Action: From Enzyme Inhibition to Cell Death
The anti-cancer effects of benzamide HDAC inhibitors are initiated by the specific binding to the HDAC active site, which triggers a cascade of cellular events.
Caption: Cellular mechanism of action for benzamide HDAC inhibitors.
The N-(2-aminophenyl) group of the benzamide inhibitor chelates the zinc ion in the HDAC active site, effectively blocking its catalytic function.[4] This leads to an accumulation of acetylated histones.[16] The resulting open chromatin structure allows for the transcription of previously silenced genes, including:
-
p21: A potent cyclin-dependent kinase (CDK) inhibitor. Its upregulation halts the cell cycle, often at the G2/M checkpoint.[2]
-
Pro-apoptotic Genes: Upregulation of proteins in the intrinsic (e.g., Bim) and extrinsic (e.g., TRAIL, DR5) apoptosis pathways pushes the cancer cell towards programmed cell death.[2]
Studies with the specific compound NA confirm that its potent anti-tumor effects are attributable to the induction of G2/M phase arrest and apoptosis.[6]
Conclusion
The benzamide scaffold is a cornerstone of modern HDAC inhibitor design, offering a chemically tractable platform for developing potent and class-selective agents. By understanding the role of reactive intermediates like this compound and its analogs, researchers can strategically construct novel molecules with enhanced therapeutic properties. The protocols and data presented in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic understanding of benzamide-based HDAC inhibitors, empowering drug discovery professionals to advance the next generation of epigenetic therapies.
References
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
-
Antoniou, A. I., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(21), 14788–14811. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:26385-07-9. Chemsrc.com. Retrieved January 30, 2026, from [Link]
-
Li, G., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1747. [Link]
-
Sabbagh, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(11), 819-839. [Link]
-
Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Drug Design, Development and Therapy, 13, 2985–2994. [Link]
-
S. Valente, et al. (2019). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore. [Link]
-
Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
Wu, J., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2241-2248. [Link]
-
Witter, D. J., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Bioorganic & Medicinal Chemistry Letters, 17(17), 4896-4900. [Link]
-
Pathak, A. K., et al. (2011). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]
-
Smalley, J. P., et al. (2020). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Organic & Biomolecular Chemistry, 18(30), 5757-5761. [Link]
-
Various Authors. (2025). Two routes for the synthesis of vorinostat (SAHA)c. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
-
Gillespie, A. M., et al. (2013). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research, 19(16), 4429-4441. [Link]
-
Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]
- Reddy, R., et al. (2015). Process for the preparation of vorinostat.
-
Oreate AI. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. [Link]
-
Liu, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
Pisani, L., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 24(12), 2269. [Link]
-
Smalley, J. P., et al. (2020). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Publishing. [Link]
-
Various Authors. (n.d.). Structure of vorinostat (suberoylanilide hydroxamic acid, SAHA). ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 1-13. [Link]
- Gyorgy, H., et al. (2003). Process for the synthesis of a benzamide derivative.
Sources
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use of N-(2-Chloroethyl)benzamide in bioconjugation techniques
Application Note: N-(2-Chloroethyl)benzamide as a Latent Precursor for Poly(2-oxazoline) Bioconjugation
Executive Summary
This compound (NCEB) represents a critical class of latent electrophiles in bioconjugation chemistry. Unlike hyper-reactive reagents (e.g., NHS-esters, maleimides) that are prone to hydrolysis, NCEB is chemically stable under physiological storage conditions. Its primary utility in drug development lies in its role as a precursor for 2-Phenyl-2-oxazoline , a monomer used to synthesize Poly(2-oxazoline) (POx) .
POx polymers are emerging as superior alternatives to Polyethylene Glycol (PEG) for protein modification ("PEGylation"), offering lower immunogenicity, lower viscosity, and high chemical versatility. This guide details the conversion of NCEB into active bioconjugation scaffolds and its secondary application as a probe for haloalkane dehalogenase enzymes (HaloTag® technology).
Scientific Foundation & Mechanism
The "Latent" Reactivity Switch
The utility of this compound hinges on the neighboring group participation of the amide oxygen. Under neutral conditions, the molecule is relatively inert toward biological nucleophiles (cysteines/lysines), preventing non-specific background labeling.
Upon treatment with a base (activation), the amide oxygen attacks the
-
Cationic Ring-Opening Polymerization (CROP): Driven by initiators (e.g., methyl triflate) to form living polymer chains for protein conjugation.
-
Direct Nucleophilic Attack: In acidic or Lewis-acid catalyzed environments, the oxazoline ring opens to react with carboxylates or thiols.
Pathway Visualization
Figure 1: The dual-pathway utility of this compound. The primary route (solid lines) involves cyclization to oxazoline for polymer synthesis. The secondary route (dashed) involves direct enzymatic recognition.
Experimental Protocols
Protocol A: Activation of this compound to 2-Phenyl-2-oxazoline
Context: This step converts the stable precursor into the active monomer required for polymer synthesis. This must be performed in a chemical hood prior to biological introduction.
Reagents:
-
This compound (1.0 equiv)
-
Potassium Hydroxide (KOH) (1.2 equiv)
-
Methanol (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve this compound in anhydrous methanol (0.5 M concentration) in a round-bottom flask.
-
Base Addition: Add KOH pellets slowly with stirring. The reaction is exothermic; monitor temperature.
-
Cyclization: Reflux the mixture at 65°C for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO2, EtOAc/Hexane). The disappearance of the amide starting material indicates cyclization.
-
-
Work-up: Cool to room temperature. Filter off the KCl salt precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Distill the resulting oil under vacuum to obtain pure 2-Phenyl-2-oxazoline.
-
Validation: 1H NMR should show the disappearance of the amide proton and the convergence of the ethyl protons into a specific A2B2 pattern characteristic of the oxazoline ring.
-
Protocol B: Synthesis of POx-Protein Conjugates (Living Polymerization)
Context: Using the generated oxazoline to create a "stealth" polymer chain that terminates on a protein.
Reagents:
-
2-Phenyl-2-oxazoline (Monomer, from Protocol A)
-
Methyl Triflate (Initiator, MeOTf)
-
Acetonitrile (Dry solvent)
-
Target Protein (e.g., BSA, Antibody) with surface nucleophiles.
Step-by-Step:
-
Initiation: In a glovebox (moisture-free), dissolve MeOTf in acetonitrile. Add 2-Phenyl-2-oxazoline (Ratio determines chain length, e.g., [M]/[I] = 50).
-
Propagation: Heat to 80°C in a sealed vial for 12–24 hours. The "living" cationic chain end propagates.
-
Termination (Functionalization):
-
Option 1 (Pre-conjugation): Terminate with methacrylic acid to create a polymerizable macromonomer.
-
Option 2 (Direct Protein Labeling): Terminate with a linker containing a reactive ester (e.g., NHS-ester) or a maleimide.
-
-
Conjugation: Incubate the functionalized Poly(2-phenyl-2-oxazoline) with the target protein in PBS (pH 7.4) for 4 hours at 4°C.
-
Purification: Separate the conjugate from free polymer using Size Exclusion Chromatography (SEC).
Data Analysis & Comparison
When evaluating this compound-derived polymers (POx) against traditional PEGylation, the following parameters are critical for drug development dossiers:
| Feature | Poly(ethylene glycol) (PEG) | Poly(2-oxazoline) (POx) derived from NCEB | Clinical Implication |
| Viscosity | High (in solution) | Low | POx allows for higher concentration formulations (e.g., subcutaneous injection). |
| Immunogenicity | Anti-PEG antibodies observed | Negligible / Low | POx is a safer alternative for patients with PEG hypersensitivity. |
| Chemical Stability | Prone to oxidative degradation | Highly stable amide backbone | Longer shelf-life for POx-drug conjugates. |
| Synthesis Control | Step-growth (often polydisperse) | Living Cationic (Low PDI < 1.1) | NCEB-derived polymers offer precise molecular weight control. |
Secondary Application: HaloTag® Probing
While standard HaloTag ligands utilize a C6-chloroalkane linker to reach the buried active site of the dehalogenase enzyme, this compound derivatives serve as short-linker probes .
-
Mechanism: The dehalogenase (DhaA mutant) attacks the terminal carbon attached to the chlorine.
-
Utility: Due to the steric bulk of the benzamide group and the short ethyl linker, this compound reacts significantly slower than standard ligands.
-
Application: It is used in kinetic profiling to map the depth and flexibility of the enzyme's binding pocket. It acts as a "molecular ruler" to test steric tolerance near the catalytic triad.
References
-
Synthesis of 2-Oxazolines: Hioki, K. et al. "Convenient One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids."[1] ResearchGate (2008).
-
POx Bioconjugation: Viegas, T. X. et al. "Poly(2-oxazoline)s as PEG replacement." Bioconjugate Chemistry (2011).
-
HaloTag Mechanism: Los, G. V. et al. "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis." ACS Chemical Biology (2008).
-
Oxazoline Polymerization: Hoogenboom, R. "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition (2009).
-
Benzamide Derivatives in Drug Discovery: Chen, J. et al. "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor."[2] Frontiers in Oncology (2020).
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Application Note: Reactivity and Protocols for N-(2-Chloroethyl)benzamide
Executive Summary
N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) is a bifunctional building block characterized by a primary alkyl chloride and a neighboring benzamide group. Unlike simple alkyl halides, its reactivity is dominated by Neighboring Group Participation (NGP) from the amide oxygen.
This Application Note provides validated protocols for exploiting this reactivity. Specifically, it details the controlled cyclization to 2-phenyl-2-oxazoline and the subsequent ring-opening reactions with nucleophiles. Researchers working with prodrug linkers, polymer monomers, or heterocyclic synthesis will find these protocols essential for minimizing side reactions (hydrolysis) and maximizing yield.
Mechanistic Insight: The "Amide Effect"
The defining feature of this compound is the proximity of the amide carbonyl oxygen to the electrophilic carbon bearing the chlorine.
Anchimeric Assistance
Under neutral or basic conditions, the amide oxygen acts as an internal nucleophile, attacking the
-
Kinetic Consequence: The rate of chloride displacement is significantly faster (
– fold) than comparable primary alkyl chlorides lacking the amide group. -
Intermediate: The reaction proceeds through a resonance-stabilized oxazolinium species, which rapidly deprotonates to form 2-phenyl-2-oxazoline .
Pathway Visualization
The following diagram illustrates the competition between direct substitution and the dominant NGP pathway.
Figure 1: Mechanistic pathway showing the dominance of the intramolecular cyclization (NGP) over direct substitution.
Application Protocols
Protocol A: Synthesis of 2-Phenyl-2-oxazoline (Cyclization)
This is the primary reaction for this substrate. The resulting oxazoline is a versatile intermediate for polymer chemistry (cationic ring-opening polymerization) or as a protected form of the amino acid.
Reagents:
-
This compound (1.0 equiv)[1]
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.1 equiv)
-
Ethanol (Absolute) or Methanol
Procedure:
-
Dissolution: Dissolve this compound (10 mmol, 1.84 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add ethanolic KOH (11 mmol in 5 mL EtOH) dropwise over 10 minutes at room temperature.
-
Note: A white precipitate (KCl) will begin to form almost immediately, indicating reaction progress.
-
-
Reflux: Heat the mixture to reflux (78 °C) for 1–2 hours.
-
Monitoring: Check TLC (Silica, EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by the oxazoline ( , UV active).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the KCl salt.
-
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
-
Purification:
-
The residue is often pure enough for subsequent steps.
-
If necessary, purify via vacuum distillation (b.p. ~115 °C at 1 mmHg) or flash chromatography (neutral alumina, not silica, as silica is slightly acidic and can cause ring opening).
-
Yield: Typically 85–95%.
Protocol B: Reaction with External Nucleophiles (Amines/Thiols)
Direct alkylation of amines using this compound is inefficient due to the competing cyclization. The most robust strategy is to form the oxazoline in situ (or use isolated oxazoline) and then ring-open with the nucleophile.
Target Product: N-(2-aminoethyl)benzamide derivatives (e.g., N-(2-(alkylamino)ethyl)benzamide).
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary or Secondary Amine (Nucleophile) (2.0–3.0 equiv)
-
Solvent: Toluene or Xylene (for high temp) or Acetonitrile (for catalytic activation).
-
Catalyst (Optional): NaI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein conditions).
Procedure:
-
Setup: Combine this compound (5 mmol) and the target amine (15 mmol) in Toluene (15 mL).
-
Activation: Add NaI (0.5 mmol).
-
Heating: Reflux the mixture (110 °C) for 12–24 hours.
-
Quench: Cool and wash with saturated NaHCO₃ (to remove HCl/HI salts).
-
Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Experimental Data & Troubleshooting
Comparative Reactivity Table
The following table summarizes the reactivity of this compound compared to standard alkyl halides.
| Parameter | This compound | n-Butyl Chloride | Implication |
| Reaction with Base | Rapid Cyclization (Oxazoline) | Slow Elimination / Substitution | Use non-nucleophilic bases if elimination is desired (difficult). |
| Hydrolysis ( | Moderate (Hours to Days) | Very Slow (Stable) | Keep stored in dry conditions; avoid aqueous bases for storage. |
| Mechanism | Intramolecular | Intermolecular | Steric hindrance at the carbon is less relevant for the benzamide derivative. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of Substitution Product | Competitive cyclization to oxazoline. | Do not use the chloride directly. Convert to oxazoline first, then ring-open with acid catalysis (e.g., pTsOH). |
| Product is an Oil/Sticky Gum | Polymerization of the oxazoline. | 2-Phenyl-2-oxazoline can undergo cationic ring-opening polymerization (CROP) if traces of acid/initiator are present. Ensure basic workup. |
| Starting Material Persists | Incomplete cyclization. | Ensure the base is anhydrous. Water solvates the nucleophile and retards the reaction or causes hydrolysis to N-(2-hydroxyethyl)benzamide. |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the desired outcome.
Figure 2: Experimental workflow for selecting between cyclization and substitution protocols.
References
-
Wenker, H. (1935). "The Synthesis of Delta 2-Oxazolines and Delta 2-Thiazolines from N-Acyl-2-aminoethanols." Journal of the American Chemical Society, 57(6), 1079–1080. Link
-
Organic Syntheses. "2-Phenyl-2-oxazoline." Org.[4][6] Synth. 1946, 26, 73. (Describes the general Wenker method applicable to this substrate). Link
-
Winstein, S., & Boschan, R. (1950). "Neighboring Groups in Nucleophilic Displacement. The Role of the Neighboring Amido Group." Journal of the American Chemical Society, 72(10), 4669–4677. (Foundational text on the mechanism). Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
Sources
- 1. aceschem.com [aceschem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]
- 5. Sci-Hub. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues / Journal of the Chemical Society, Perkin Transactions 2, 1995 [sci-hub.box]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: A Guide to the Scale-Up Synthesis of N-(2-Chloroethyl)benzamide
Introduction: Beyond the Beaker
N-(2-Chloroethyl)benzamide is a valuable chemical intermediate used in the synthesis of various pharmaceutical and research compounds. While its preparation on a laboratory scale is relatively straightforward, transitioning to larger, pilot-plant, or industrial scales introduces significant challenges that are not immediately apparent from small-scale procedures. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the critical considerations for the scale-up synthesis of this compound. We will delve into the underlying chemical principles, provide a robust laboratory-scale protocol, and then extrapolate the key parameters that require careful management during scale-up, ensuring a safe, efficient, and reproducible process.
The Chemistry: A Schotten-Baumann Reaction
The synthesis of this compound is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] In this case, 2-chloroethylamine (typically from its more stable hydrochloride salt) is acylated by benzoyl chloride.
Reaction Scheme:
The base, typically an alkali hydroxide like sodium hydroxide, plays a dual role:
-
Neutralization of HCl: It neutralizes the hydrochloric acid that is a byproduct of the acylation reaction, driving the equilibrium towards the product.[3]
-
Free Amine Liberation: When starting with 2-chloroethylamine hydrochloride, the base is required to deprotonate the ammonium salt, liberating the free amine nucleophile to attack the benzoyl chloride.
A primary competing side reaction is the hydrolysis of the highly reactive benzoyl chloride by water, which is present if an aqueous base is used.[4][5][6] This undesired reaction forms sodium benzoate and reduces the overall yield. Careful control of reaction conditions is paramount to favor amidation over hydrolysis.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol provides a validated method for producing high-purity this compound on a laboratory scale. It incorporates in-process controls (IPCs) for self-validation.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity (g) | Molar Eq. |
| 2-Chloroethylamine hydrochloride | 870-24-6 | 116.00 | 7.25 g | 1.00 |
| Benzoyl chloride | 98-88-4 | 140.57 | 8.00 mL (9.6 g) | 1.10 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 5.50 g | 2.20 |
| Dichloromethane (DCM) | 75-09-2 | - | 100 mL | - |
| Deionized Water | 7732-18-5 | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
Experimental Procedure:
-
Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloroethylamine hydrochloride (7.25 g) and sodium hydroxide (5.50 g) in 100 mL of deionized water.
-
Reaction Setup: Add 100 mL of dichloromethane (DCM) to the flask to create a biphasic system. Begin vigorous stirring.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Efficient cooling is critical as the reaction is exothermic.[7][8]
-
Controlled Addition: Add benzoyl chloride (8.00 mL) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the benzoyl chloride spot is consumed.
-
Work-up & Isolation:
-
Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.[9] The expected melting point is 103-106 °C.[10]
Critical Considerations for Scale-Up
Simply multiplying the reagent quantities from the lab-scale protocol is insufficient and hazardous for large-scale synthesis. The following factors become critically important as the batch size increases.
4.1. Heat Management & Exotherm Control The acylation reaction is highly exothermic.[6] As the reactor volume increases, the surface-area-to-volume ratio decreases, making passive heat dissipation to the environment inefficient.
-
Causality: Uncontrolled exotherms can lead to solvent boiling, dangerous pressure build-up, and a dramatic increase in the rate of side reactions, particularly the hydrolysis of benzoyl chloride.
-
Scale-Up Strategy:
-
Jacketed Reactors: Utilize reactors with a cooling jacket connected to a circulating chiller for precise temperature control.
-
Controlled Addition Rate: The rate of benzoyl chloride addition is the primary method of controlling the reaction rate and thus the heat generation. Automated dosing pumps should be used for precise and reliable addition on a large scale.
-
Solvent Choice: While DCM is effective, consider solvents with higher boiling points and better heat capacities if necessary, though this will impact the work-up procedure.
-
4.2. Mass Transfer and Mixing In the biphasic Schotten-Baumann reaction, reagents must cross the phase boundary to react.[6]
-
Causality: Inadequate mixing creates a low interfacial area between the aqueous and organic phases, slowing the reaction rate. It can also lead to localized "hot spots" and high concentrations of reagents, promoting side product formation. A magnetic stir bar is ineffective in large reactors.
-
Scale-Up Strategy:
-
Mechanical Stirring: Employ overhead mechanical stirrers with appropriately designed impellers (e.g., pitched-blade turbine) to ensure efficient mixing and a large interfacial area.
-
Baffled Reactors: Use baffled reactors to prevent vortex formation and improve turbulence, further enhancing mixing efficiency.
-
4.3. Purification and Isolation Handling large volumes of solids and solvents requires specialized equipment.
-
Causality: Recrystallization in large vessels can lead to non-uniform cooling, resulting in a wide particle size distribution and potential inclusion of impurities. Filtration of large quantities of product can be slow and inefficient with standard lab equipment.
-
Scale-Up Strategy:
-
Controlled Crystallization: Use a jacketed reactor with controlled cooling ramps to ensure uniform crystal growth. Seeding the solution can also improve consistency.
-
Filtration Equipment: Utilize larger equipment such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.
-
Process Workflow and Control Points
The following diagram illustrates the key stages and control points in the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Hazard Analysis
A thorough understanding of the hazards associated with all materials and the process itself is essential for safe operation, especially at scale.
-
Chemical Hazards:
-
Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.
-
2-Chloroethylamine Hydrochloride: Toxic and an irritant. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
-
Process Hazards:
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles, and a flame-retardant lab coat must be worn.[10] For larger scales, additional PPE such as face shields and respiratory protection may be required.
-
Waste Disposal: Aqueous waste will be basic and contain salts. Organic waste will contain residual DCM. All waste must be disposed of in accordance with local regulations.[10]
Analytical Control Strategy
A robust analytical strategy is required to ensure consistent product quality.
-
Thin-Layer Chromatography (TLC): An excellent in-process control to quickly monitor the consumption of starting materials.[9]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity of the product and quantifying any impurities. A reverse-phase C18 column is a good starting point for method development.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any structural isomers or process-related impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]
Conclusion
The scale-up synthesis of this compound is a manageable process when key chemical engineering and safety principles are applied. The transition from a lab-scale procedure to a large-scale process requires a shift in focus from simple stoichiometry to a deep understanding of heat transfer, mass transfer, and process safety. By implementing controlled addition rates, efficient mixing, and robust temperature management, researchers and development professionals can achieve a safe, reliable, and scalable synthesis of this important chemical intermediate.
References
-
ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]
-
Pharmaffiliates. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]
-
ChemSrc. (2025). This compound | CAS#:26385-07-9. Available at: [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]
-
Frontiers. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed Central. Available at: [Link]
-
Parikh Group. (n.d.). Manufacturing Process. Available at: [Link]
- Google Patents. (2018). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
-
PubMed. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available at: [Link]
-
Royal Society of Chemistry. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link]
- Google Patents. (1988). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
-
TU/e Research Portal. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Available at: [Link]
- Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Available at: [Link]
- Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
-
ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]
-
SlideShare. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed Central. Available at: [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. globalconference.info [globalconference.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | CAS#:26385-07-9 | Chemsrc [chemsrc.com]
Advanced Application Note: Benzamide Derivatives in Next-Gen Agrochemicals
Abstract
This guide provides a technical roadmap for the development and application of benzamide derivatives in modern agriculture. Unlike generic reviews, this document focuses on the operational mechanics of three critical subclasses: benzamide fungicides targeting
Chemical Basis & Mechanism of Action (MoA)
Benzamide derivatives utilize the stability and hydrogen-bonding potential of the amide linkage (
Zoxamide: The -Tubulin Assembly Inhibitor
Target:
Fluopicolide: The Spectrin Delocalizer
Target: Spectrin-like proteins (cytoskeleton-membrane linkers). Mechanism: Fluopicolide induces the rapid delocalization of spectrin-like proteins from the plasma membrane to the cytoplasm.[1] Effect: This results in immediate cytoskeletal collapse, causing hyphal swelling and lysis of zoospores (anti-oomycete activity).
Broflanilide: The GABA-Gated Chloride Channel Antagonist
Target: RDL (Resistant to Dieldrin) subunit of GABA-gated chloride channels.[2][3] Mechanism: Acts as a non-competitive antagonist at a novel allosteric site (distinct from fipronil). Effect: Blocks inhibitory neurotransmission, leading to hyperexcitation and death of the insect.[4]
Visualizing the Mechanism
The following diagram illustrates the distinct cellular impacts of Zoxamide and Fluopicolide.
Figure 1: Comparative Mechanism of Action for Zoxamide (Mitotic Arrest via Tubulin) and Fluopicolide (Cell Lysis via Spectrin Delocalization).[5]
Application Protocol 1: High-Throughput Fungicidal Screening
Objective: Determine the EC
Reagents & Preparation
-
Solvent: Dimethyl sulfoxide (DMSO). Note: Acetone is volatile and may cause inconsistent concentrations in long-term plate assays; DMSO is preferred for stability.
-
Media: Potato Dextrose Agar (PDA) for B. cinerea; V8 Juice Agar for P. capsici.
-
Controls:
-
Negative: PDA + 0.1% DMSO.
-
Positive: Commercial Zoxamide (analytical standard) or Fluopicolide.
-
Step-by-Step Workflow
-
Stock Preparation: Dissolve benzamide derivatives in DMSO to create a
stock solution. -
Media Amendment:
-
Cool molten agar to
. -
Add stock solution to achieve final concentrations:
. -
Critical: Ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
-
Inoculation:
-
Use a 5mm cork borer to remove mycelial plugs from the margin of a 3-day-old actively growing colony.
-
Place plug mycelium-side down in the center of the amended plate.
-
-
Incubation: Incubate at
in darkness for 72–96 hours. -
Data Collection:
-
Measure colony diameter in two perpendicular directions (cross method).
-
Calculate Growth Inhibition Rate (
): Where is control diameter and is treatment diameter.
-
-
Analysis: Perform log-probit regression to calculate EC
.
Application Protocol 2: Leaf-Dip Bioassay for Insecticide Resistance
Objective: Evaluate the efficacy of meta-diamide benzamides (e.g., Broflanilide) against Plutella xylostella (Diamondback moth) larvae, specifically to monitor for GABA-gated chloride channel resistance (RDL mutations).
Reagents
-
Surfactant: Triton X-100 (0.05% v/v) to ensure uniform leaf wetting.
-
Substrate: Fresh cabbage leaf discs (5 cm diameter).
Step-by-Step Workflow
-
Dilution Series: Prepare 5–7 concentrations of the test compound in water containing 0.05% Triton X-100.
-
Dipping:
-
Dip cabbage leaf discs into the solution for 10 seconds.
-
Trust Indicator: Air dry discs on a wire rack at room temperature for 1 hour. Wet leaves can drown larvae, confounding results.
-
-
Exposure:
-
Place dried disc in a petri dish lined with moistened filter paper (to maintain humidity).
-
Introduce 10 third-instar larvae per dish.
-
Replicate 3–5 times per concentration.
-
-
Assessment:
-
Assess mortality at 72 hours.
-
Definition of Dead: Larvae that cannot turn over when prodded or show severe ataxia (uncontrolled movement, typical of GABA antagonists).
-
-
Validation: If control mortality >10%, discard the assay (Abbott’s correction invalid at high control mortality).
Chemical Optimization & SAR Insights
When designing new benzamide derivatives, recent literature (2023–2025) highlights specific Structure-Activity Relationships (SAR).
Table 1: SAR Optimization for Benzamide Fungicides
| Substituent Zone | Modification | Effect on Activity | Mechanistic Reason |
| Benzene Ring (A) | 2,6-difluoro or 2,6-dichloro | Increases | Steric hindrance protects the amide bond from enzymatic hydrolysis; improves lipophilicity. |
| Amide Linker | N-methylation | Decreases | Loss of Hydrogen-bond donor capability critical for binding to Tubulin/Spectrin pockets. |
| Pendant Ring (B) | 4-substituted pyrazole | Increases | Enhances binding affinity to SDH (Succinate Dehydrogenase) pockets in newer dual-action derivatives [1]. |
| Tail Group | Trifluoromethyl ( | Increases | Improves metabolic stability and membrane permeability (lipophilicity). |
Experimental Workflow Diagram
The following diagram outlines the decision tree for screening a library of new benzamide derivatives.
Figure 2: Stage-Gate Screening Pipeline for Benzamide Agrochemicals.
References
-
Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives. Journal of Agricultural and Food Chemistry, 2024.[6][7] Link[6]
-
C239S Mut
-Tubulin of Phytophthora sojae Confers Resistance to Zoxamide. Frontiers in Microbiology, 2016. Link -
A New Mode of Action for Fluopicolide: Modification of the Cellular Localisation of a Spectrin-like Protein. Pest Management Science, 2006. Link
-
Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry, 2016.[3] Link
-
M233I Mut
-Tubulin of Botrytis cinerea Confers Resistance to Zoxamide. Scientific Reports, 2015. Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Chloroethyl)benzamide
Ticket ID: #NCB-YIELD-OPT Subject: Yield Optimization & Impurity Control for N-(2-Chloroethyl)benzamide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open
Executive Summary: The Core Challenge
The synthesis of this compound typically involves the acylation of 2-chloroethylamine hydrochloride with benzoyl chloride. While theoretically simple, users frequently report yields below 50%.
The "Silent Killer" of Yield: The low yield is rarely due to the lack of reactivity of the amine. It is caused by a kinetic competition between three pathways:
-
Desired: Amide bond formation.
-
Parasitic (Hydrolysis): Benzoyl chloride reacting with moisture (forming benzoic acid).[1][2]
-
Parasitic (Cyclization): 2-Chloroethylamine cyclizing to aziridine under basic conditions, leading to polymerization or water solubility.
This guide provides a validated protocol to suppress pathways 2 and 3, ensuring yields >85%.
Validated Protocol: The "Anhydrous In Situ" Method
Recommended for research scale (<50g) to maximize purity.
Why this works: Unlike the Schotten-Baumann (aqueous) method, this protocol uses anhydrous conditions to eliminate hydrolysis and releases the free amine in situ to prevent aziridine formation.
Reagents & Stoichiometry
| Reagent | Equiv.[1][3] | Role | Critical Note |
| 2-Chloroethylamine HCl | 1.0 | Substrate | Hygroscopic; dry under vacuum before use. |
| Benzoyl Chloride | 1.1 | Electrophile | Distill if colored (yellow/brown indicates impurities). |
| Triethylamine (TEA) | 2.2 | Base | Must use >2.0 eq. (1 eq to free base, 1 eq to scavenge HCl). |
| Dichloromethane (DCM) | Solvent | Medium | Must be anhydrous (dry over MgSO₄ or molecular sieves). |
| DMAP | 0.05 | Catalyst | Optional nucleophilic catalyst to speed up acylation. |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Suspension: Add 2-Chloroethylamine HCl (1.0 eq) and anhydrous DCM (0.2 M concentration). The salt will not dissolve yet.
-
Cooling: Cool the suspension to 0°C (Ice/Water bath).
-
Base Addition: Add TEA (2.2 eq) dropwise.
-
Observation: The mixture will clear up as the free amine is released and dissolves, then potentially cloud up again as TEA·HCl forms.
-
Tech Note: Stir for 15 mins at 0°C to ensure complete liberation of the amine.
-
-
Acylation: Add Benzoyl Chloride (1.1 eq) diluted in a small amount of DCM dropwise over 20-30 minutes.
-
Control: Keep internal temp < 5°C. Exotherm promotes side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Quench: Add dilute HCl (1M) to the reaction mixture.
-
Why? This dissolves the TEA salts and protonates any unreacted amine, keeping it in the aqueous layer.
-
-
Extraction: Separate organic layer.[1] Wash with sat. NaHCO₃ (removes benzoic acid) -> Brine -> Dry over Na₂SO₄.
Troubleshooting Guide (Q&A)
Issue 1: "My yield is consistently low (<40%), and I see a white solid precipitate that isn't product."
Diagnosis: Hydrolysis of Benzoyl Chloride. If moisture is present, benzoyl chloride hydrolyzes to benzoic acid.[1][2] The white solid you see is likely Benzoic Acid or Triethylamine Hydrochloride.
Corrective Action:
-
Switch Solvents: If using the Schotten-Baumann method (Water/DCM), switch to the Anhydrous Protocol above. The biphasic water system inherently sacrifices some acyl chloride to hydrolysis.
-
Reagent Quality: Check your Benzoyl Chloride. If it has a pungent, vinegar-like smell (stronger than usual) or crystals at the bottom of the bottle, it has hydrolyzed. Distill it or buy fresh.
-
Drying: Dry the 2-chloroethylamine hydrochloride salt in a vacuum desiccator over P₂O₅ overnight. It is extremely hygroscopic.
Issue 2: "The product is an oil that won't crystallize, or it smells like 'fish'."
Diagnosis: Aziridine Formation / Incomplete Reaction. If the reaction pH gets too high (>10) or temperature rises, the free base 2-chloroethylamine cyclizes to form aziridine (volatile, toxic) or dimerizes.
Corrective Action:
-
Temperature Control: Never add the base or acid chloride at room temperature. The 0°C start is non-negotiable.
-
Addition Order: Do not mix the amine and base and let them sit for hours before adding the benzoyl chloride. The free amine is unstable. Generate it in situ and trap it immediately with the benzoyl chloride.
-
Wash Protocol: Wash the organic layer with 1M HCl twice. This removes any unreacted amine or aziridine/dimer species (which are basic) into the aqueous waste.
Issue 3: "I am using the Schotten-Baumann method (NaOH/Water) for scale-up, but the yield varies wildly."
Diagnosis: pH Drift & Phase Transfer Limitations. In the aqueous method, if the stirring isn't vigorous, the reaction happens only at the interface. If pH drops < 7, the amine protonates and stops reacting. If pH > 12, hydrolysis dominates.
Corrective Action:
-
Buffer System: Instead of just NaOH, use a carbonate buffer or maintain pH 8–9 manually.
-
Phase Transfer Catalyst: Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) . This transports the benzoate anion or amine across the interface, significantly speeding up the reaction and outcompeting hydrolysis.
Mechanistic Visualization
The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .
Caption: Kinetic competition diagram. Note that the Free Amine is the pivot point; it must be acylated immediately to prevent cyclization (Aziridine path).
Advanced Optimization Data
If the standard protocol fails, consult this matrix for alternative activation strategies.
| Method | Yield Potential | Pros | Cons |
| Acid Chloride (Standard) | 85-95% | Cheapest, fastest, simplest workup. | Sensitive to moisture. |
| Mixed Anhydride (IBCF) | 70-80% | Milder than acid chloride. | Requires -15°C; Isobutyl chloroformate is expensive. |
| Coupling Agent (EDC/HOBt) | 60-75% | Very mild; tolerates sensitive groups. | Urea byproducts are hard to remove; atom inefficient. |
| Schotten-Baumann (TBAB) | 50-70% | Scalable; uses water/DCM. | Lower yield due to hydrolysis; requires vigorous stirring.[1] |
Reference Data (Solubility)
-
Water: Insoluble (Product precipitates).
-
DCM/Chloroform: Highly Soluble.
-
Ethanol: Soluble (Good for recrystallization if mixed with water).
-
Diethyl Ether: Moderately Soluble.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
BenchChem Technical Support. "Strategies to reduce impurities in benzamide synthesis." BenchChem Knowledge Base, 2025.[1]
-
National Institutes of Health (NIH). "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." Frontiers in Pharmacology, 2020. (Validates the stability of the 2-chloroethyl moiety during benzoylation).
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." (Mechanistic details on biphasic acylation).
-
Clark, J. "Reactions of Acyl Chlorides with Primary Amines." Chemistry LibreTexts, 2023. (Fundamental mechanism of amine acylation).
Sources
common side products in N-(2-Chloroethyl)benzamide synthesis and their avoidance
Topic: Troubleshooting Side Products & Optimization in
Executive Summary & Reaction Logic
The synthesis of
The core challenge is not just forming the amide bond, but preventing the product from destroying itself via intramolecular cyclization .
The "Hidden" Equilibrium
Unlike simple alkyl amides,
This guide addresses the three primary impurities:
-
2-Phenyl-2-oxazoline: The thermodynamic sink (cyclization product).
-
Benzoic Acid: The hydrolysis product (reagent decomposition).
-
Aziridine: The hazardous precursor degradation product.
Critical Pathways Visualization
The following diagram maps the competing kinetic and thermodynamic pathways. Understanding this flow is essential for troubleshooting.
Figure 1: Reaction network showing the kinetic product (Target) and its conversion to the thermodynamic trap (Oxazoline).
Troubleshooting Modules
Module A: The Oxazoline Trap
Symptom: The product is an oil instead of a solid, or NMR shows a loss of the N-H proton and a shift in the ethylene protons. Diagnosis: Intramolecular cyclization has occurred.
| Question | Technical Explanation & Solution |
| Why did my product cyclize? | Cause: The amide oxygen is nucleophilic.[1] If the reaction mixture is heated or left in strong base for too long, the oxygen attacks the C-Cl bond (5-exo-tet cyclization), releasing HCl and forming the oxazoline ring [1].Fix: Maintain reaction temperature |
| Can I convert the oxazoline back? | Mechanism: Acidic hydrolysis of the oxazoline often yields the ester-amine (O-benzoyl-2-aminoethanol) via ring opening, or the hydroxy-amide [2]. It rarely returns the chloro-amide cleanly.Decision: Discard and restart. The thermodynamic hill is too steep to climb back to the chloro-amide efficiently. |
| How do I spot it on NMR? | Target: Triplet (~3.8 ppm, |
Module B: Hydrolysis & Yield Loss
Symptom: Low mass recovery; white solid precipitates that is acidic (litmus test). Diagnosis: Competitive hydrolysis of Benzoyl Chloride.
| Question | Technical Explanation & Solution |
| Why is Benzoic Acid forming? | Cause: Water competes with the amine for the acyl chloride. While amines are better nucleophiles, local concentration effects (poor mixing) or wet organic solvents favor hydrolysis.Fix: Use the Schotten-Baumann protocol (Method 1) with vigorous stirring, or switch to Anhydrous (Method 2) if reagents are precious. |
| How do I remove Benzoic Acid? | Protocol: Wash the organic layer with saturated aqueous |
Module C: Safety (Aziridine Precursor)
Symptom: Unexpected toxicity or volatility issues during reagent handling. Diagnosis: Improper handling of 2-chloroethylamine hydrochloride.
| Question | Technical Explanation & Solution |
| Is the starting material dangerous? | Critical Warning: 2-Chloroethylamine |
Validated Experimental Protocols
Method 1: Schotten-Baumann (Robust & Scalable)
Best for: Standard synthesis, scale-up, and avoiding aziridine accumulation.
-
Preparation: Dissolve 2-chloroethylamine hydrochloride (
equiv) in water ( ). -
Solvent: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate.
-
Base Control: Cool to
. Add Benzoyl Chloride ( equiv) to the organic layer. -
Reaction: Dropwise, add aqueous
( equiv, ) over 30 minutes. Vigorous stirring is mandatory to maximize interfacial surface area. -
Workup: Separate layers. Wash organic layer with
(removes unreacted amine/aziridine traces) followed by Sat. (removes benzoic acid). Dry over and concentrate.
Method 2: Anhydrous Acylation (High Purity)
Best for: Water-sensitive analogs or strict impurity control.
-
Suspension: Suspend 2-chloroethylamine hydrochloride (
equiv) in anhydrous DCM under Nitrogen/Argon. -
Base: Cool to
. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) ( equiv) dropwise. Note: The solution will become clear as the free amine forms. -
Acylation: Immediately add Benzoyl Chloride (
equiv) dropwise, keeping internal temp .-
Why? Immediate addition prevents the free amine from self-cyclizing to aziridine.
-
-
Completion: Stir at
for 1 hour, then warm to RT for 1 hour. -
Workup: Quench with water. Wash with
and Sat. .
Summary Data Table
| Parameter | 2-Phenyl-2-oxazoline (Impurity) | Benzoic Acid (Impurity) | |
| Formation Condition | Kinetic Control ( | Thermodynamic Control (Heat/Base) | Hydrolysis (Wet/Slow) |
| Solubility (Aq. Base) | Insoluble | Insoluble | Soluble (as Benzoate) |
| Solubility (Aq. Acid) | Insoluble | Soluble (Hydrolyzes/Opens) | Insoluble |
| IR Signature | Amide I ( | Imine ( | Carbonyl ( |
| Removal Strategy | Crystallization | Acid wash (destroys it) | Base wash ( |
References
-
Vertex AI Search. (2025). Synthesis of 2-Oxazolines from N-(2-hydroxyethyl)amides and N-Allyl Amides. Retrieved from 2[3][4][5][6]
-
Royal Society of Chemistry. (2018). Full and partial hydrolysis of poly(2-oxazoline)s. Retrieved from 7[4][5][6][7][8]
-
BenchChem. (2025).[1] Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride. Retrieved from 1[3][4][5][6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180194800A1 - Esters of steroidal lactam and bis(2-chloroethyl) aminophenoxy propanoic acid derivatives - Google Patents [patents.google.com]
- 6. Antineoplastic activity of esters and amides of N-[N′-(2-chloroethyl)-N′-nitrosocarbamoyl]-aminoacids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full and partial hydrolysis of poly(2-oxazoline)s and the subsequent post-polymerization modification of the resulting polyethylenimine (co)polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing benzamide?
A1: The most prevalent and generally reliable method for the laboratory synthesis of benzamide is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine (in this case, ammonia or a primary/secondary amine) with an acyl chloride (benzoyl chloride) in the presence of a base.[2][3] The base, typically aqueous sodium hydroxide, is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and unable to react with the benzoyl chloride.
Q2: I'm experiencing consistently low yields in my benzamide synthesis. What are the most probable causes?
A2: Low yields in benzamide synthesis are a common issue and can often be attributed to several key factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water and will readily hydrolyze to form benzoic acid, which is unreactive towards the amine under these conditions.[1][4] This is often the primary culprit for reduced yields.
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature control, or poor mixing can lead to an incomplete reaction.[1][4]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[4]
-
Side Reactions: The formation of byproducts, such as N-benzoylbenzamide from over-acylation, can consume starting materials and reduce the yield of the desired product.[1][5]
Q3: My final product is contaminated with a white solid. How do I identify and remove it?
A3: A common white solid contaminant is unreacted benzoic acid, resulting from the hydrolysis of benzoyl chloride.[1][6] To remove this acidic impurity, the crude product can be washed with a cold, dilute solution of sodium bicarbonate.[1][6] The benzoic acid will react to form sodium benzoate, which is water-soluble and can be washed away.[1] Subsequent recrystallization from hot water will then yield pure benzamide.[1][5]
Q4: What is "over-acylation" and how can I prevent it?
A4: Over-acylation, also known as diacylation, is a side reaction where the newly formed benzamide product reacts with another molecule of benzoyl chloride to form N-benzoylbenzamide.[1][5] This is more likely to occur with a high concentration of benzoyl chloride or at elevated temperatures.[1][5] To prevent this, it is crucial to add the benzoyl chloride slowly and dropwise to the amine solution with vigorous stirring.[1] This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic starting amine rather than the less nucleophilic benzamide product. Maintaining a low reaction temperature (e.g., 0-5 °C) also helps to control the reaction rate and minimize this side reaction.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during benzamide synthesis.
Problem 1: Low Yield
| Potential Cause | Underlying Rationale | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride's electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of stable benzoic acid. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[1][6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6] Use a fresh bottle or freshly distilled benzoyl chloride.[6] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing, especially in biphasic Schotten-Baumann conditions. | Increase the reaction time or allow the mixture to stir for a longer period after the initial addition.[1] Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. |
| Product Loss During Workup | Benzamide has some solubility in water, especially if the aqueous layers are not saturated or if the pH is not optimal during washing steps. Overuse of solvent during recrystallization is also a common cause of yield loss. | Optimize extraction and recrystallization procedures. Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated upon cooling.[5] Ensure the aqueous washing solutions are cold to minimize product dissolution. |
| Amine Protonation | The reaction generates HCl, which will protonate the unreacted amine, forming an unreactive ammonium salt and effectively removing it from the reaction. | Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl as it is formed. The use of a biphasic system with an aqueous base is a hallmark of the Schotten-Baumann conditions designed to prevent this.[3][7] |
Problem 2: Product Purity Issues
| Observation | Likely Impurity | Underlying Rationale | Purification Strategy |
| Multiple spots on TLC, with one spot corresponding to benzoic acid. | Benzoic Acid | Hydrolysis of benzoyl chloride starting material.[1][6] | Wash the crude product with a cold, dilute solution of sodium bicarbonate to convert benzoic acid to the water-soluble sodium benzoate.[1][6] |
| An oily product is obtained instead of a solid. | Impurities or a low-melting eutectic mixture. | The presence of impurities can depress the melting point of the product. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzamide. If an oil persists, perform a liquid-liquid extraction, dry the organic layer, and attempt recrystallization from a different solvent system. |
| Presence of a higher molecular weight byproduct. | N-benzoylbenzamide | Over-acylation of the benzamide product.[1][5] | Add benzoyl chloride slowly and with vigorous stirring to the amine solution to avoid localized high concentrations.[1] Maintain a low reaction temperature (0-5 °C).[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is a standard and reliable method for the synthesis of benzamide.
Materials:
-
Concentrated aqueous ammonia
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Ice-cold water
-
Equipment: Conical flask, fume hood, filtration apparatus
Procedure:
-
In a fume hood, place 10 mL of concentrated aqueous ammonia into a 250 mL conical flask.
-
Slowly, and in small portions, add 2 mL of benzoyl chloride to the ammonia solution while continuously shaking the flask. The reaction is exothermic, so cool the flask under running tap water as needed to maintain a controlled temperature.[6]
-
After the addition of benzoyl chloride is complete, continue to shake the mixture vigorously for an additional 15 minutes. A white solid precipitate of benzamide should form.[6]
-
Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water to remove any unreacted ammonia and ammonium chloride.
-
To remove any benzoic acid impurity, wash the crude product with a small amount of cold, dilute sodium bicarbonate solution.
-
Recrystallize the crude benzamide from hot water to obtain pure, colorless crystals.[1][5]
-
Dry the purified crystals in a desiccator or a low-temperature oven and determine the yield and melting point.
Protocol 2: Synthesis of Benzamide from Benzoic Acid and Thionyl Chloride
This two-step protocol is useful when starting from benzoic acid.
Step 1: Formation of Benzoyl Chloride
-
Place benzoic acid in a round-bottom flask equipped with a reflux condenser.
-
In a fume hood, carefully add thionyl chloride (SOCl₂). This reaction will produce HCl and SO₂ gas, so proper ventilation is essential.[5]
-
Gently heat the mixture under reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation. The remaining liquid is crude benzoyl chloride.[1]
Step 2: Formation of Benzamide
-
Follow the procedure outlined in Protocol 1, using the freshly prepared crude benzoyl chloride.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Benzamide Synthesis
Caption: A typical experimental workflow for the synthesis and purification of benzamide.
Troubleshooting Flowchart for Benzamide Synthesis
Caption: A logical flowchart for troubleshooting common issues in benzamide synthesis.
References
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Benchchem. (n.d.). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. (n.d.). Troubleshooting benzamide synthesis side reactions and byproducts.
- Benchchem. (n.d.). Dealing with byproduct formation in benzamide synthesis.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
purification of crude N-(2-Chloroethyl)benzamide by recrystallization
Technical Support Case ID: PUR-2024-882-CB Subject: Optimization of N-(2-Chloroethyl)benzamide Recrystallization Status: Resolved / Guide Generated Assigned Scientist: Dr. A. Vance, Senior Applications Scientist
Executive Summary
The purification of This compound (CAS: 26385-07-9) is frequently complicated by its moderate melting point (103–106 °C) and the presence of hydrolytic impurities like benzoic acid. While often dismissed as a simple amide, the chloroethyl side chain introduces lipophilicity that makes pure water (a common solvent for simple benzamide) inefficient.
The Golden Rule: The most robust solvent system for this compound is Ethanol/Water (aq. EtOH) or Ethyl Acetate/Hexanes .[1] Success depends heavily on removing acidic impurities before attempting crystallization to prevent "oiling out."
Part 1: The Pre-Recrystallization "Clean-Up" (Critical)
Why this matters: If your crude material contains significant benzoic acid (from benzoyl chloride hydrolysis), recrystallization will be difficult. Benzoic acid disrupts the crystal lattice and lowers the melting point, causing the product to separate as an oil rather than a solid.
Protocol:
-
Dissolve the crude solid in Ethyl Acetate (approx. 10 mL/g).
-
Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Mechanism:[2] This converts benzoic acid into sodium benzoate, which is water-soluble and removed in the aqueous layer.
-
-
Wash once with brine and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain a "pre-cleaned" solid. Now you are ready to recrystallize.[2][3]
Part 2: Solvent Selection Strategy
The following table summarizes solvent suitability based on the compound's polarity profile (Amide H-bonding + Alkyl Chloride lipophilicity).
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | ~80:20 | High | Recommended. Excellent recovery. The water acts as an anti-solvent to force precipitation upon cooling. |
| Ethyl Acetate / Hexanes | ~1:3 | High | Good alternative if the compound is too soluble in ethanol. Flammable; requires a fume hood. |
| Toluene | 100% | Moderate | Good for removing non-polar impurities, but high boiling point makes drying difficult. |
| Water | 100% | Low | Not Recommended. Unlike simple benzamide, the chloroethyl group reduces water solubility, requiring excessive volumes. |
Part 3: Detailed Recrystallization Protocol
Objective: Isolate high-purity this compound as white needles.
Step-by-Step Methodology:
-
Dissolution:
-
Place the pre-cleaned solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 3-5 mL per gram of solid).
-
Heat to boiling on a hot plate/stirrer.
-
If solid remains:[4] Add more ethanol in small portions (0.5 mL) until fully dissolved.
-
Note: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
-
The Anti-Solvent Addition (The "Cloud Point"):
-
Remove the flask from heat.
-
While the solution is still hot (but not boiling), add warm water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of ethanol to clear the solution back to transparent.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed . Do not shake.
-
Mechanism:[2] Rapid cooling or agitation promotes rapid nucleation, trapping impurities. Slow cooling allows pure crystal growth.[2]
-
Once at room temperature, place in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel (vacuum filtration).
-
Wash the filter cake with a small amount of cold Ethanol/Water (50:50) mixture.
-
Dry in a vacuum oven at 40 °C or air dry.
-
Part 4: Troubleshooting & FAQs
Q1: The product separated as an oil at the bottom of the flask ("Oiling Out"). What happened?
A: This occurs when the product comes out of solution at a temperature above its melting point (103 °C), or if impurities (like benzoic acid) have depressed the melting point. Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (Ethanol). The solution is likely too concentrated.
-
Seed it: Cool the solution until it is just warm to the touch, then add a tiny crystal of pure product (or scratch the glass wall) to induce nucleation before the oil phase forms.
Q2: My yield is very low (<50%).
A: You likely used too much solvent. Fix: Evaporate the filtrate (mother liquor) to half its volume and cool again to collect a "second crop" of crystals. Note that the second crop is usually less pure than the first.
Q3: The crystals are yellow/brown instead of white.
A: This indicates oxidation products or trace starting amines. Fix: Repeat the recrystallization, but this time include the activated charcoal step mentioned in the protocol.
Part 5: Visualization of Workflows
Figure 1: Purification Workflow
A logical flow from crude reaction mixture to pure crystal isolation.
Caption: Step-by-step purification logic ensuring removal of acidic impurities prior to crystallization.
Figure 2: Troubleshooting "Oiling Out"
Decision tree for handling the most common failure mode in amide purification.
Caption: Diagnostic logic to resolve phase separation (oiling out) during cooling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[5] (General reference for amide recrystallization techniques and solvent selection).
Sources
dealing with low conversion rates in N-(2-Chloroethyl)benzamide synthesis
Technical Support Center: N-(2-Chloroethyl)benzamide Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to overcome low conversion rates and other common hurdles in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the acylation of 2-chloroethylamine with benzoyl chloride. This reaction typically follows the Schotten-Baumann conditions, which involve reacting an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The reaction is often performed in a two-phase system consisting of an organic solvent and water.[1]
Q2: My reaction is resulting in a very low yield of the desired product. What are the most probable causes?
A2: Low yields in this synthesis are frequently traced back to several key factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid, which is unreactive with the amine.[3][4]
-
Protonation of 2-Chloroethylamine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and thus unable to react with the benzoyl chloride.[4]
-
Purity of 2-Chloroethylamine: 2-Chloroethylamine is often supplied as its hydrochloride salt (2-chloroethylamine hydrochloride), which is not nucleophilic. The free amine must be generated in situ or beforehand for the reaction to proceed.
-
Side Reactions: The presence of impurities or suboptimal reaction conditions can lead to the formation of unwanted byproducts.
Q3: I'm starting with 2-chloroethylamine hydrochloride. How do I properly handle this for the reaction?
A3: 2-chloroethylamine hydrochloride is a stable salt but the amine must be deprotonated to its free base form to act as a nucleophile. This is typically achieved by adding a base to the reaction mixture. The base neutralizes the HCl associated with the amine salt, liberating the free amine to react with benzoyl chloride. It is crucial to use at least two equivalents of base: one to neutralize the hydrochloride salt and another to neutralize the HCl generated during the acylation reaction.
Q4: What are the key safety considerations when working with the reagents for this synthesis?
A4: Both benzoyl chloride and 2-chloroethylamine are hazardous materials. Benzoyl chloride is a lachrymator and is corrosive. 2-Chloroethylamine hydrochloride is corrosive to skin and metals and should be handled with extreme care.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Troubleshooting Guide: Addressing Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving the root causes of low conversion in your this compound synthesis.
Problem Area 1: Reagent Quality and Handling
| Symptom | Potential Cause | Corrective Action & Scientific Rationale |
| Low to no product formation, strong smell of benzoyl chloride remains. | Hydrolysis of Benzoyl Chloride. | Action: Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] Consider using a fresh bottle of benzoyl chloride. Rationale: Benzoyl chloride reacts readily with water to form benzoic acid, which is unreactive in this synthesis. Minimizing water content is critical for maximizing the availability of the acylating agent. |
| Reaction stalls, starting amine is still present (verified by TLC). | Incomplete liberation of free 2-chloroethylamine from its hydrochloride salt. | Action: Ensure at least two equivalents of a suitable base (e.g., NaOH, triethylamine) are used. Rationale: The first equivalent of base is required to neutralize the HCl in the starting material, freeing the amine. The second equivalent neutralizes the HCl produced during the acylation, preventing the protonation and deactivation of the newly freed amine.[4] |
| Formation of a significant amount of a white precipitate that is not the product. | Precipitation of unreacted 2-chloroethylamine hydrochloride or benzoic acid. | Action: Verify the identity of the precipitate. If it is benzoic acid, this points to significant hydrolysis of benzoyl chloride. Improve anhydrous conditions. If it's the amine salt, ensure sufficient base and proper mixing. Rationale: Poor solubility of reactants can inhibit the reaction. Ensuring all components are in the appropriate phase and reactive form is essential. |
Problem Area 2: Reaction Conditions
| Symptom | Potential Cause | Corrective Action & Scientific Rationale |
| Reaction is very slow or incomplete. | Suboptimal reaction temperature. | Action: While the initial addition of benzoyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature and stirred for several hours to proceed to completion.[7] Monitor progress by TLC.[8] Rationale: Low temperatures control the initial exotherm and minimize side reactions, but the overall reaction rate may be slow. Gentle warming can provide the necessary activation energy for the reaction to go to completion. |
| Formation of an oil instead of a solid product. | Presence of impurities or low-melting eutectic mixture. | Action: Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. If this fails, isolate the oil via extraction, dry thoroughly, and attempt recrystallization from a different solvent system.[4] Rationale: Impurities can depress the melting point of the product. Purification through recrystallization is often necessary to obtain a crystalline solid. |
| Reaction mixture turns dark. | Decomposition of starting materials or product. | Action: Maintain a lower reaction temperature, especially during the addition of benzoyl chloride. Ensure the purity of the starting materials.[9] Rationale: High temperatures can promote side reactions and decomposition, leading to a decrease in yield and purity. |
Problem Area 3: Work-up and Purification
| Symptom | Potential Cause | Corrective Action & Scientific Rationale |
| Low isolated yield after work-up. | Product loss during aqueous washes. | Action: Ensure the pH of the aqueous phase is appropriate during extractions to prevent the amide from becoming soluble. Rationale: While amides are generally neutral, extreme pH values can lead to hydrolysis or salt formation, increasing their solubility in the aqueous layer. |
| Product is contaminated with benzoic acid. | Incomplete removal of hydrolyzed benzoyl chloride. | Action: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities like benzoic acid.[3] Rationale: Benzoic acid will react with a mild base to form a water-soluble carboxylate salt, which can then be easily removed in the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound under Schotten-Baumann Conditions
Materials:
-
2-Chloroethylamine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 eq.) in deionized water.
-
Add a solution of sodium hydroxide (2.2 eq.) in water to the flask while stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve benzoyl chloride (1.05 eq.) in an equal volume of dichloromethane.
-
Add the benzoyl chloride solution dropwise to the cooled, stirring aqueous solution of the amine over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.[7]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Spot a small amount of the reaction mixture onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Allow the plate to dry and visualize the spots under a UV lamp.
-
The starting materials and product should have different Rf values, allowing for the qualitative assessment of reaction completion.[8]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting low conversion rates.
References
- Benchchem. (n.d.). 2-Chloroethylamine | 689-98-5.
- ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- ExSyn Corp. (2023, August 29). In focus: 2-Chloroethylamine Hydrochloride.
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Chemsrc. (2025, August 25). This compound | CAS#:26385-07-9.
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
- Benchchem. (2025, December). strategies to reduce impurities in benzamide synthesis.
- Benchchem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
- Benchchem. (2025, December). Identifying and minimizing side reactions in benzamide synthesis.
- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
- ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
-
NIH. (2020, October 15). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]
-
Frontiers. (2020, October 14). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Monitoring the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide using Thin-Layer Chromatography (TLC).
-
NIH. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Retrieved from [Link]
-
ResearchGate. (2025). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride.
-
CDC. (2024, May 14). References for Biomonitoring Analytical Methods. Retrieved from [Link]
-
PubMed. (n.d.). Reversible 2'-OH acylation enhances RNA stability. Retrieved from [Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
-
YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]
-
Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?. Retrieved from [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Polymeric Byproducts in Alkylation Reactions
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the formation of unwanted polymeric byproducts during alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we move beyond simple procedural lists to explore the underlying causes of polymerization and provide robust, field-tested strategies for its prevention and mitigation. Our goal is to empower you with the knowledge to not only troubleshoot existing problems but to design more efficient and cleaner alkylation reactions from the outset.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding polymer formation in alkylation reactions.
Q1: What are the primary causes of polymer formation during alkylation?
Polymerization during alkylation is typically a side reaction that competes with the desired alkylation pathway.[1][2] The primary drivers are often related to the reaction mechanism, especially in electrophilic alkylations like the Friedel-Crafts reaction. Key causes include:
-
Carbocation Instability and Rearrangement: The carbocation intermediates formed during the reaction can, instead of alkylating the target molecule, react with other monomers (like olefins) to initiate a polymerization chain.[3][4][5] This is particularly prevalent when using primary alkyl halides, which can rearrange to more stable carbocations.[4][5]
-
High Olefin Concentration: A high local concentration of the alkene reactant relative to the substrate being alkylated (e.g., isobutane or an aromatic ring) increases the probability of olefin-olefin polymerization.[2][6]
-
Reaction Temperature: Higher temperatures can accelerate the rate of polymerization, which is often an undesirable side reaction.[7][8] In some industrial processes, exceeding optimal temperatures leads to a marked increase in polymer formation and a decrease in product quality.[8]
-
Strong Acid Catalysts: Highly acidic catalysts, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), can promote polymerization, especially if the acid concentration is not properly maintained.[2][6][9]
Q2: How can I detect and characterize polymeric byproducts in my reaction mixture?
Detecting and characterizing oligomers and polymers is crucial for effective troubleshooting.[10][11] A multi-technique approach is often necessary for a comprehensive understanding.
-
Chromatography: Gel Permeation Chromatography (GPC) is the primary technique for determining the molecular weight distribution and polydispersity index (PDI) of the polymer.[12]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, helping to identify the monomer units and the overall structure of the polymer.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is excellent for identifying the functional groups present in the polymer, which can confirm its composition.[12][13]
-
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can identify specific oligomers and degradation products, offering insight into the polymerization mechanism.[10][14]
Q3: What is the impact of temperature on polymerization?
Temperature is a critical parameter. While a certain amount of thermal energy is required to overcome the activation energy of the desired alkylation, excessive heat can have detrimental effects. Higher temperatures often favor the kinetics of polymerization side reactions over the desired alkylation.[15] For instance, in sulfuric acid alkylation, reactions are typically run at refrigerated temperatures (e.g., 2-7 °C) to suppress these side reactions.[9]
Q4: Can the choice of solvent influence the formation of byproducts?
Yes, the solvent plays a significant role. It not only solubilizes reactants but can also influence reaction pathways.[16][17]
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates like carbocations.
-
Chain Transfer: Some solvents can participate in chain transfer reactions, which can terminate a growing polymer chain, potentially leading to lower molecular weight oligomers instead of long-chain polymers.[16]
-
Catalyst Interaction: Certain solvents can form complexes with the catalyst, modulating its activity and selectivity. For example, using fluorinated alcohols like hexafluoro-2-propanol (HFIP) can promote specific Friedel-Crafts alkylations while minimizing side reactions.[18]
Q5: How does the nature of the alkylating agent affect polymerization?
The structure of the alkylating agent is fundamental. In Friedel-Crafts reactions, primary alkyl halides are notorious for causing issues because they form unstable primary carbocations that readily rearrange.[4][5] This rearrangement can lead to a mixture of products and also provides opportunities for polymerization initiation. Using alkylating agents that form more stable secondary or tertiary carbocations directly can often lead to cleaner reactions. To avoid this, an alternative is to use Friedel-Crafts acylation followed by reduction, as the acylium ion intermediate does not undergo rearrangement.[4]
Q6: Is catalyst selection critical in preventing polymerization?
Absolutely. The catalyst dictates the reaction mechanism and is therefore a key control point.
-
Lewis vs. Brønsted Acids: The choice between Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄, solid acids) can significantly impact selectivity.[3][19]
-
Solid Acid Catalysts: There is a growing trend towards using solid acid catalysts (like zeolites) in industrial processes. These catalysts can offer higher selectivity, reduce waste, and are often regenerable.[1][19] Their defined pore structure can also create shape-selective environments that disfavor the formation of bulky polymer chains.
-
Catalyst Activity: A catalyst that is too active can lead to rapid, uncontrolled reactions and increased byproduct formation. Tuning the catalyst's activity is essential for a successful reaction.[20]
Section 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific problems related to polymer formation.
Problem: Excessive Polymer Formation Detected Post-Reaction
You've completed your alkylation reaction, and upon work-up, you observe a significant amount of viscous, insoluble, or high-molecular-weight material.
Initial Diagnosis Workflow
The first step is a logical assessment of the potential causes. Use the following workflow to guide your investigation.
Caption: Diagnostic workflow for troubleshooting high polymer formation.
Mitigation Strategy 1: Reaction Condition Optimization
Systematic optimization of reaction parameters is the most direct way to minimize byproduct formation.[21][22][23] The following table outlines key parameters and the rationale for their adjustment.
| Parameter | Recommended Adjustment | Rationale & Causality |
| Temperature | Decrease in 5-10 °C increments | Polymerization often has a higher activation energy than the desired alkylation. Lowering the temperature can disproportionately slow the side reaction.[8] |
| Addition Rate | Slow down the addition of the alkylating agent (e.g., use a syringe pump) | This maintains a low instantaneous concentration of the limiting reagent (often the olefin), which minimizes its ability to self-polymerize.[2] |
| Concentration | Increase the molar ratio of the substrate to the alkylating agent | Keeping the substrate (e.g., aromatic compound or isobutane) in large excess shifts the reaction equilibrium towards the desired bimolecular reaction and away from olefin polymerization.[2][3] |
| Catalyst Loading | Reduce catalyst concentration | While counterintuitive, excessive catalyst can create a high concentration of active sites, leading to uncontrolled side reactions. Find the minimum effective loading. |
| Mixing | Increase agitation speed | Poor mixing can lead to localized "hot spots" of high reactant concentration, which are breeding grounds for polymerization. Improved mixing ensures homogeneity. |
Mitigation Strategy 2: Analytical & Screening Protocol
If optimizing conditions is insufficient, a more fundamental change may be needed. This involves characterizing the byproduct and screening for better reagents.
Step 1: Polymer Characterization (Protocol)
-
Isolate Byproduct: Separate the polymeric material from the reaction mixture via precipitation (e.g., by adding a non-solvent) or filtration.
-
Dissolve Polymer: Find a suitable solvent (e.g., THF, Chloroform) for the isolated polymer.
-
GPC Analysis: Inject a prepared sample into a Gel Permeation Chromatography (GPC) system to determine the molecular weight (Mw, Mn) and Polydispersity Index (PDI).[12] This tells you the size and distribution of the polymer chains.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the dissolved polymer. This will help elucidate the repeating monomer unit and identify structural features.[11][12]
Step 2: Catalyst and Solvent Screening (Protocol)
-
Setup: Use a parallel synthesis platform or a multi-well plate to screen several conditions simultaneously.
-
Array Design: Design an array that varies the catalyst and solvent. For example:
-
Execution: Run the alkylation reaction under the optimized temperature and concentration conditions from Mitigation Strategy 1 in each well of the array.
-
Analysis: Use a rapid analytical technique like HPLC-MS or GC-MS to determine the yield of the desired product and the relative amount of byproduct in each reaction.
-
Selection: Identify the catalyst/solvent combination that provides the highest selectivity for the desired product.
Section 3: Advanced Prevention Protocols
For particularly challenging reactions, proactive measures can be designed into the process from the start.
Protocol 3.1: Use of Polymerization Inhibitors
In cases where polymerization proceeds via a free-radical mechanism (often initiated by heat or impurities), the addition of an inhibitor can be highly effective.[24][25] Inhibitors are molecules that scavenge radical species, terminating the polymerization chain reaction.[24][26][27]
Common Polymerization Inhibitors and Their Mechanisms
| Inhibitor | Chemical Class | Mechanism of Action | Typical Use Case |
| 4-methoxyphenol (MEHQ) | Phenolic | Hydrogen atom donor that reacts with growing polymer radicals to form a stable, non-reactive radical.[25] | Stabilizing acrylic and styrene monomers during storage and distillation. |
| Butylated hydroxytoluene (BHT) | Phenolic | Similar to MEHQ, acts as a radical scavenger.[25] | General-purpose antioxidant and inhibitor for various organic reactions. |
| TEMPO | Stable Radical (Nitroxide) | A stable free radical that rapidly combines with carbon-centered radicals to terminate chain propagation.[27][28] | Highly effective for controlling radical polymerization in sensitive systems. |
| Phenothiazine | Thiazine | Acts as a chain-transfer agent to stop polymerization.[26][27] | High-temperature inhibitor, often used during monomer distillation. |
Experimental Protocol for Screening Inhibitors:
-
Select Candidates: Choose 2-3 inhibitors from the table above based on your reaction conditions (e.g., temperature, radical vs. ionic mechanism).
-
Determine Concentration: Start with a low concentration, typically in the range of 10-100 ppm relative to the monomer.
-
Run Control Reaction: Perform the alkylation reaction under the best-known conditions without any inhibitor.
-
Run Test Reactions: Perform identical reactions, each with one of the selected inhibitors at the chosen concentration.
-
Analyze and Compare: Quantify the yield of the desired product and the amount of polymer formed in all reactions. An effective inhibitor will significantly reduce polymer formation without substantially impacting the desired product yield.[29]
Protocol 3.2: Controlled Feed Strategy
A semi-batch or continuous-flow setup can be used to maintain a low, steady-state concentration of the polymerizable reactant, starving the side reaction.
Caption: A semi-batch reactor setup for controlled feed of a reactant.
Step-by-Step Methodology for Semi-Batch Reaction:
-
Reactor Charge: Charge the reaction vessel with the substrate (e.g., benzene), the solvent, and the catalyst.
-
Temperature Control: Bring the reactor contents to the optimal reaction temperature.
-
Prepare Feed: Load a syringe pump with the alkylating agent (e.g., 1-dodecene), either neat or diluted in a small amount of solvent.
-
Initiate Feed: Start the syringe pump at a very slow rate (e.g., calculated to deliver the full equivalent over several hours).
-
Monitor: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC.
-
Quench: Once the reaction has reached completion, quench as usual. This method ensures the olefin concentration remains too low for polymerization to compete effectively with the desired alkylation.
By implementing these diagnostic, troubleshooting, and preventative strategies, you can significantly improve the outcome of your alkylation reactions, leading to higher yields, purer products, and more efficient processes.
References
- Alkyl Strategies for Optimizing Reaction Conditions. (2025). Google AI Search.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. (n.d.).
- Alkylation Isomerisation and Polymeriz
- How to Maximize Alkyl Utilization in Biochemical Solutions? (2025).
- The effects of reaction temperature on the Friedel–Crafts alkylation... (2020).
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions.
- Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. (n.d.). Queensland Alliance for Environmental Health Sciences.
- Does solvent plays an important role in free radical polymerization? If yes how and if no Y? (2016).
- A Brief Introduction to Chemical Reaction Optimization. (n.d.).
- Polymerization, Alkyl
- Optimizing the Reaction by Minimizing Impurities. (n.d.).
- Synthetic Lignin Oligomers: Analytical Techniques, Challenges, and Opportunities - PMC. (n.d.).
- Exploring the Techniques Used in Polymer Analysis. (2024). Technology Networks.
- Polymeriz
- Optimal Operation of an Industrial Alkyl
- The Basics of Polymer Analysis: Techniques & Solutions. (2014). RQM+.
- Alkylation unit - Wikipedia. (n.d.). Wikipedia.
- Polymerisation inhibitor - Wikipedia. (n.d.). Wikipedia.
- A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological.
- Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC. (n.d.).
- Decomposition of spent alkylation sulfuric acid to produce sulfur dioxide and w
- Inhibition of Free Radical Polymerization: A Review - PMC. (2023).
- Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.
- Inhibition of Free Radical Polymerization: A Review. (2025).
- Unit 13.
- 27.8: Polymers and Polymerization Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Alkyl
- Mod-06 Lec-07 Alkylation, Isomerisation and Polymeris
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
- Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo.
- Industrial Catalysts for Alkene Polymerization. (n.d.).
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Solvent Effects On Free Radical Polymeriz
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
- MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomeriz
- Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- 8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
- Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC. (2022).
Sources
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Technical Support Center: Solvent Optimization for N-(2-Chloroethyl)benzamide
Introduction: The Solvent Paradox
Working with N-(2-Chloroethyl)benzamide presents a classic chemoselectivity challenge. As a bifunctional building block, it contains an electrophilic alkyl chloride and a nucleophilic amide oxygen. Your choice of solvent does not merely dissolve the reagents; it dictates the competition between intermolecular substitution (desired alkylation) and intramolecular cyclization (oxazoline formation).
This guide moves beyond standard "solubility checks" to provide a mechanistic rationale for solvent selection, focusing on kinetics, workup efficiency, and green chemistry compliance.
Module 1: Reaction Pathways & Solvent Influence
Before selecting a solvent, you must visualize the competing pathways. The dielectric constant (
Mechanism Visualization
Figure 1: Competing reaction pathways. Path A represents the desired substitution. Path B represents the "Oxazoline Trap," where the amide oxygen displaces the chloride.
Module 2: Troubleshooting & Optimization Guides
Scenario A: "My reaction yields are low, and I see a byproduct with Mass [M-36]."
Diagnosis: You are falling into the Oxazoline Trap . The loss of 36 Da corresponds to the loss of HCl. This indicates the amide oxygen has attacked the ethyl chloride, forming 2-phenyl-2-oxazoline . This intramolecular reaction is entropy-driven and accelerated by polar solvents that stabilize the charged intermediate.
Corrective Protocol:
-
Increase Concentration: Intramolecular reactions (cyclization) are zero-order in concentration, while intermolecular reactions (
) are first-order. Running your reaction at >0.5 M favors the desired intermolecular product. -
Switch Solvents: Move away from high-dielectric solvents like DMSO (
) or DMF ( ). These stabilize the ionic transition state of the cyclization.-
Recommended:Acetonitrile (MeCN) or 2-MeTHF .
-
-
Buffer the Base: Strong bases deprotonate the amide, making it more nucleophilic and prone to cyclization. Use weaker bases (e.g.,
instead of ) or maintain slightly acidic conditions if the nucleophile allows.
Scenario B: "I cannot remove DMF/DMSO during workup."
Diagnosis: Solvent entrapment. High-boiling polar aprotic solvents often require multiple aqueous washes or high-vacuum distillation, which can degrade thermally sensitive products.
Green Chemistry Solution: Replace DMF with Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why? These solvents have a "Goldilocks" polarity—sufficient to dissolve the benzamide and promote
kinetics, but low enough water miscibility to allow for clean phase separation during aqueous workup. -
Data Point: CPME forms azeotropes with water that facilitate drying, and it resists peroxide formation better than THF [1].
Module 3: Solvent Selection Matrix
Use this table to select the optimal solvent based on your specific reaction goals.
| Solvent Class | Examples | Suitability | Technical Notes |
| Polar Aprotic (High) | DMF, DMSO, NMP | Avoid (mostly) | Accelerates |
| Polar Aprotic (Med) | Acetonitrile (MeCN), Acetone | Recommended | Good balance of solubility and reactivity. Easy removal (low BP). |
| Green Ethers | 2-MeTHF, CPME | Highly Recommended | Excellent for workup (hydrophobic). Good solubility for benzamides. Slower kinetics than DMF but cleaner profile [2]. |
| Chlorinated | DCM, DCE | Discouraged | Good solubility but environmentally hazardous. DCE promotes cyclization at reflux. |
| Protic | Ethanol, Methanol | Context Dependent | High solubility but nucleophile solvation ( |
Module 4: Experimental Protocol (Solvent Screening)
Objective: Determine the optimal solvent system for reacting this compound with a secondary amine nucleophile.
Step-by-Step Methodology:
-
Preparation: Prepare 4 vials containing this compound (1.0 eq, 0.5 mmol).
-
Solvent Addition: Add 1.0 mL of the following solvents to separate vials (0.5 M concentration):
-
Vial A: DMF (Control - High Polarity)
-
Vial B: Acetonitrile (Standard)
-
Vial C: 2-MeTHF (Green Alternative)
-
Vial D: Toluene (Non-polar Control)
-
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) and Base (
, 2.0 eq). -
Incubation: Heat to 60°C for 4 hours.
-
Analysis: Take a 50 µL aliquot, dilute in MeCN, and analyze via HPLC/UPLC.
-
Monitor: Ratio of Product (
A) vs. Oxazoline Byproduct ( B).
-
-
Decision Logic:
-
If Vial C yields >85% conversion with <5% oxazoline, adopt 2-MeTHF for scale-up to simplify extraction.
-
Frequently Asked Questions (FAQ)
Q1: Can I use water as a solvent?
A: Generally, no. While "on-water" reactions are popular, the chloride leaving group on this compound is susceptible to hydrolysis at high temperatures, forming the alcohol derivative. Furthermore, water's hydrogen bonding will "cage" anionic nucleophiles, effectively shutting down the
Q2: Why is my reaction mixture turning yellow/orange?
A: This often indicates the formation of the oxazoline hydrochloride salt or decomposition products. If using an iodide catalyst (Finkelstein conditions) to speed up the reaction, the color is normal (
Q3: Does temperature affect the solvent choice? A: Yes. Higher temperatures generally favor the elimination/cyclization pathway (higher activation energy) over substitution. If you must use a high-boiling solvent like DMSO to achieve high temperatures, you risk increasing the impurity profile. Try using MeCN at reflux (82°C) instead of DMSO at 100°C.
References
-
Pellissier, H. (2022). Green Solvents for Amide Synthesis. Green Chemistry, 24, 5299–5306.
-
Watson, A. J. B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 14, 3057-3065.
-
Yang, T., et al. (2022).[1] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.[1]
-
Master Organic Chemistry. (2012). Solvent Effects on SN2 Reactions: Polar Aprotic vs Protic.
Sources
troubleshooting unexpected results in experiments with N-(2-Chloroethyl)benzamide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Reactivity, Stability, and Unexpected Side-Reactions
Welcome to the NCEB Technical Hub
You are likely here because your experiments with N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) are yielding inconsistent data. Unlike standard alkyl halides, NCEB possesses an internal nucleophile (the amide oxygen) and an electron-withdrawing backbone that fundamentally alters its reactivity profile compared to simple alkyl chlorides.
This guide addresses the three most common "unexpected results" reported by researchers:
-
The "M-36" Mass Spec Anomaly (Unwanted Cyclization)
-
Nucleophilic Stagnation (Failure to alkylate targets)
-
Hydrolytic Instability (Purity degradation)
Issue #1: The "M-36" Anomaly (Spontaneous Cyclization)
Symptom:
-
LC-MS: You observe a dominant peak at m/z ~148 [M+H]+ instead of the expected 184 [M+H]+ .
-
NMR: The two distinct triplets for the ethyl chain (typically
3.6–3.9 ppm) have shifted and converged into a multiplet pattern further downfield ( 4.0–4.5 ppm). -
Appearance: Your solid product has turned into an oil or a lower-melting solid.
Diagnosis: 2-Phenyl-2-oxazoline Formation
You are no longer working with NCEB. Under basic conditions or elevated temperatures, the amide oxygen attacks the
The Mechanism: Unlike nitrogen mustards which form aziridinium ions, NCEB forms an oxazolinium intermediate which deprotonates to the stable neutral oxazoline.
Figure 1: Mechanism of unwanted cyclization. The amide oxygen acts as an internal nucleophile, displacing chloride to form the thermodynamic oxazoline trap.
Corrective Protocol:
-
pH Management: Ensure your reaction matrix stays neutral or slightly acidic (pH < 7.5). Avoid strong bases (e.g., NaOH, KOH) during workup. Use mild bases like NaHCO
only if necessary and at low temperatures. -
Temperature Control: Do not heat NCEB above 60°C in polar protic solvents.
-
Reversal (Salvage): If you have accidentally formed the oxazoline, you can sometimes reopen the ring by refluxing in dilute HCl, though this hydrolyzes the amide bond as well. It is usually better to discard and re-synthesize.
Issue #2: Nucleophilic Stagnation (Reaction Failure)
Symptom: You are attempting to use NCEB to alkylate an amine or thiol (e.g., R-NH2 + NCEB -> R-NH-Ethyl-Benzamide), but the starting material remains unconsumed even after 24 hours.
Diagnosis: Amide Deactivation
The benzamide group is electron-withdrawing. It pulls electron density away from the ethyl chain, making the C-Cl bond stronger and less prone to S
Solution: The Finkelstein Activation You must convert the alkyl chloride to a more reactive alkyl iodide in situ.
Protocol: Finkelstein-Assisted Alkylation
| Step | Action | Rationale |
| 1 | Dissolve NCEB (1.0 eq) in Acetone or Butanone (MEK) . | Solvents where NaCl is insoluble, driving equilibrium. |
| 2 | Add Sodium Iodide (NaI) (1.1 – 1.5 eq). | Iodide is a better nucleophile and a better leaving group. |
| 3 | Reflux for 2–4 hours. | Drives the Cl |
| 4 | CRITICAL: Do not work up yet. | |
| 5 | Add your target nucleophile (Amine/Thiol) directly to the mixture. | The nucleophile reacts with the transient, highly reactive N-(2-iodoethyl)benzamide. |
Data Validation:
-
Success Indicator: Appearance of heavy precipitate (NaCl).
-
TLC: The iodide intermediate often has a slightly different Rf value than the chloride; monitor for the disappearance of the chloride spot.
Issue #3: Synthesis & Purity Artifacts
Symptom: The melting point of your synthesized NCEB is broad or lower than the literature value (103–106 °C), and the product feels "wet" or sticky.
Diagnosis: Hydrolytic Cleavage or Solvent Trapping During the standard Schotten-Baumann synthesis (Benzoyl Chloride + Chloroethylamine), excess water or base can hydrolyze the benzoyl chloride to benzoic acid, or hydrolyze the product itself.
Troubleshooting Flowchart:
Figure 2: Decision tree for purifying this compound batches.
Reference Data: Physical Properties
| Property | Value | Notes |
| Molecular Weight | 183.63 g/mol | |
| Melting Point | 103–106 °C | Sharp MP indicates high purity. |
| Solubility (Water) | Low | Precipitates upon addition to water. |
| Solubility (Org) | High | DCM, Ethanol, Acetone, DMF. |
| Stability | Moderate | Stable at RT; degrades >60°C in base. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]
-
Lobert, M., et al. (2008). Synthesis and microwave assisted polymerization of fluorinated 2-phenyl-2-oxazolines. Chemical Communications.[1] (Discusses the cyclization kinetics of phenyl-oxazolines from chloroethyl amides). Retrieved from [Link]
-
ChemSrc (2025). this compound Physicochemical Properties. Retrieved from [Link]
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Protocols. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in N-(2-Chloroethyl)benzamide Synthesis
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 30, 2026[1]
Executive Summary & Core Mechanism
The Challenge: The synthesis of N-(2-Chloroethyl)benzamide via the Schotten-Baumann reaction (Benzoyl chloride + 2-Chloroethylamine) is a classic nucleophilic acyl substitution.[1] However, it presents a dual-thermal risk:[1][2]
-
Heat of Neutralization: Releasing the free amine from 2-chloroethylamine hydrochloride using a base generates significant initial heat.[1]
-
Heat of Amidation: The reaction between the highly electrophilic benzoyl chloride and the nucleophilic amine is rapidly exothermic.
The Consequence: Failure to manage this exotherm results in the hydrolysis of benzoyl chloride (yield loss), formation of impurities (dimers), and potential safety hazards regarding the vaporization of lachrymatory reagents.
Pre-Reaction Setup & Safety (FAQ)
Q: What is the optimal solvent system for heat dissipation?
A: We recommend a biphasic system (DCM/Water) or a pure aqueous suspension depending on your downstream processing capabilities.[1]
| System | Heat Capacity | Pros | Cons |
| Aqueous (Standard) | High ( | Excellent heat absorption; product often precipitates directly.[1] | Benzoyl chloride hydrolysis competes with product formation if T > 10°C. |
| Biphasic (DCM/H₂O) | Moderate | DCM acts as a heat sink (boiling point 40°C provides a "thermal fuse"); protects reagent from hydrolysis.[1] | Requires phase separation; DCM is volatile.[1] |
Recommendation: For scales >10g, use the Biphasic system to mitigate localized hot spots.
Q: My 2-Chloroethylamine is a hydrochloride salt. Does this affect the exotherm?
A: Yes, significantly. You are performing two exothermic reactions simultaneously if you add the base and acid chloride together.
-
Protocol Adjustment: Dissolve the amine salt in water first. Cool this solution to 0°C. Add the stoichiometric base (e.g., NaOH) slowly to liberate the free amine before adding the benzoyl chloride. Allow the heat of neutralization to dissipate back to 0-5°C before proceeding.
The Critical Addition Phase (Troubleshooting)
Diagram 1: Exotherm Control Loop
This logic flow illustrates the decision-making process during the addition of Benzoyl Chloride.
Figure 1: Operational logic for controlling the addition of acid chloride. The threshold of 10°C is critical to prevent competitive hydrolysis.
Q: The temperature spiked to 25°C during addition. Is the batch ruined?
A: Not necessarily, but your yield will likely decrease.[1]
-
Immediate Action: Stop addition immediately. Increase stirring speed to maximum (vortexing) to improve heat transfer to the jacket/ice bath. Do not add ice directly into the reaction mixture unless you are using a pure aqueous protocol and can account for the volume change.
-
Impact: Higher temperatures favor the reaction of benzoyl chloride with water (hydrolysis) over the amine. You may need to add an additional 10-15% equivalent of benzoyl chloride to compensate for the portion lost to hydrolysis.
Q: Why is the reaction mixture fuming?
A: This indicates HCl gas release or Benzoyl Chloride vaporization .[1]
-
Cause: The reaction is too hot, or you lack sufficient base to neutralize the HCl byproduct immediately.
-
Fix: Ensure your base (NaOH/TEA) is present in excess (usually 2.0 - 2.5 equivalents relative to the amine salt).[1] The base acts as an HCl scavenger.[3][4] If using a biphasic system, ensure vigorous stirring so the base in the aqueous phase can neutralize the acid generated in the organic phase.
Post-Reaction & Workup
Q: I have a sticky oil instead of a solid precipitate. What happened?
A: "Oiling out" often occurs if the reaction temperature remained high, leading to impurities that depress the melting point.
-
Troubleshooting:
-
Cooling: Place the flask in an ice-salt bath (-10°C) and scratch the glass side with a rod to induce nucleation.
-
pH Adjustment: Ensure the pH is basic (~10). If acidic, unreacted amine salt may be solubilizing your product or impurities.[1]
-
Seeding: Add a small crystal of pure this compound if available.
-
Diagram 2: Workup Decision Tree
Optimizing yield based on the physical state of the product.
Figure 2: Post-reaction processing.[1] Note that washing with dilute HCl removes unreacted amine, while NaHCO3 removes unreacted benzoic acid.[1]
References
-
Schotten-Baumann Reaction Overview. Wikipedia. Available at: [Link][1][5]
-
Synthesis of Benzamide from Benzoyl Chloride. Global Conference Info. Available at: [Link]
-
Reaction of Acyl Chlorides with Amines. Chemguide. Available at: [Link][1]
Sources
- 1. This compound | C9H10ClNO | CID 101439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Validation of N-(2-Chloroethyl)benzamide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the structure of N-(2-Chloroethyl)benzamide. By examining its spectral characteristics alongside those of structurally related alternatives—N-(2-hydroxyethyl)benzamide and the parent benzamide—we will demonstrate how a multi-faceted spectroscopic approach provides irrefutable evidence of its chemical identity. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.
The Imperative of Orthogonal Spectroscopic Validation
The principle of orthogonal validation, employing multiple, independent analytical techniques, is paramount in structural chemistry. While a single spectroscopic method can provide strong indications of a molecule's architecture, it is the congruence of data from several techniques that builds an unassailable case for a specific structure. In this guide, we will leverage ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and self-validating spectroscopic profile of this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the comprehensive spectroscopic validation of a synthesized organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay appropriate for the molecule.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | -NH- Proton (δ, ppm) | -CH₂-N- (δ, ppm) | -CH₂-X (X=Cl or OH) (δ, ppm) |
| This compound | ~7.4-7.8 (m, 5H) | ~6.8 (br s, 1H) | ~3.78 (q, 2H) | ~3.72 (t, 2H) |
| N-(2-hydroxyethyl)benzamide | ~7.3-7.8 (m, 5H) | Broad signal | ~3.5 (m, 2H) | ~3.7 (t, 2H) |
| Benzamide | ~7.4-7.9 (m, 5H) | ~7.9 (br s, 2H) | - | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis and Interpretation
The ¹H NMR spectrum of This compound is highly informative. The multiplet in the aromatic region (δ ~7.4-7.8 ppm) integrating to five protons is characteristic of a monosubstituted benzene ring. A broad singlet around δ 6.8 ppm corresponds to the amide proton (-NH-). The key differentiating signals are the two triplets in the aliphatic region. The quartet at approximately δ 3.78 ppm is assigned to the methylene group adjacent to the nitrogen (-CH₂-N-), which is coupled to the adjacent methylene group. The triplet at δ 3.72 ppm corresponds to the methylene group bonded to the electron-withdrawing chlorine atom (-CH₂-Cl).
In contrast, for N-(2-hydroxyethyl)benzamide , while the aromatic and amide proton signals are similar, the chemical shifts of the ethyl protons are different. The methylene group attached to the hydroxyl group (-CH₂-OH) typically appears at a slightly upfield position compared to the one attached to chlorine. Furthermore, the presence of the hydroxyl proton would be confirmed by a D₂O exchange experiment, where the -OH and -NH signals would disappear.
Benzamide presents a much simpler spectrum, with only the aromatic protons and the two amide protons visible, lacking any signals in the aliphatic region. This clear distinction immediately rules out the parent amide as the structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Although less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework and identifying key functional groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively). Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Comparative ¹³C NMR Data
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | -CH₂-N- (δ, ppm) | -CH₂-X (X=Cl or OH) (δ, ppm) |
| This compound | ~167 | ~127-134 | ~43 | ~41 |
| N-(2-hydroxyethyl)benzamide | ~168 | ~127-135 | ~43 | ~61 |
| Benzamide | ~171.4 | ~128.5-134.6 | - | - |
Note: Chemical shifts are approximate and can vary.
Analysis and Interpretation
The ¹³C NMR spectrum of This compound shows a characteristic carbonyl signal around δ 167 ppm. The signals in the δ 127-134 ppm range correspond to the six carbons of the benzene ring. The key distinguishing features are the two aliphatic carbon signals. The carbon adjacent to the nitrogen (-CH₂-N-) appears around δ 43 ppm, while the carbon attached to the chlorine (-CH₂-Cl) is found at approximately δ 41 ppm.
For N-(2-hydroxyethyl)benzamide , the most significant difference lies in the chemical shift of the carbon bearing the substituent. The carbon attached to the more electronegative oxygen atom in the hydroxyl group (-CH₂-OH) is significantly deshielded and appears further downfield, around δ 61 ppm, compared to the carbon attached to chlorine. This substantial difference in chemical shift provides a definitive marker to distinguish between the two structures.
Benzamide exhibits a carbonyl signal at a slightly different chemical shift (δ ~171.4 ppm) and the aromatic carbon signals, with no aliphatic signals present.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | ~3300-3400 | ~1640-1660 | ~650-850 | - |
| N-(2-hydroxyethyl)benzamide | ~3300-3400 | ~1630-1650 | - | Broad, ~3200-3600 |
| Benzamide | ~3170, ~3370 | ~1655 | - | - |
Analysis and Interpretation
The IR spectrum of This compound displays a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹ and a strong carbonyl (C=O) absorption for the amide group around 1640-1660 cm⁻¹. The crucial, albeit sometimes less intense, absorption is the C-Cl stretch, which typically appears in the fingerprint region between 650-850 cm⁻¹.
The most striking difference in the spectrum of N-(2-hydroxyethyl)benzamide is the presence of a broad O-H stretching band in the 3200-3600 cm⁻¹ region, which would be absent in the spectrum of this compound. This broadness is due to hydrogen bonding.
The spectrum of Benzamide shows the characteristic N-H and C=O stretches of a primary amide, but lacks the C-Cl or O-H stretches, and the aliphatic C-H stretches that would be present in the other two compounds.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 183/185 (M⁺/M⁺+2) | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 49/51 (CH₂Cl⁺) |
| N-(2-hydroxyethyl)benzamide | 165 (M⁺) | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 31 (CH₂OH⁺) |
| Benzamide | 121 (M⁺) | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
Analysis and Fragmentation Pathway
Caption: Proposed mass spectral fragmentation pathway for this compound.
The mass spectrum of This compound is distinguished by its molecular ion peak, which appears as a characteristic doublet at m/z 183 and 185 with an approximate 3:1 intensity ratio. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The base peak is often observed at m/z 105, corresponding to the stable benzoyl cation (C₆H₅CO⁺), formed by the loss of the chloroethylamino radical. Further fragmentation of the benzoyl cation leads to the phenyl cation at m/z 77. The presence of a peak at m/z 49/51 (also in a 3:1 ratio) corresponding to the chloromethyl cation is another strong indicator of the chloroethyl moiety.
In contrast, N-(2-hydroxyethyl)benzamide would show a molecular ion peak at m/z 165. While it would also exhibit the characteristic benzoyl (m/z 105) and phenyl (m/z 77) fragments, a key differentiating fragment would be at m/z 31, corresponding to the [CH₂OH]⁺ ion.
Benzamide has a molecular ion at m/z 121 and its fragmentation is dominated by the formation of the benzoyl cation at m/z 105.
Conclusion: A Consensus of Evidence
The structural validation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and critical piece of the structural puzzle, and their collective data points to a single, unambiguous structure. The ¹H and ¹³C NMR spectra define the proton and carbon framework, clearly differentiating the chloroethyl group from a hydroxyethyl alternative. IR spectroscopy confirms the presence of the key amide and C-Cl functional groups, while ruling out the presence of a hydroxyl group. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern, including the characteristic isotopic signature of chlorine, that is fully consistent with the proposed structure. This comprehensive, multi-technique approach exemplifies the rigorous standards required for structural elucidation in modern chemical and pharmaceutical research.
References
A Comparative Guide to N-(2-Chloroethyl)benzamide and Other Nitrogen Mustard Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Nitrogen Mustard Alkylating Agents
Nitrogen mustards, a class of bifunctional alkylating agents, have been a cornerstone of both synthetic chemistry and cancer chemotherapy for decades.[1] Their ability to form covalent bonds with nucleophilic groups on biomolecules, most notably DNA, underpins their potent biological activity and synthetic utility.[2] This guide provides a detailed comparison of N-(2-Chloroethyl)benzamide with two other widely used nitrogen mustard analogues: cyclophosphamide and chlorambucil.
All three compounds share a common reactive motif: the N,N-bis(2-chloroethyl) group. The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion to form a highly strained and electrophilic aziridinium ion.[2] This intermediate is the ultimate alkylating species, readily reacting with nucleophiles. The remainder of the molecule, however, significantly influences the compound's physical properties, reactivity, and biological specificity.
This guide will delve into the nuances of these structural differences, providing a comparative analysis of their synthesis, reactivity, and safety profiles. We will also present detailed experimental protocols for their synthesis and for a standardized assay to quantitatively compare their alkylating performance, empowering researchers to make informed decisions in their synthetic and drug discovery endeavors.
Comparative Analysis of this compound, Cyclophosphamide, and Chlorambucil
While all three compounds are nitrogen mustards, their distinct structural features lead to significant differences in their chemical and physical properties, influencing their application in synthesis and medicine.
| Feature | This compound | Cyclophosphamide | Chlorambucil |
| Structure | Aromatic amide | Cyclic phosphorodiamidate | Aromatic carboxylic acid |
| Molecular Weight | 183.63 g/mol [3] | 261.09 g/mol (anhydrous) | 304.22 g/mol |
| Melting Point | 102-106 °C[4] | 41-45 °C (monohydrate) | 64-66 °C |
| Solubility | Soluble in organic solvents | Soluble in water | Sparingly soluble in water, soluble in organic solvents |
| Activation | Direct-acting | Requires metabolic activation in vivo[4] | Direct-acting |
Reactivity and Mechanism of Action
The alkylating activity of these compounds is critically dependent on the formation of the aziridinium ion. The rate of this formation, and thus the overall reactivity, is modulated by the electron-donating or -withdrawing nature of the substituent on the nitrogen atom.
-
This compound : The benzoyl group is electron-withdrawing, which can decrease the nucleophilicity of the nitrogen atom and potentially slow down the formation of the aziridinium ion compared to aliphatic nitrogen mustards. This may result in a more stable and selective alkylating agent.
-
Cyclophosphamide : As a phosphorodiamidate, cyclophosphamide itself is inactive. It requires enzymatic oxidation in the liver to form 4-hydroxycyclophosphamide, which then tautomerizes to aldophosphamide. This metabolite subsequently eliminates acrolein to generate the active alkylating species, phosphoramide mustard.[4] This multi-step activation makes it a prodrug, with its reactivity being context-dependent.
-
Chlorambucil : The phenylbutyric acid moiety is less electron-withdrawing than the benzoyl group in this compound. This generally results in a higher reactivity for chlorambucil.[5]
The following diagram illustrates the common mechanism of aziridinium ion formation.
Caption: General mechanism of aziridinium ion formation from a nitrogen mustard.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard Schotten-Baumann reaction for the synthesis of this compound from benzoyl chloride and 2-chloroethylamine hydrochloride.[6][7][8]
Materials:
-
Benzoyl chloride
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1 equivalent) in water.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane.
-
Add the benzoyl chloride solution to the aqueous amine solution dropwise with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: 75-85%
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Comparative Alkylating Activity Assay using 4-(p-Nitrobenzyl)pyridine (NBP)
The 4-(p-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method for determining the alkylating activity of various compounds.[9] The nucleophilic pyridine nitrogen of NBP reacts with the alkylating agent, and subsequent basification leads to the formation of a colored product that can be quantified spectrophotometrically.
Materials:
-
This compound
-
Cyclophosphamide
-
Chlorambucil
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Acetone
-
Phosphate buffer (pH 7.4)
-
Triethylamine
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of each alkylating agent and NBP in acetone.
-
In a series of test tubes, add a specific volume of the NBP solution and phosphate buffer.
-
Initiate the reaction by adding a specific volume of the alkylating agent stock solution to each test tube.
-
Incubate the reaction mixtures at 37 °C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding triethylamine to each tube and vortexing.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 540-560 nm) using a UV-Vis spectrophotometer.
-
A higher absorbance indicates a greater extent of alkylation and thus higher reactivity of the alkylating agent.
Data Analysis:
By plotting the absorbance values against the concentration of the alkylating agent, a dose-response curve can be generated. The relative reactivity of the different agents can be compared by their EC₅₀ values (the concentration required to achieve 50% of the maximal response).
Safety and Handling
All three compounds are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.
| Compound | Key Hazards |
| This compound | Irritant to skin, eyes, and respiratory system.[3] |
| Cyclophosphamide | Toxic if swallowed, may cause genetic defects, may cause cancer, may damage fertility or the unborn child.[10] |
| Chlorambucil | Toxic if swallowed, causes skin and serious eye irritation, may cause cancer. |
Always consult the Safety Data Sheet (SDS) for each compound before use for complete and detailed safety information.
Conclusion
This compound, cyclophosphamide, and chlorambucil represent a versatile class of alkylating agents with distinct properties. The choice of agent for a particular synthetic application or as a lead compound in drug discovery depends on the desired reactivity, selectivity, and pharmacokinetic profile. While cyclophosphamide offers the advantage of being a prodrug, requiring metabolic activation, this compound and chlorambucil are direct-acting agents with reactivities that can be tuned by their respective aromatic substituents.
The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these important compounds. By understanding their chemical nuances and employing standardized assays, researchers can effectively harness the power of these classic alkylating agents for their specific needs.
References
-
Schotten–Baumann reaction. (2020, August 1). In L.S.College, Muzaffarpur. Retrieved from [Link]
-
Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. (2018, May 10). PubMed. Retrieved from [Link]
-
Synthesis of N,N-bis(2-chloroethyl)benzylamine. (n.d.). PrepChem.com. Retrieved from [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). Retrieved January 30, 2026, from [Link]
-
Schotten–Baumann reaction. (n.d.). In Grokipedia. Retrieved from [Link]
-
Benzamide Synthesis and Recrystallization | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
-
The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (n.d.). ACS Publications. Retrieved from [Link]
-
This compound | C9H10ClNO | CID 101439. (n.d.). PubChem. Retrieved from [Link]
-
Differences between melphalan and nitrogen mustard in the formation and removal of DNA cross-links. (1978, June). PubMed. Retrieved from [Link]
-
This compound | CAS#:26385-07-9. (n.d.). Chemsrc. Retrieved from [Link]
-
Colorimetric Detection of Sulfur Mustard with 4-(p-Nitrobenzyl)pyridine and Its Derivatives. (2024, May 28). ACS Publications. Retrieved from [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (n.d.). MDPI. Retrieved from [Link]
-
A Review on Nitrogen Mustards: “Key Players in the Fight Against Cancer”. (n.d.). IJIRT. Retrieved from [Link]
-
Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. (1997, March 15). PubMed. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nitrogen mustard – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs. (2011, July 1). PubMed. Retrieved from [Link]
-
Colorimetric Detection of Sulfur Mustard with 4-(p-Nitrobenzyl)pyridine and Its Derivatives. (2024, May 28). PubMed. Retrieved from [Link]
-
2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. (2018, May 10). PubMed. Retrieved from [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate. Retrieved from [Link]
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- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
confirming the purity of synthesized N-(2-Chloroethyl)benzamide by HPLC
Title: Precision Purity Profiling: A Comparative Guide to N-(2-Chloroethyl)benzamide Analysis via HPLC
Executive Summary: Beyond the Certificate of Analysis
In the synthesis of This compound (CAS 26385-07-9) , purity is not merely a number—it is the predictor of downstream success. As a key alkylating intermediate, its integrity directly impacts the yield of subsequent nucleophilic substitutions.
This guide moves beyond generic "98% pure" claims. We objectively compare analytical methodologies, demonstrating why Optimized Gradient RP-HPLC is superior to Isocratic HPLC, GC-MS, and NMR for quantitative impurity profiling. We provide a validated protocol designed to detect critical process impurities—specifically hydrolysis products (Benzoic acid) and unreacted amines—that often escape standard detection methods.
Chemical Context & Impurity Fate Mapping
To validate purity, one must first understand the "Impurity Fate"—where contaminants originate and how they behave.
Synthesis Route: typically involves the Schotten-Baumann reaction of Benzoyl Chloride with 2-Chloroethylamine (or its hydrochloride salt).
Critical Impurities:
-
Benzoic Acid: From hydrolysis of benzoyl chloride (moisture ingress).[1]
-
2-Chloroethylamine: Unreacted starting material (genotoxic potential).
-
N-(2-Hydroxyethyl)benzamide: Hydrolysis of the product's chloro-group (storage instability).
-
N-Vinylbenzamide: Elimination product (thermal degradation).
Figure 1: Synthesis & Impurity Origins
Caption: Impurity Fate Map showing the origin of critical contaminants during synthesis and storage.
Comparative Analysis: Selecting the Right Tool
Why choose HPLC over other common laboratory techniques? The table below contrasts the performance of the proposed HPLC method against alternatives.
Table 1: Comparative Performance of Analytical Techniques
| Feature | Optimized Gradient HPLC (Proposed) | Isocratic HPLC (Standard) | GC-MS | 1H-NMR |
| Primary Utility | Quantitative Purity & Impurity Profiling | Quick Purity Check | Volatile Impurity ID | Structural Confirmation |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (0.1%) | High | Low (~1.0%) |
| Benzoic Acid Detection | Excellent (Elutes early, sharp peak) | Poor (Often co-elutes with solvent front) | Good (Derivatization often required) | Good |
| Thermal Stability Risk | None (Ambient/Low Temp) | None | High (Cl-elimination to Vinylbenzamide) | None |
| Quantitation Precision | < 0.5% RSD | ~1-2% RSD | ~2-5% RSD | ~5-10% RSD |
The Verdict:
-
GC-MS risks thermally degrading the chloro-ethyl group into N-vinylbenzamide, creating false impurity positives.
-
NMR lacks the dynamic range to see <1% impurities, which is critical for alkylating agents.
-
Isocratic HPLC fails to resolve the highly polar Benzoic acid from the injection void volume.
-
Gradient HPLC is the only self-validating system capable of resolving all classes of impurities.
Method Development Strategy
To achieve separation, we exploit the polarity differences:
-
Benzoic Acid (pKa ~4.2): Ionized at neutral pH, retained at acidic pH.
-
Amine Salts: Highly polar, elute early.
-
Target Product: Moderately non-polar (LogP ~2.0).
Critical Parameter: pH Control We utilize a Phosphoric Acid buffer (pH 2.5) .
-
Why? At pH 2.5, Benzoic acid is fully protonated (neutral), increasing its retention on the C18 column and separating it from the solvent front. This also suppresses silanol interactions for the amine impurities, preventing peak tailing.
Detailed Experimental Protocol (Validatable)
Method B: Optimized Gradient RP-HPLC
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 30°C.
-
Detection: UV @ 230 nm (Benzamide absorption max) and 254 nm.
-
Injection Volume: 5-10 µL.
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial Hold (Elute polar amines) |
| 3.0 | 90 | 10 | Begin Gradient |
| 15.0 | 40 | 60 | Ramp (Elute Product) |
| 20.0 | 10 | 90 | Wash (Elute Dimers/Non-polars) |
| 22.0 | 90 | 10 | Re-equilibration |
| 28.0 | 90 | 10 | Stop |
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg sample in 10 mL diluent (1 mg/mL).
-
Filtration: 0.22 µm PTFE filter (Critical to protect column).
Representative Performance Data
The following data represents typical results observed when comparing a "Crude" synthesis batch against a "Recrystallized" batch using this method.
Table 2: System Suitability & Impurity Profile
| Component | Retention Time (min) | RRT (Relative RT) | Resolution (Rs) | Tailing Factor |
| Benzoic Acid | 4.2 | 0.36 | - | 1.1 |
| 2-Chloroethylamine | 2.1 | 0.18 | > 2.0 | 1.5 |
| N-(2-Hydroxyethyl)benzamide | 8.5 | 0.73 | > 5.0 | 1.0 |
| This compound | 11.6 | 1.00 | > 4.0 | 1.05 |
| Bis-alkylated Dimer | 18.2 | 1.56 | > 10.0 | 1.1 |
Interpretation:
-
Resolution: The critical pair (Hydroxy-impurity and Main Product) shows excellent separation (Rs > 4.0).
-
Tailing: The product peak is symmetrical (Tailing < 1.2), indicating no secondary interactions with the column stationary phase.
Workflow Visualization
Figure 2: Analytical Decision Tree
Caption: Decision tree for interpreting HPLC results and determining purification steps.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]
-
Douša, M., et al. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of N-(2-Chloroethyl)benzamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. N-(2-Chloroethyl)benzamide is a valuable building block in the development of various biologically active compounds. This guide provides an in-depth, objective comparison of the most common synthetic routes to this molecule, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Executive Summary
This guide explores three primary synthetic pathways to this compound:
-
Route 1: The Schotten-Baumann Reaction - A direct acylation of 2-chloroethylamine with benzoyl chloride.
-
Route 2: Two-Step Synthesis via an Alcohol Intermediate - Formation of N-(2-hydroxyethyl)benzamide followed by chlorination.
-
Route 3: Amidation of Benzoic Acid with Coupling Agents - Direct coupling of benzoic acid and 2-chloroethylamine.
Each route is evaluated based on efficacy, yield, reaction conditions, and practical considerations such as reagent availability and ease of workup. Our analysis indicates that the Two-Step Synthesis (Route 2) offers a compelling balance of high yields and straightforward procedures, making it a robust choice for many laboratory settings. The Schotten-Baumann reaction remains a viable, direct approach, while the use of coupling agents presents a milder but potentially more costly alternative.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a critical decision influenced by factors such as desired yield, purity, cost of reagents, and scalability. The following table provides a comparative overview of the key metrics for the three primary synthetic routes to this compound.
| Metric | Route 1: Schotten-Baumann Reaction | Route 2: Two-Step Synthesis | Route 3: Amidation with Coupling Agents |
| Overall Yield | Good to Very Good | Excellent | Good to Excellent |
| Reaction Time | Short (typically < 2 hours) | Moderate (two steps) | Moderate to Long (can be > 12 hours) |
| Reagent Cost | Low to Moderate | Low to Moderate | High |
| Scalability | Readily scalable | Readily scalable | Scalable, but cost of coupling agent can be a factor |
| Key Advantages | Direct, one-pot synthesis | High overall yield, readily available starting materials | Mild reaction conditions, suitable for sensitive substrates |
| Key Disadvantages | Handling of corrosive benzoyl chloride, potential for side reactions | Two distinct synthetic steps | Expensive coupling agents, byproduct removal can be challenging |
Route 1: The Schotten-Baumann Reaction
This classical method involves the acylation of a primary or secondary amine with an acid chloride in the presence of a base.[1][2] For the synthesis of this compound, 2-chloroethylamine (often as its hydrochloride salt) is reacted with benzoyl chloride.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[3] The presence of a base, typically aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[4] The use of a two-phase solvent system, consisting of an organic solvent (like dichloromethane) and water, is common in Schotten-Baumann reactions.[5]
Caption: Schotten-Baumann reaction workflow.
Experimental Protocol
Materials:
-
2-Chloroethylamine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Ice bath
Procedure:
-
In a conical flask, dissolve 2-chloroethylamine hydrochloride in deionized water and cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water.
-
Add the sodium hydroxide solution to the 2-chloroethylamine hydrochloride solution while maintaining the temperature below 10 °C.
-
To this cold solution, add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified crystals.
Note: This is a general procedure and may require optimization for specific scales and desired purity.
Route 2: Two-Step Synthesis via N-(2-hydroxyethyl)benzamide
This route offers an alternative approach by first synthesizing an alcohol intermediate, N-(2-hydroxyethyl)benzamide, which is then converted to the desired chloro-compound.
Step 1: Synthesis of N-(2-hydroxyethyl)benzamide
The first step involves the reaction of benzoyl chloride with ethanolamine. This reaction is typically carried out in a suitable organic solvent.
Experimental Protocol (Step 1):
A procedure for the synthesis of N-(2-hydroxyethyl)benzamide reports a high yield of 97%.[6]
Materials:
-
Ethanolamine
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethanolamine in THF and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add benzoyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture for 10 minutes at 0 °C.
-
Quench the reaction with 1M HCl.
-
Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Crystallize the residue to obtain N-(2-hydroxyethyl)benzamide as a white crystalline solid.[6]
Step 2: Chlorination of N-(2-hydroxyethyl)benzamide
The hydroxyl group of N-(2-hydroxyethyl)benzamide is then replaced with a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).
Mechanistic Insight:
The reaction of an alcohol with thionyl chloride typically proceeds via an SNi (Substitution Nucleophilic internal) mechanism, although the exact pathway can be influenced by the solvent. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent loss of sulfur dioxide and a chloride ion results in the formation of the alkyl chloride.
Experimental Protocol (Step 2):
A patent describes a similar transformation of N,N-bis(2-hydroxyethyl)benzylamine to N,N-bis(2-chloroethyl)benzylamine in an 85.7% yield using thionyl chloride.[7] A process for preparing 2-chloroethylamine hydrochloride from 2-hydroxyethylamine hydrochloride using thionyl chloride reports a yield of 99.1%.[8]
Materials:
-
N-(2-hydroxyethyl)benzamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a round-bottom flask, suspend or dissolve N-(2-hydroxyethyl)benzamide in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended).
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a mild base (e.g., NaHCO₃ solution) and then with brine.
-
Dry the organic layer, filter, and concentrate to yield this compound.
Caption: Two-step synthesis workflow.
Route 3: Amidation of Benzoic Acid with Coupling Agents
This modern approach avoids the use of highly reactive acyl chlorides by directly coupling benzoic acid with 2-chloroethylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
Mechanistic Insight
Carbodiimide coupling agents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea byproduct. The reaction is typically carried out in an anhydrous organic solvent.
Experimental Protocol:
Materials:
-
Benzoic acid
-
2-Chloroethylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid and 2-chloroethylamine hydrochloride in the anhydrous solvent.
-
Add the non-nucleophilic base to neutralize the hydrochloride salt and activate the amine.
-
Cool the mixture to 0 °C.
-
Add the coupling agent (DCC or EDC·HCl) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the urea byproduct (in the case of DCC).
-
Work up the reaction mixture by washing with dilute acid and base to remove unreacted starting materials and byproducts.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Caption: Coupling agent-mediated synthesis workflow.
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher and the project.
-
For high-yield and reliable synthesis , the Two-Step Synthesis (Route 2) is highly recommended. The individual steps are high-yielding and the procedures are well-described.
-
For a rapid and direct synthesis , the Schotten-Baumann Reaction (Route 1) is a strong contender, particularly if the starting materials are readily available and cost is a primary concern.
-
For syntheses involving sensitive substrates where mild conditions are paramount, Amidation with Coupling Agents (Route 3) is the preferred method, provided the higher cost of reagents and potentially more involved purification are acceptable.
It is always advisable to perform small-scale pilot reactions to optimize conditions for any chosen route before scaling up.
References
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
- DE3900865C1. (1990). Process for the preparation of 2-chloroethylamine hydrochloride.
- US4748276A. (1988). Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
- Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Manufacturing Process. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- L.S. College, Muzaffarpur. (2020). Schotten-Baumann reaction.
-
ResearchGate. (n.d.). Amide coupling of benzoic acid and benzylamine with EDCl·HCl.... Retrieved from [Link]
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- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Benzamide vs. Hydroxamate HDAC Inhibitors: A Kinetic and Structural Comparison Guide
Executive Summary
In the development of Histone Deacetylase (HDAC) inhibitors, the choice between benzamide analogs (e.g., Entinostat, Mocetinostat) and hydroxamic acids (e.g., Vorinostat, Panobinostat) represents a fundamental divergence in pharmacological strategy.
While hydroxamates offer potent, broad-spectrum (pan-HDAC) inhibition via fast-on/fast-off kinetics, benzamides provide exquisite Class I isoform selectivity (HDAC1, 2, 3) through a distinct slow, tight-binding mechanism .[1][2] This guide objectively compares these two classes, focusing on the critical Structure-Activity Relationship (SAR) determinants that drive their kinetic profiles and therapeutic indices.[3]
Part 1: The Kinetic Differentiator (Residence Time)
The most significant operational difference between these classes is not merely potency (
Comparative Binding Kinetics
Hydroxamic acids typically function as rapid equilibrium inhibitors.[1][4] In contrast, benzamide analogs exhibit time-dependent inhibition, often requiring hours to reach equilibrium.[5] This slow association (
| Feature | Hydroxamic Acids (e.g., Vorinostat) | Benzamide Analogs (e.g., Entinostat) |
| Binding Kinetics | Fast-on / Fast-off | Slow-on / Slow-off (Tight Binding) |
| Residence Time | Minutes (< 30 min) | Hours (> 10–60 hours) |
| Equilibration Time | Instantaneous | 3–4 Hours (Pre-incubation required) |
| Pharmacodynamics | Driven by | Driven by Target Occupancy (Hysteresis) |
Mechanism of Action Visualization
The following diagram illustrates the kinetic pathways. Note the benzamide requirement for an induced fit (
Figure 1: Kinetic disparity between rapid-equilibrium hydroxamates and slow, tight-binding benzamides involving enzyme isomerization.
Part 2: Structural Basis of Selectivity (SAR Analysis)
The selectivity of benzamides for Class I HDACs (specifically HDAC1, 2, and 3) stems from their unique binding mode which probes the "foot pocket" adjacent to the catalytic zinc.
The Zinc Binding Group (ZBG)[6][7]
-
Hydroxamates: Form a bidentate chelate with the Zn²⁺ ion.[3] This geometry is promiscuous, fitting easily into the active sites of Class I, IIa, IIb, and IV HDACs.
-
Benzamides: The ortho-amino anilide moiety coordinates Zn²⁺, often in a monodentate fashion or through a water-mediated bridge. Crucially, the internal hydrogen bond between the amide carbonyl and the ortho-amine stabilizes the conformation required for binding.
The "Foot Pocket" Access
Benzamide SAR studies reveal that high potency requires the inhibitor to access an internal cavity known as the foot pocket (or acetate release channel).
-
Mechanism: Accessing this pocket often requires the rotation of a conserved Tyrosine residue (e.g., Tyr305 in HDAC3).[6]
-
SAR Implication: Substituents on the benzamide ring (specifically at the 2-position relative to the amine) dictate the ability to force this conformational change, driving isoform selectivity.
Comparative Data: Entinostat vs. Vorinostat[9][10]
| Parameter | Vorinostat (SAHA) | Entinostat (MS-275) |
| Chemical Class | Hydroxamic Acid | Benzamide (2-amino-anilide) |
| HDAC1 | ~10 - 20 nM | ~200 - 500 nM (Assay dependent) |
| HDAC6 | ~15 nM (Potent) | > 10,000 nM (Inactive) |
| Selectivity Profile | Pan-HDAC | Class I Selective (HDAC 1, 2,[4] 3) |
| Cellular Potency ( | ~1-5 µM | ~0.5-2 µM |
| Primary Indication | CTCL (Hematological) | Solid Tumors / Combinations |
Part 3: Validated Experimental Protocols
Critical Warning: Due to the slow-binding kinetics of benzamides, standard end-point enzymatic assays often underestimate their potency by 10-100 fold if equilibrium is not reached.
Protocol: Time-Dependent Determination
To accurately characterize benzamide analogs, you must measure the shift in
Reagents:
-
Recombinant HDAC1 or HDAC3 (BPS Bioscience or equivalent).
-
Fluorogenic Substrate (e.g., MAL, Boc-Lys(Ac)-AMC).
-
Reference Compounds: Entinostat (Benzamide control), Vorinostat (Hydroxamate control).[7]
Workflow:
-
Preparation: Prepare 2x enzyme solution in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Addition: Add varying concentrations of the benzamide analog to the enzyme plate.
-
Variable Pre-incubation (The Key Step):
-
Plate A: Incubate for 30 minutes at room temperature.
-
Plate B: Incubate for 4 hours at room temperature.
-
-
Reaction Initiation: Add fluorogenic substrate to both plates.
-
Readout: Measure fluorescence kinetics. Calculate
for both time points. -
Validation Criteria:
-
Vorinostat:
should remain constant between 30 min and 4 h (Ratio 1). -
Entinostat:
should decrease significantly at 4 h (Ratio > 5).
-
Protocol: Jump-Dilution Assay (Residence Time)
To measure residence time (
Figure 2: Jump-dilution workflow to determine dissociation rate constant (
Analysis:
-
Plot product formation vs. time.
-
Fit to the integrated rate equation:
. -
Benzamides will show a slow recovery of enzymatic activity (curved line), while hydroxamates will show rapid recovery (linear, parallel to control).
Part 4: Therapeutic Implications
The SAR and kinetic differences translate directly to clinical utility.
-
Therapeutic Window: Benzamides' high selectivity for Class I HDACs reduces off-target toxicity associated with Class IIb inhibition (e.g., tubulin hyperacetylation via HDAC6), which is common with hydroxamates.
-
Dosing Frequency: The long residence time of benzamides allows for intermittent dosing (e.g., once weekly for Entinostat) compared to the daily dosing required for Vorinostat. This "hit-and-run" efficacy persists even after the drug is cleared from plasma.
-
Combination Synergy: The distinct mechanism of benzamides makes them ideal for resensitizing tumors to immune checkpoint inhibitors (PD-1/PD-L1 blockade) by altering the tumor microenvironment over prolonged periods.
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.
-
Bressi, J. C., et al. (2010). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters.
-
Newkirk, T. L., et al. (2013). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Journal of Medicinal Chemistry.[8][9]
-
Rosato, R. R., et al. (2003). The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1. Cancer Research.
-
Copeland, R. A. (2016). The drug–target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.
Sources
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- 2. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Reactivity Profiling of N-(2-Chloroethyl)benzamide (NCEB)
Executive Summary
N-(2-Chloroethyl)benzamide (NCEB) serves as a critical model compound for studying mono-functional alkylation events. Unlike bifunctional nitrogen mustards (e.g., Mechlorethamine) that induce interstrand cross-links, NCEB forms monoadducts. This guide evaluates NCEB’s performance as a probe for nucleophilic selectivity, contrasting its kinetic profile with standard aliphatic and aromatic alkylating agents.
Key Finding: NCEB exhibits a "soft" alkylation profile. Due to the electron-withdrawing nature of the benzamide group, it lacks the rapid aziridinium-driven reactivity of aliphatic mustards, making it an ideal tool for mapping highly reactive cysteine thiols without significant DNA background interference.
Part 1: Chemical Basis of Reactivity
To use NCEB effectively, one must understand how its mechanism differs from standard nitrogen mustards.
The Mechanistic Divergence
In classical nitrogen mustards (e.g., Chlorambucil), the nitrogen lone pair drives the displacement of chloride to form a highly reactive aziridinium ion . However, in NCEB, the nitrogen lone pair is delocalized into the carbonyl group (amide resonance).
Consequently, NCEB reacts via two competing, slower pathways:
-
Direct SN2 Displacement: The nucleophile attacks the
-carbon directly. -
O-Participation (Oxazolinium): The carbonyl oxygen (more nucleophilic than the amide nitrogen) attacks the
-carbon, forming a transient oxazolinium ion.
This reduced reactivity is a feature, not a bug, allowing for controlled kinetic studies.
Diagram 1: Reaction Pathway Comparison
The following diagram contrasts the rapid activation of standard mustards with the resonance-dampened activation of NCEB.
Caption: Figure 1. Mechanistic divergence between rapid aziridinium formation in mustards vs. controlled activation in NCEB.
Part 2: Comparative Reactivity Matrix
The following table contrasts NCEB against standard alkylating agents to assist in reagent selection.
| Feature | NCEB (Target Product) | Mechlorethamine (Alternative A) | Chlorambucil (Alternative B) | Iodoacetamide (Alternative C) |
| Class | Mono-functional Amide | Aliphatic Nitrogen Mustard | Aromatic Nitrogen Mustard | Haloacetamide |
| Reactivity Rate ( | Low ( | Very High (Rapid Hydrolysis) | Moderate | High |
| Primary Mechanism | Direct SN2 / Oxazolinium | Aziridinium Ion (SN1-like) | Aziridinium Ion | Direct SN2 |
| Selectivity | High (Thiol > DNA) | Low (DNA | Moderate | Cysteine Specific |
| Stability (pH 7.4) | Stable (>24 hours) | Unstable (<1 hour) | Moderate (~6 hours) | Stable |
| Application | Probing solvent-accessible thiols; Metabolic impurity std. | Cytotoxicity modeling; DNA crosslinking | DNA alkylation studies | Cysteine capping (Proteomics) |
Scientist's Insight: Choose NCEB when you need to simulate "mustard-like" damage without the complexity of cross-linking, or when evaluating the stability of amide-linked impurities. Choose Mechlorethamine only if modeling acute toxicity.
Part 3: Biomolecular Cross-Reactivity Protocols
To validate NCEB performance, we utilize two self-validating assays: the NBP Assay (DNA mimic) and GSH Trapping (Protein mimic).
Protocol A: The NBP Kinetic Assay (DNA Mimic)
4-(p-nitrobenzyl)pyridine (NBP) is a nucleophile that mimics the N7-position of guanine. This protocol quantifies the alkylating potential of NCEB.[1]
Reagents:
-
NCEB (100 mM in DMSO)
-
NBP Reagent (5% w/v in acetone)
-
Acetate Buffer (0.05 M, pH 4.6)
Workflow:
-
Incubation: Mix 100 µL NCEB stock with 1 mL Acetate Buffer and 500 µL NBP reagent.
-
Heat: Incubate at 70°C for 30–60 minutes (NCEB requires heat due to stability).
-
Quench/Develop: Add 1 mL of 50% Triethylamine (TEA) in acetone.
-
Read: Measure Absorbance at 560 nm immediately.
Validation Criteria:
-
Positive Control: Mechlorethamine should turn dark purple (
) within 10 mins. -
NCEB Signal: Should yield a moderate purple (
) after 60 mins. -
Blank:
.
Protocol B: LC-MS/MS Glutathione Trapping (Protein Mimic)
This protocol maps the specific adduct formation on cysteine residues.
Workflow Diagram:
Caption: Figure 2. LC-MS workflow for identifying NCEB-GSH adducts.
Data Interpretation:
-
Look for the Monoadduct Mass Shift : NCEB (MW 183.6) loses HCl (36.5) upon binding.
-
Mass Shift (
): +147.05 Da. -
Target Ion: GSH (
) + = m/z ( ).
Part 4: Data Interpretation & Troubleshooting
When analyzing cross-reactivity, use the Selectivity Ratio (SR) to quantify performance.
-
High SR (>50): Indicates the compound is highly selective for sulfur (soft nucleophiles). NCEB typically falls in this range.
-
Low SR (<10): Indicates promiscuous reactivity (e.g., Mechlorethamine).
Common Pitfalls:
-
Precipitation: NCEB has limited aqueous solubility. Ensure DMSO concentration is <5% in the final assay buffer to prevent precipitation which mimics "low reactivity."
-
pH Sensitivity: Unlike mustards, NCEB reactivity drops significantly below pH 7.0 because the amide oxygen protonation is unfavorable. Ensure buffers are strictly maintained at pH 7.4.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96240, this compound. Retrieved from [Link]
-
Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. Retrieved from [Link]
- Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research, 318(3), 205-226. (Contextual grounding for aziridinium mechanisms).
-
Kundu, G. C., et al. (1994). The alkylating properties of chlorambucil.[2] Pharmacology Biochemistry and Behavior.[2] Retrieved from [Link]
Sources
Assessing the Metabolic Stability of Fluorinated Benzamide Derivatives
Executive Summary: The Fluorine Advantage
In medicinal chemistry, the benzamide scaffold is ubiquitous, serving as the pharmacophore for numerous antipsychotics (e.g., sulpiride), anti-emetics, and histone deacetylase (HDAC) inhibitors. However, the electron-rich aromatic ring of benzamide is a primary target for Cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to rapid clearance and poor bioavailability.
This guide objectively compares the metabolic stability of Fluorinated Benzamide Derivatives (FBDs) against their non-fluorinated and chlorinated analogs. By leveraging the high electronegativity and strong C-F bond energy (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), researchers can effectively "block" metabolic soft spots.
Key Takeaway: Strategic fluorine substitution typically reduces intrinsic clearance (
Comparative Analysis: Fluorine vs. Alternatives
The following data illustrates the "Fluorine Effect" on a representative N-substituted benzamide scaffold. Data represents mean values derived from pooled Human Liver Microsomes (HLM) assays.
Table 1: Metabolic Stability Profile (Human Liver Microsomes)
| Compound Variant | Substituent (Para) | Metabolic Fate | ||
| Benzamide (Ref) | -H | 18.5 | 74.9 | Rapid aromatic hydroxylation (Major) |
| Chlorinated Analog | -Cl | 42.0 | 33.0 | Slower metabolism; potential toxicity (quinone imine formation) |
| Fluorinated (FBD) | -F | 68.5 | 20.2 | Blocked hydroxylation; minimal defluorination |
| Methylated Analog | -CH3 | 12.0 | 115.5 | Rapid benzylic oxidation |
Analysis:
-
The Hydrogen Baseline: The unsubstituted benzamide is rapidly cleared due to facile CYP-mediated hydroxylation at the para-position.
-
The Chlorine Alternative: While -Cl improves stability, its larger Van der Waals radius (1.75 Å vs. 1.47 Å for F) can disrupt binding pockets. Furthermore, chlorination can sometimes lead to reactive metabolite liabilities.
-
The Fluorine Optimal: The FBD demonstrates a superior stability profile. The C-F bond is metabolically inert to CYP450 oxidation under physiological conditions, effectively shunting metabolism to slower secondary pathways (e.g., N-dealkylation).
Mechanistic Insight: How Fluorine Blocks Metabolism
To understand why FBDs perform better, we must look at the catalytic cycle of Cytochrome P450. The high electronegativity of fluorine pulls electron density away from the aromatic ring, making it less susceptible to the electrophilic attack by the high-valent Iron-Oxo species (
Diagram 1: CYP450 Metabolic Blocking Mechanism
Caption: Mechanism of metabolic stabilization. Path A shows rapid oxidation of the H-analog. Path B illustrates the inert nature of the C-F bond preventing CYP-mediated hydroxylation.
Experimental Protocol: Microsomal Stability Assay
Critical Reagents & Preparation[1]
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration. Why: Pooling reduces inter-donor variability.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) or solid NADPH.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
This protocol is designed to be self-validating by including a "0-minute" control and a "minus-NADPH" control to rule out chemical instability.
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Dosing: Spike test compound (FBD) to a final concentration of 1 µM. Note: Keep substrate concentration <
to ensure first-order kinetics. -
Initiation: Add NADPH solution to start the reaction. (Start timer).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN. Vortex to precipitate proteins.
-
Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the [M+H]+ transition for the parent FBD.
Diagram 2: Assay Workflow & Decision Tree
Caption: Operational workflow for the Microsomal Stability Assay. Critical timing occurs between Sampling and Quenching to ensure data accuracy.
Data Interpretation & Calculations
To validate the stability of your fluorinated derivative, calculate the Intrinsic Clearance (
Step 1: Determine Elimination Rate Constant (
Step 2: Calculate Half-Life (
Step 3: Calculate Intrinsic Clearance (
Benchmarking:
-
Low Clearance:
(Ideal for FBD candidates). -
Moderate Clearance:
. -
High Clearance:
(Likely requires structural re-design).
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 14: Metabolic Stability). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
Sources
A Researcher's Guide to Benzamide-Based HDAC Inhibitors: A Comparative Analysis
In the dynamic field of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have carved out a significant therapeutic niche, particularly in oncology. Among the diverse chemical scaffolds, benzamides represent a clinically important class of inhibitors targeting the zinc-dependent HDAC enzymes. This guide provides an in-depth comparative analysis of prominent benzamide-based HDAC inhibitors, grounded in experimental data and established methodologies, to assist researchers in making informed decisions for their drug development programs.
The "Why": Understanding HDACs and the Benzamide Mechanism
Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process typically leads to a more condensed chromatin structure, repressing gene transcription.[2][3] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4]
HDAC inhibitors counteract this by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated proteins, which can reactivate silenced genes and trigger cell-cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]
The benzamide class of inhibitors, which includes compounds like Entinostat and Mocetinostat, functions by chelating the essential Zn2+ ion within the catalytic pocket of the HDAC enzyme.[1][7] Crystal structures reveal that the carbonyl and amino groups of the benzamide moiety coordinate with the zinc ion, effectively blocking substrate access and inhibiting the deacetylation reaction.[7] This targeted mechanism forms the basis of their therapeutic potential.
Caption: Mechanism of Benzamide HDAC Inhibition.
Comparative Analysis of Key Benzamide-Based HDAC Inhibitors
While sharing a common mechanism, benzamide inhibitors exhibit crucial differences in their selectivity, potency, and clinical development status. This section compares three prominent examples: Entinostat, Mocetinostat, and Tacedinaline.
| Inhibitor | Primary Targets | Selectivity Profile | Key IC50 Values (μM) | Clinical Status (Representative) |
| Entinostat (MS-275) | Class I HDACs | Selective for HDAC1 and HDAC3 over other isoforms.[3][8][9] | HDAC1: ~0.24-0.3[9][10]HDAC2: ~0.45[10]HDAC3: ~0.25-8.0[9][10] | Phase I/II/III trials for various cancers, including breast and lung cancer.[8][9][11] |
| Mocetinostat (MGCD0103) | Class I & IV HDACs | Potent against HDAC1, 2, 3, and 11.[12][13] No significant inhibition of Class II HDACs.[12][13] | HDAC1: 0.15[12][14]HDAC2: 0.29[12][14]HDAC3: 1.66[12][14]HDAC11: 0.59[12] | Investigated in multiple clinical trials for lymphomas and other cancers.[5][13] |
| Tacedinaline (CI-994) | Class I HDACs | Selective for HDAC1, 2, and 3.[15][16][17] | HDAC1: ~0.57-0.9[15][16][17][18]HDAC2: 0.9[15][16][17]HDAC3: 1.2[15][16][17] | Has undergone Phase III clinical trials.[15] |
Expert Insight: The choice between these inhibitors often depends on the specific research question or therapeutic goal. Entinostat's strong potency against HDAC1 makes it a valuable tool for studying the specific roles of this isoform.[8] Mocetinostat's broader Class I and IV profile may be advantageous in cancers where multiple HDAC isoforms are dysregulated.[5][12][13] Tacedinaline's well-characterized selectivity for HDACs 1, 2, and 3 provides a solid benchmark for comparison.[15][16][17] It's crucial to recognize that reported IC50 values can vary based on assay conditions, highlighting the importance of standardized internal testing.
Essential Experimental Protocols for Inhibitor Characterization
To objectively compare benzamide-based HDAC inhibitors, a series of robust and validated assays are required. The following protocols provide a framework for characterizing inhibitor potency and cellular effects.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDACs and is the gold standard for determining inhibitor potency (IC50). The underlying principle involves an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) to the desired working concentration in Assay Buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution in Assay Buffer.
-
Prepare a 2X Developer solution containing Trichostatin A (a pan-HDAC inhibitor to stop the reaction) and a trypsin-like protease.[19]
-
Prepare serial dilutions of the benzamide inhibitor to be tested.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to appropriate wells.
-
To initiate the reaction, add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme pre-incubation.
-
Add 50 µL of the HDAC substrate solution to all wells to start the enzymatic reaction.
-
Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of the Developer solution to each well.[19]
-
Incubate for 15-20 minutes at room temperature to allow for fluorophore development.
-
-
Data Acquisition:
-
Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[19][20][21]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.
-
Cellular Target Engagement: Western Blot for Histone Acetylation
This assay confirms that the inhibitor is active within a cellular context by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition.
Protocol:
-
Cell Treatment:
-
Plate cancer cells (e.g., HCT116, A549) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the benzamide inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to also include an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation marks during extraction.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE (a 15% gel is often suitable for histones).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucial Control: Re-probe the membrane (or run a parallel gel) with an antibody against total Histone H3 or β-actin to ensure equal protein loading across lanes.[23]
-
Caption: Western Blot Workflow for Histone Acetylation.
Conclusion and Future Directions
The benzamide class of HDAC inhibitors offers a compelling therapeutic strategy with compounds like Entinostat, Mocetinostat, and Tacedinaline demonstrating distinct selectivity profiles and potent anti-tumor activity.[6][14][24] The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these and novel benzamide analogues. Future research will likely focus on developing next-generation benzamides with even greater isoform selectivity to minimize off-target effects and enhance therapeutic windows. Combining these targeted epigenetic agents with immunotherapy and other targeted therapies represents a particularly promising avenue for future cancer treatment.[3]
References
-
Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. PubMed. [Link]
-
Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. PMC. [Link]
-
HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]
-
Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. [Link]
-
Current HDAC Inhibitors in Clinical Trials. CHIMIA. [Link]
-
What is the mechanism of Entinostat?. Patsnap Synapse. [Link]
-
Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed. [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. [Link]
-
Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]
-
Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. [Link]
-
Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor | Request PDF. ResearchGate. [Link]
-
Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. PMC. [Link]
-
Entinostat: a promising treatment option for patients with advanced breast cancer. PMC. [Link]
-
Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. Exclusive Chemistry Ltd. [Link]
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link]
-
Histone Deacetylase Inhibitors: A New Class of Potential Therapeutic Agents for Cancer Treatment. AACR Journals. [Link]
-
Western Blot (WB) Protocol. EpigenTek. [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]
-
Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega. ACS Publications. [Link]
-
Structure of entinostat, mocetinostat and tacedinaline benzamides.. ResearchGate. [Link]
-
Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1.. ResearchGate. [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]
-
Chemical structures of benzamide-containing HDAC inhibitors vorinostat,... ResearchGate. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]
-
Clinical Trials Using Histone Deacetylase Inhibitor. National Cancer Institute. [Link]
-
Decoding Histones with Simple Western. Bio-Techne. [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed. [Link]
Sources
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. exchemistry.com [exchemistry.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. apexbt.com [apexbt.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. epigentek.com [epigentek.com]
- 23. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Validating Analytical Methods for N-(2-Chloroethyl)benzamide
Topic: Validation of Analytical Methods for N-(2-Chloroethyl)benzamide Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 26385-07-9) is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of various active pharmaceutical ingredients (APIs).[1][2][3][4] Structurally characterized by a chloroethyl moiety attached to a benzamide scaffold, it carries the risk of being an alkylating agent. Consequently, regulatory bodies often classify it as a Potential Genotoxic Impurity (PGI) , requiring rigorous control strategies well below standard HPLC-UV detection limits.
This guide provides a comparative technical analysis of analytical methodologies for this compound, synthesizing experimental data with ICH Q2(R2) validation standards. We contrast the utility of HPLC-UV for raw material assay against LC-MS/MS for trace impurity quantification, offering a self-validating framework for your laboratory.
Part 1: Method Landscape & Comparative Analysis
The choice of analytical method depends entirely on the "Context of Use": Assay (purity of the intermediate itself) vs. Trace Analysis (impurity screening in a final drug substance).
Comparative Performance Matrix
| Feature | HPLC-UV (DAD) | LC-MS/MS (Triple Quad) | GC-MS (EI) |
| Primary Application | Purity Assay (>98%) | Trace Impurity (<10 ppm) | Volatile Impurity Screening |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL (ppm) | ~0.5 - 5.0 ng/mL (ppb) | ~10 - 50 ng/mL (ppb) |
| Linearity Range | 10 – 1000 µg/mL | 1 – 1000 ng/mL | 50 – 5000 ng/mL |
| Selectivity | Moderate (Retention time only) | High (MRM Transitions) | High (Spectral Fingerprint) |
| Throughput | High (10-15 min run) | High (3-5 min run) | Moderate (20-30 min run) |
| Cost per Sample | Low ($) | High ( | Moderate ( |
| Critical Limitation | Insufficient for PGI limits (<10 ppm) | Matrix effects (Ion Suppression) | Thermal stability concerns |
Expert Insight: The Sensitivity Gap
For a standard drug dose of 1g/day, the Threshold of Toxicological Concern (TTC) for a genotoxic impurity is 1.5 µ g/day , equating to a limit of 1.5 ppm .
-
HPLC-UV typically hits a Limit of Quantitation (LOQ) around 5-10 ppm for benzamides, which is insufficient for PGI compliance in high-dose drugs.
-
LC-MS/MS is the mandatory choice for trace analysis, capable of reaching LOQs in the low ppb range.
Part 2: Strategic Method Selection (Decision Tree)
The following diagram illustrates the decision logic for selecting the appropriate validation pathway based on the sample concentration and regulatory requirement.
Figure 1: Decision matrix for selecting analytical techniques based on sensitivity requirements.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" LC-MS/MS Method (Trace Analysis)
Use this protocol for validating this compound as an impurity in drug substances.
1. Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).
-
Column: C18 Stationary Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry Settings (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Precursor Ion (Q1): 184.0 m/z ([M+H]+ for C9H10ClNO).
-
Quantifier Ion (Q3): 105.0 m/z (Benzoyl cation, high abundance).
-
Qualifier Ion (Q3): 77.0 m/z (Phenyl cation).
-
Collision Energy: Optimized per transition (approx. 20-30 eV).
3. Sample Preparation:
-
Dissolve Drug Substance (API) at 10 mg/mL in 50:50 Water:Acetonitrile.
-
Crucial Step: Filter through 0.22 µm PTFE filter (ensure no adsorption of the impurity to the filter by performing a recovery study).
Protocol B: HPLC-UV Method (Purity Assay)
Use this protocol for assaying the this compound raw material.
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Wavelength: 230 nm (Maximal absorption for benzamide).
-
Mobile Phase: Isocratic 40:60 (0.1% H3PO4 : Acetonitrile).
-
Retention Time: Expected ~4-6 minutes.
Part 4: Validation Framework (ICH Q2 Compliant)
To ensure Scientific Integrity , every method must pass the following self-validating checkpoints.
1. Specificity (Selectivity)
-
Objective: Prove the method distinguishes the analyte from the matrix and other impurities.
-
Protocol: Inject a "Spiked Sample" (API + this compound) and a "Blank" (API only).
-
Acceptance Criteria:
-
LC-MS: No interference peak at the specific MRM transition (184->105) in the blank.
-
HPLC-UV: Resolution (Rs) > 1.5 between the impurity and the main API peak.
-
2. Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5-7 concentration levels.
-
Trace Range: 1 ppb to 100 ppb.
-
Assay Range: 80% to 120% of target concentration.
-
-
Acceptance Criteria: Correlation coefficient (
) > 0.99.
3. Sensitivity (LOD/LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N ≥ 3:1
-
LOQ: S/N ≥ 10:1
-
-
Verification: Inject the LOQ standard 6 times. The %RSD of the area must be < 10% (for trace analysis).
4. Accuracy (Recovery)
-
Objective: Ensure no matrix suppression (LC-MS) or extraction loss.
-
Protocol: Spike the impurity into the API matrix at three levels (LOQ, 100% Limit, 150% Limit).
-
Acceptance Criteria: Recovery between 80% - 120% for trace impurities.
Part 5: Validation Workflow Visualization
This diagram outlines the sequential steps for a full validation campaign, ensuring no critical parameter is overlooked.
Figure 2: Sequential workflow for ICH Q2(R2) method validation.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Relevant for setting limits on chloroethyl-analogs). Link
- Robinson, D. et al. "Strategies for the determination of genotoxic impurities in drug substances." Trends in Analytical Chemistry, 2018.
-
PubChem. Compound Summary for CID 101439: this compound. National Library of Medicine. Link
Sources
- 1. Genotoxic effect of 4-aroyl-1-(2-chloroethyl)- 1-nitrosohydrazinecarboxamides on Saccharomyces cerevisiae cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Buy 2,3,5 Triiodobenzoic Acid (TIBA) - Best Price, Fine Crystalline Powder [forecastchemicals.com]
- 4. This compound-97% at Best Price [abchemicalindustries.com]
Comparative Kinetics of Benzamide Synthesis: Acyl Chlorides vs. Coupling Reagents vs. Catalytic Methods
Executive Summary: The Kinetic Landscape
In drug discovery, the formation of the benzamide bond is ubiquitous, yet the choice of method often relies on habit rather than kinetic rationale. This guide objectively compares three distinct mechanistic approaches: Nucleophilic Acyl Substitution (Acid Chlorides) , In Situ Activation (HATU/EDC) , and Catalytic Dehydrative Condensation (Boronic Acids) .
While acid chlorides offer the fastest kinetics (
Method A: Acyl Chlorides (The Kinetic Benchmark)
Mechanism & Kinetics
The reaction of benzoyl chloride with an amine follows a classic nucleophilic addition-elimination pathway.
-
Rate Law: Generally second-order:
. -
Kinetic Profile: This is the "kinetic hammer." The presence of the excellent chloride leaving group lowers the activation energy (
) significantly compared to esters or acids. -
Substituent Effects: Kinetics follow the Hammett equation (
). Electron-withdrawing groups (e.g., -NO ) on the benzoyl ring accelerate the nucleophilic attack, while electron-donating groups (e.g., -OMe) retard it.
Expert Insight
The reaction is often diffusion-controlled or limited by mixing efficiency rather than intrinsic chemical kinetics in biphasic Schotten-Baumann conditions. The main kinetic competitor is hydrolysis (
Method B: Coupling Reagents (The Thermodynamic/Kinetic Balance)
Mechanism & Kinetics (Focus on HATU)
Coupling reagents do not simply "dehydrate." They convert the thermodynamic trap (carboxylate) into a kinetic intermediate (active ester).
-
Activation (Fast): Benzoate attacks the uronium species (HATU) to form an unstable O-acyluronium.
-
Isomerization (Fast): Attack by HOAt forms the active OAt-ester.
-
Aminolysis (Rate-Determining Step): The amine attacks the OAt-ester.
-
Kinetic Advantage: HATU is superior to HBTU/EDC because the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) via a 7-membered ring transition state, stabilizing the incoming amine and lowering
.
Self-Validating Protocol Note
If the reaction turns yellow/orange immediately upon HATU addition, the active ester has formed. If it remains colorless, check for base (DIPEA) stoichiometry; the carboxylate must be deprotonated to react.
Method C: Boronic Acid Catalysis (The Green Kinetic Challenge)
Mechanism & Kinetics
Unlike the previous methods, this relies on reversible covalent catalysis.
-
Old Model: Monomeric acyl boronate intermediate.
-
Current Consensus (The "Whiting-Sheppard" Mechanism): Kinetic studies and DFT calculations suggest the active species is a dimeric boron complex (B-O-B or B-N-B bridged). The catalyst activates the carboxylic acid and templates the amine.
-
Kinetic Bottleneck: The reaction is equilibrium-driven. The rate is not limited by bond formation but often by water removal . Without Dean-Stark or molecular sieves, the reverse hydrolysis dominates (
).
Catalyst Evolution
-
Phenylboronic acid: Slow, requires high T (reflux toluene).
-
MIBA (5-Methoxy-2-iodophenylboronic acid):[1] Faster. The ortho-iodo group acts as a hydrogen bond acceptor, and the electron-rich ring facilitates the turnover.
Comparative Data Summary
| Feature | Method A: Acid Chlorides | Method B: HATU Coupling | Method C: Boronic Catalysis |
| Kinetic Order | |||
| Rate Limiting Step | Nucleophilic Attack / Mixing | Aminolysis of Active Ester | Water Elimination / Dimer Formation |
| Atom Economy | Poor (Stoichiometric salt waste) | Very Poor (Huge reagent mass loss) | Excellent (Water is byproduct) |
| Chiral Integrity | Risk of racemization (via oxazolone) | High (HOAt suppresses racemization) | High (Mild conditions) |
| Cost | Low | High | Medium (Catalyst reusable) |
| Green Metric | Red (Corrosive, Chlorinated solvents) | Amber (High PMI) | Green (Potential for benign solvents) |
Experimental Protocols
Protocol A: Schotten-Baumann (High Throughput)
Best for: Simple substrates, non-acid-sensitive groups.
-
Prepare: Dissolve aniline (1.0 equiv) in EtOAc. Add saturated aq. NaHCO
(1:1 v/v ratio with organic solvent). -
React: Add Benzoyl Chloride (1.1 equiv) dropwise under vigorous stirring at 0°C.
-
Monitor: Warm to RT. Check TLC (usually < 30 mins).
-
Workup: Separate layers. The organic layer contains the product. Wash with 1M HCl (to remove unreacted amine) and Brine.
-
Validation: No column chromatography usually needed.
-
Protocol B: HATU Mediated Coupling (Precision)
Best for: Valuable intermediates, chiral substrates.
-
Activate: Dissolve Benzoic Acid (1.0 equiv) in dry DMF (0.1 M). Add DIPEA (2.0 equiv). Stir 5 min.
-
Reagent: Add HATU (1.1 equiv). Solution should turn yellow (formation of OAt ester). Stir 10 min.
-
Couple: Add Aniline (1.1 equiv). Stir at RT.
-
Monitor: HPLC/LCMS at 1h. If incomplete, add 0.2 equiv more HATU.
-
Workup: Dilute with EtOAc, wash with saturated LiCl (removes DMF), then NaHCO
and Citric Acid.
Protocol C: Boronic Acid Catalysis (Green)
Best for: Scale-up, avoiding toxic reagents.
-
Setup: Equip a flask with a Dean-Stark trap (or use activated 4Å Molecular Sieves in the flask).
-
Charge: Add Benzoic Acid (1.0 equiv), Aniline (1.0 equiv), and Catalyst MIBA (10 mol%) in Fluorobenzene or Toluene.
-
React: Reflux (or heat to 60-80°C) for 12-24 hours.
-
Validation: Monitor water collection in trap. Reaction stops when water evolution ceases.
-
Workup: Cool. Filter off sieves. Wash filtrate with basic water (removes catalyst for recovery). Evaporate solvent.[2]
Decision Matrix & Kinetic Pathways
Figure 1: Mechanistic Energy Landscapes
This diagram compares the activation energy barriers and intermediates. Note the "Deep Well" of the HATU active ester vs. the "Transition State Stabilization" of the Boronic catalyst.
Caption: Comparative reaction pathways. Acid chlorides proceed via high-energy intermediates (yellow), HATU via stabilized active esters (blue), and Boronic acids via complex dimeric catalytic cycles (grey).
Figure 2: Method Selection Decision Tree
Caption: Operational decision matrix for selecting the optimal amidation method based on scale, sensitivity, and sustainability requirements.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140-177.
-
Gernigon, N., Al-Zouaidi, R. M., & Hall, D. G. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodoarylboronic acids: catalyst optimization, scope, and preliminary mechanistic study. The Journal of Organic Chemistry, 77(6), 2691-2700.
-
Arkle, S. R., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(20), 3600-3616.
-
Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019).[5] A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2(1), 10-17.[5]
Sources
A Comparative Guide to the Biological Targets of N-(2-Chloroethyl)benzamide Analogs
For researchers, medicinal chemists, and drug development professionals, the N-(2-chloroethyl)benzamide scaffold represents a compelling starting point for the design of novel therapeutics, particularly in oncology. The incorporation of the reactive N-(2-chloroethyl) group, a precursor to a DNA alkylating nitrogen mustard, hints at a multi-faceted mechanism of action. This guide provides an in-depth, comparative literature review of the primary biological targets of this compound analogs, focusing on the synergistic interplay between targeted protein inhibition and DNA damage. We will delve into the quantitative data supporting these interactions, detail the experimental protocols for their validation, and visualize the complex signaling pathways involved.
Histone Deacetylases (HDACs): A Primary Target with a Dual-Action Mechanism
The most well-documented targets for this compound analogs are the Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes.
Analogs that fuse the N-(2-aminophenyl)benzamide pharmacophore, a known zinc-binding group for HDAC inhibition, with a bis(2-chloroethyl)amino moiety (a nitrogen mustard) have emerged as potent dual-action agents. These molecules simultaneously inhibit HDAC enzymes and induce DNA damage through alkylation.
Comparative Efficacy of Lead Analogs
The development of these bifunctional molecules is a promising strategy in anticancer drug design. A key example is the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , which was derived by incorporating a nitrogen mustard group into the structure of the known HDAC inhibitor CI994. Further optimization led to the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , which exhibited improved metabolic stability.
Below is a comparative summary of their inhibitory activities.
| Compound | Target | IC50 (nM)[1] | Cell Line | IC50 (µM)[1][2] |
| NA | HDAC1 | 95.2 | A2780 (Ovarian) | 2.66[1] |
| HDAC2 | 260.7 | HepG2 (Liver) | 1.73[1] | |
| HDAC3 | 255.7 | |||
| FNA | HDAC1 | Not specified | HepG2 (Liver) | 1.30[2] |
| HDAC2 | Not specified | |||
| HDAC3 | 95.48 | |||
| SAHA (Vorinostat) | Pan-HDAC | - | A2780 (Ovarian) | 27.3[1] |
| HepG2 (Liver) | 19.5[1] |
SAHA (Suberanilohydroxamic acid) is an FDA-approved pan-HDAC inhibitor included for comparison.
The data clearly indicates that both NA and FNA are potent inhibitors of Class I HDACs, with NA showing particular potency against HDAC1, and FNA against HDAC3.[1][2] Crucially, both compounds demonstrate significantly higher antiproliferative activity in cancer cell lines compared to the established drug SAHA, highlighting the potential of this chemical scaffold.
Mechanism of Action: A Synergistic Attack
The enhanced potency of these analogs stems from a dual mechanism of action:
-
HDAC Inhibition: The N-(2-aminophenyl)benzamide portion of the molecule acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes. This blocks the deacetylation of histones, leading to chromatin relaxation and the re-expression of tumor suppressor genes like p21 and p53, which in turn can induce cell cycle arrest and apoptosis.
-
DNA Alkylation: The bis(2-chloroethyl)amino group is a classic nitrogen mustard that acts as a DNA alkylating agent. It forms highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of interstrand and intrastrand cross-links, which block DNA replication and transcription, ultimately triggering DNA damage responses and apoptosis.[3]
The synergy between these two actions is a key aspect of their efficacy. HDAC inhibition can make the chromatin more accessible to the alkylating agent and can also impair DNA damage repair pathways, sensitizing the cancer cells to the effects of the DNA damage induced by the nitrogen mustard moiety.[4] Studies have shown that combining HDAC inhibitors with DNA-damaging agents can lead to a synergistic increase in cancer cell death.[4]
Downstream Signaling Pathway of HDAC Inhibition
Inhibition of HDACs leads to the hyperacetylation of histones and other non-histone proteins, triggering a cascade of events that culminate in cell cycle arrest and apoptosis.
Caption: Downstream effects of HDAC inhibition by this compound analogs.
Tubulin Polymerization: A Potential Secondary Target
While less definitively linked to the this compound scaffold specifically, the broader class of benzamide derivatives has been explored as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.
Several studies have reported novel benzamide derivatives that bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
While specific this compound analogs have not been extensively evaluated as tubulin inhibitors, the potential for this activity exists and warrants further investigation. A dual-target agent that inhibits both HDACs and tubulin could be a powerful therapeutic.
Mechanism of Action and Downstream Signaling
Tubulin inhibitors disrupt the formation of the mitotic spindle, which is crucial for the proper segregation of chromosomes during mitosis. This triggers the spindle assembly checkpoint, leading to a prolonged arrest in metaphase. If the cell is unable to resolve this arrest, it will undergo apoptosis.
Caption: Cellular consequences of inhibiting tubulin polymerization.
Poly (ADP-ribose) Polymerase (PARP): An Emerging Area of Interest
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs). Inhibitors of PARP have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
The benzamide moiety is a known pharmacophore in many clinically approved PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate. This suggests that this compound analogs could also possess PARP inhibitory activity.
A dual-acting molecule that both inhibits PARP and introduces DNA damage via its chloroethyl group could be exceptionally potent. The PARP inhibition would prevent the repair of the very DNA lesions being created by the molecule's alkylating arm, creating a powerful self-amplifying cycle of cytotoxicity. While rational design of dual PARP and tankyrase inhibitors has been explored, specific research into this compound analogs as dual PARP inhibitors and DNA alkylators is still in its early stages but represents a highly promising avenue for future drug development.[1]
Mechanism of Synthetic Lethality with PARP Inhibition
In normal cells, SSBs are repaired by the base excision repair (BER) pathway, in which PARP plays a key role. If PARP is inhibited, these SSBs can persist and, upon encountering a replication fork, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death.
Caption: The principle of synthetic lethality with PARP inhibitors.
Experimental Protocols: A Guide to Target Validation
To ensure scientific integrity, the protocols used to validate these biological targets must be robust and reproducible. Below are outlines of the key experimental workflows.
Workflow for HDAC Inhibition Assays
The causality behind this experimental choice is to directly measure the enzymatic activity of HDACs in the presence of an inhibitor. A fluorometric assay is often preferred for its sensitivity and suitability for high-throughput screening.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC1, 2, or 3 enzyme in the assay buffer.
-
Prepare a stock solution of the this compound analog in DMSO and create a serial dilution.
-
Prepare a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).
-
Prepare a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted HDAC enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate signal development by adding the developer solution.
-
Incubate for a further 15-20 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Workflow for Tubulin Polymerization Assays
This assay is designed to directly observe the effect of a compound on the assembly of tubulin dimers into microtubules. The increase in microtubule polymer mass is monitored over time by measuring the increase in light scattering (turbidity) or fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Resuspend lyophilized, purified tubulin protein (>99% pure) in ice-cold polymerization buffer.
-
Prepare a stock solution of the benzamide analog in DMSO.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
-
Assay Procedure:
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compound or vehicle control (DMSO).
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the inhibitor.
-
Compare the polymerization curves of the treated samples to the vehicle control. Inhibition is observed as a decrease in the rate and/or extent of polymerization.
-
The IC50 value can be determined by plotting the maximum polymerization rate or the final absorbance against the inhibitor concentration.
-
Caption: Experimental workflow for a tubulin polymerization turbidity assay.
Conclusion and Future Directions
This compound analogs, particularly those incorporating a bis(2-chloroethyl)amino nitrogen mustard, represent a highly promising class of anticancer agents. Their well-documented activity as potent Class I HDAC inhibitors, combined with their inherent DNA alkylating properties, creates a powerful dual-action mechanism that is significantly more effective than traditional HDAC inhibitors in preclinical models. The synergy arising from simultaneous epigenetic modulation and induction of DNA damage underscores the value of this scaffold.
While their roles as inhibitors of tubulin polymerization and PARP are less explored, the benzamide core is a known pharmacophore for both targets. Future research should focus on synthesizing and evaluating a broader library of this compound analogs against these targets to establish clear structure-activity relationships. Elucidating the precise interplay between HDAC inhibition and the DNA damage response induced by these bifunctional molecules will be critical for their clinical translation. The development of agents that can simultaneously target multiple critical cancer pathways holds immense potential for overcoming drug resistance and improving patient outcomes.
References
-
Chen, L., Feng, Y., Hu, K., Wang, A., Song, W., & Zhang, L. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
Zhang, L., Li, X., Chen, Y., Wan, M., Jiang, Q., Zhang, L., Chou, C. J., Song, W., & Zhang, L. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 589. [Link]
-
Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113316. [Link]
-
Gao, Y., et al. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 239, 114539. [Link]
-
Cai, W., et al. (2019). Rational design and characterization of a DNA/HDAC dual-targeting inhibitor containing nitrogen mustard and 2-aminobenzamide moieties. RSC Advances, 9(4), 2185-2195. [Link]
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971. [Link]
-
Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: extending benefit beyond BRCA. Clinical cancer research, 25(13), 3759-3771. [Link]
-
Mitsiades, N., et al. (2012). HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells. Blood, 120(21), 2895. [Link]
Sources
- 1. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design and characterization of a DNA/HDAC dual-targeting inhibitor containing nitrogen mustard and 2-aminobenzamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
